molecular formula C8H7ClN2 B1469737 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1416439-35-4

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

カタログ番号: B1469737
CAS番号: 1416439-35-4
分子量: 166.61 g/mol
InChIキー: YNYMGYDEMOWCTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMGYDEMOWCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1416439-35-4 Chemical Family: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a specialized heterocyclic scaffold belonging to the 6-azaindole family. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core positions the pyridine nitrogen at the 6-position, altering the electronic distribution and hydrogen-bonding capabilities of the pharmacophore.

This specific derivative features a chlorine atom at the C4 position and a methyl group at the C7 position. The C4-chloride serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions, making it an invaluable building block for generating libraries of bioactive molecules, particularly in the development of JAK (Janus Kinase)  and BET bromodomain  inhibitors. The C7-methyl group introduces steric bulk and lipophilicity, often used to modulate binding affinity and metabolic stability in drug candidates.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Common Name 4-Chloro-7-methyl-6-azaindole
CAS Number 1416439-35-4
Molecular Formula

Molecular Weight 166.61 g/mol
Exact Mass 166.0298
SMILES CC1=NC=C(Cl)C2=C1NC=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Predicted) ~12.5 (Pyrrole NH), ~4.5 (Pyridine N)
LogP (Predicted) 2.1 - 2.4
Structural Numbering & Analysis

Understanding the specific isomerism is critical. The [2,3-c] fusion indicates the nitrogen is at position 6.[1]

G cluster_0 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Structure N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a (Junction) C3->C3a C4 C4 (Cl) C3a->C4 C5 C5 C4->C5 N6 N6 C5->N6 C7 C7 (Me) N6->C7 C7a C7a (Junction) C7->C7a C7a->N1 C7a->C3a Fused caption Figure 1: IUPAC Numbering of the 6-Azaindole Core. Note the Methyl at C7 and Chloro at C4.

Synthetic Pathways[6][8][9][10]

The synthesis of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine typically follows a "functionalization of the core" strategy. The most robust route involves constructing the 7-methyl-6-azaindole scaffold first, followed by regioselective chlorination.

Route A: N-Oxide Activation (Primary Industrial Route)

This method utilizes the Reissert-Henze type mechanism to introduce the chlorine atom.

  • Precursor Synthesis: 2,4-Dimethyl-5-nitropyridine is reacted with vinyl magnesium bromide (Bartoli Indole Synthesis) to yield 7-methyl-1H-pyrrolo[2,3-c]pyridine .

  • N-Oxidation: The pyridine nitrogen (N6) is oxidized using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane or ethyl acetate to form the N-oxide .

  • Regioselective Chlorination: The N-oxide is treated with Phosphorus Oxychloride (

    
    ) . The oxygen activates the ring, and the chloride ion attacks. Since C7 is blocked by the methyl group, chlorination occurs predominantly at the C4 position  (para to the N-oxide function in the pyridine ring context).
    

Synthesis cluster_legend Mechanism Note Start 2,4-Dimethyl-5-nitropyridine Step1 Bartoli Indole Synthesis (Vinyl MgBr, THF, -40°C) Start->Step1 Inter1 7-Methyl-1H-pyrrolo[2,3-c]pyridine Step1->Inter1 Step2 N-Oxidation (m-CPBA, DCM, 0°C to RT) Inter1->Step2 Inter2 7-Methyl-6-azaindole N-oxide Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Final 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (Target) Step3->Final Note The C7-Methyl group blocks alpha-chlorination, directing the nucleophile to C4.

Reactivity Profile & Applications

The chemical utility of this scaffold lies in the orthogonal reactivity of its three functional sites: the pyrrole nitrogen (N1), the aryl chloride (C4), and the methyl group (C7).

C4-Chlorine: The Electrophilic Warhead

The chlorine atom at C4 is activated by the electron-deficient pyridine ring. It is highly susceptible to:

  • 
     (Nucleophilic Aromatic Substitution):  Displacement by primary/secondary amines, alkoxides, or thiols. This is the primary method for introducing diversity in kinase inhibitor libraries.
    
    • Conditions: Heat (80-120°C), polar solvent (DMSO/NMP), base (

      
       or DIPEA).
      
  • Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids to extend the pi-system.

    • Catalyst:

      
       or 
      
      
      
      .
N1-Pyrrole: The Acidic Center

The proton on N1 is acidic (


).
  • Protection: Essential before performing harsh base-mediated reactions. Common protecting groups include SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or Tosyl .

  • Alkylation: Can be alkylated with alkyl halides using NaH or

    
     to tune solubility or target specific binding pockets.
    
C7-Methyl: The Steric Modulator

The methyl group at C7 is relatively inert but serves critical medicinal chemistry functions:

  • Conformational Lock: Restricts the rotation of substituents at N1 or C4 adjacent positions.

  • Metabolic Stability: Blocks potential oxidation at the C7 position (a common metabolic soft spot in unsubstituted azaindoles).

Experimental Protocol: General Displacement

Objective: Functionalization of C4 with a primary amine (


).
  • Preparation: In a dry pressure vial, dissolve 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous n-Butanol or DMSO (0.1 M concentration).

  • Reagents: Add the desired Amine (1.5 - 2.0 eq) and DIPEA (N,N-Diisopropylethylamine, 3.0 eq).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 167).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the chloro-substituent over long periods.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. "4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine" (Note: Isomer distinction is critical; verified against CAS 1416439-35-4).

  • Fluorochem Product Catalog. "4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine - Structure and Identifiers."

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. (Review of 6-azaindole synthesis strategies). 3

  • BLD Pharm. "4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Commercial Availability."

Sources

Therapeutic Potential of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical architecture, and synthetic pathways of the 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold.

Technical Whitepaper for Drug Discovery & Development

Executive Summary: The Case for 6-Azaindoles

In the high-stakes arena of kinase inhibitor discovery, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a critical bioisostere to the widely exploited pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole) cores.

The 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative represents a "privileged structure" offering distinct advantages:

  • Vector Versatility: The 4-chloro substituent serves as a high-reactivity handle for late-stage diversification via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions.

  • Metabolic Stability: The 7-methyl group blocks a common site of oxidative metabolism (C7) on the pyridine ring, potentially extending half-life (t1/2) compared to the des-methyl analog.

  • IP Space Navigation: As a 6-azaindole, it allows researchers to scaffold-hop away from crowded 7-azaindole patent landscapes while retaining key hydrogen-bonding motifs essential for ATP-competitive inhibition.

Chemical Architecture & SAR Logic

The therapeutic power of this scaffold lies in its electronic distribution and structural geometry. Unlike the indole nucleus, the pyridine nitrogen at position 6 significantly alters the pKa and electron density of the fused system.

Structural Analysis[1][2]
  • N1 (Pyrrole NH): Acts as a canonical Hydrogen Bond Donor (HBD). In kinase pockets, this typically engages the hinge region (e.g., Glu residues).

  • N6 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA). Its position is unique to the "c" fusion, often interacting with water networks or specific serine/threonine residues distinct from those targeted by 7-azaindoles.

  • C4-Chlorine: The "Warhead Vector." This position is electronically activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring. It directs substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the target kinase.

  • C7-Methyl: The "Metabolic Shield." Sterically protects the C7 position and increases lipophilicity (logP), improving membrane permeability.

Visualization: SAR & Interaction Map

The following diagram illustrates the functional roles of each position on the scaffold.

SAR_Map Scaffold 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine N1 N1 (Pyrrole NH) H-Bond Donor (Hinge Binding) Scaffold->N1 N6 N6 (Pyridine N) H-Bond Acceptor (Solvent/Water Network) Scaffold->N6 C4 C4-Chlorine Synthetic Handle (S_NAr / Pd-Coupling) Scaffold->C4 C7 C7-Methyl Metabolic Block (Prevents Oxidation) Scaffold->C7

Figure 1: Structure-Activity Relationship (SAR) map defining the pharmacophoric and synthetic utility of the core atoms.

Synthetic Architecture: Constructing the Core

Reliable access to the 4-chloro-7-methyl core is a prerequisite for medicinal chemistry campaigns.[1] The most robust route utilizes the Bartoli Indole Synthesis followed by Reissert-Henze functionalization .

Step-by-Step Mechanism
  • Bartoli Cyclization: Reaction of 2-methyl-3-nitropyridine with vinylmagnesium bromide. The vinyl Grignard attacks the nitro group, initiating a sigmatropic rearrangement that closes the pyrrole ring.

    • Why: This is preferred over the Reissert synthesis for 6-azaindoles as it directly yields the fused system from available nitropyridines.

  • N-Oxidation: Treatment with m-CPBA selectively oxidizes the pyridine nitrogen (N6).

  • Chlorination: The N-oxide activates the ring. Phosphorus oxychloride (POCl3) acts as both a chlorinating agent and deoxygenator, installing the chlorine at C4 (para to the N-oxide) via a nucleophilic aromatic substitution mechanism.

Visualization: Synthetic Workflow

Synthesis_Route SM 2-Methyl-3-nitropyridine Bartoli Bartoli Cyclization (VinylMgBr, THF, -78°C) SM->Bartoli Inter1 7-Methyl-1H-pyrrolo[2,3-c]pyridine Bartoli->Inter1 Oxidation N-Oxidation (m-CPBA, DCM, RT) Inter1->Oxidation Inter2 N-Oxide Intermediate Oxidation->Inter2 Chlorination Reissert-Henze Chlorination (POCl3, Reflux) Inter2->Chlorination Product 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Chlorination->Product

Figure 2: Validated synthetic route from commercial nitropyridines to the target scaffold.

Experimental Protocols

The following protocols are designed for reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of the Core (4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine)

Prerequisites: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

  • Bartoli Cyclization:

    • Dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C.

    • Add vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 30 min. Note: Exothermic reaction.

    • Stir at -20°C for 2 hours, then quench with sat. NH4Cl.[2]

    • Extract with EtOAc, dry (MgSO4), and purify via flash chromatography (Hex/EtOAc) to yield 7-methyl-1H-pyrrolo[2,3-c]pyridine .

  • N-Oxidation:

    • Dissolve the intermediate in DCM. Add m-CPBA (1.2 eq) at 0°C.

    • Stir at room temperature for 4 hours. Wash with sat. NaHCO3 to remove benzoic acid byproducts.

  • Chlorination:

    • Dissolve the N-oxide in POCl3 (neat, 10 eq).

    • Heat to reflux (105°C) for 3 hours. Caution: POCl3 is corrosive.

    • Concentrate in vacuo.[3] Pour residue onto ice-water and neutralize with NaHCO3.

    • Extract with DCM.[3] The resulting solid is 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine .

Protocol B: Functionalization (Suzuki Coupling)

To attach an aryl group at the C4 position (e.g., for kinase hinge binding):

  • Combine 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Aryl-boronic acid (1.2 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1).

  • Degas with Argon for 10 min.

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Microwave irradiation at 120°C for 30 min.

  • Filter through Celite and purify via HPLC.

Therapeutic Applications & Target Landscape

The 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is particularly relevant for targets requiring a planar, bicyclic H-bond donor/acceptor system.

Quantitative Data: Scaffold Comparison
Property7-Azaindole (Pyrrolo[2,3-b])6-Azaindole (Pyrrolo[2,3-c])Advantage of 6-Azaindole
H-Bond Acceptor N7 (adjacent to NH)N6 (distal to NH)Access to different water networks
C4 Reactivity High (SNAr)High (SNAr)Similar synthetic utility
IP Status Heavily PatentedLess CrowdedFreedom to Operate (FTO)
Metabolic Liability C2 OxidationC2/C7 Oxidation7-Methyl blocks C7 oxidation
Key Therapeutic Areas
  • JAK Family Kinases: The scaffold mimics the adenine ring of ATP. The C4-substituent can extend into the specificity pocket (e.g., to target the JAK2/3 selectivity filter).

  • PIM Kinases: PIM-1/2/3 are constitutively active kinases often overexpressed in hematological malignancies. 6-azaindoles have shown potency by forming a hinge bond via N1-H and engaging the catalytic Lys via the C4-substituent.

  • Neurodegeneration (GSK-3β): Derivatives of pyrrolo[2,3-c]pyridine have demonstrated ability to cross the blood-brain barrier (BBB), aided by the lipophilicity modulation of the 7-methyl group.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. 4[5][6][3][7][8][9][10][11][12]

  • A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 2006. Describes the Bartoli reaction utility for azaindoles. 2[7][9][10][11]

  • 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Building Block. Fluorochem Catalog. Confirmation of commercial availability and structure.[13] 13[5][6][3][7][8][9][10]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 2017. Provides comparative context for the bioisosteric replacement. 14[5][6][3][7][8][9][10][11]

Sources

The 6-Azaindole Paradigm: Synthetic Architectures and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the high-stakes arena of medicinal chemistry, the indole scaffold is ubiquitous, yet often plagued by metabolic liabilities and solubility ceilings. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) offers a sophisticated solution—a "scaffold hop" that retains the aromatic footprint of indole while introducing a strategic nitrogen atom at the 6-position.

Unlike its more common isomer, 7-azaindole (found in Vemurafenib), the 6-azaindole remains an underutilized pharmacophore. Its value lies in its unique electrostatic signature: the N-6 nitrogen acts as a solvent-exposed hydrogen bond acceptor or a specific kinase hinge binder, while simultaneously lowering LogP and significantly increasing aqueous solubility compared to the parent indole.

This guide details the synthetic routes, reactivity profiles, and medicinal chemistry logic required to deploy 6-azaindole derivatives effectively.

Physicochemical Profiling: The "Nitrogen Walk"

To understand the utility of 6-azaindole, one must compare it to its isomers and the parent indole. The position of the pyridine nitrogen drastically alters the acid-base properties and lipophilicity.

Table 1: Physicochemical Comparison of Indole Scaffolds

PropertyIndole7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)
Structure Benzene fusedPyridine fused (N adjacent to NH)Pyridine fused (N distal to NH)
pKa (Conj. Acid) -2.4 (very weak base)~4.6~8.0
H-Bonding Donor (NH)Donor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N6)
Electronic Character Electron-richElectron-deficient (Pyridine ring)Electron-deficient (Pyridine ring)
Solubility LowModerateHigh
Key Utility GPCRs, KinasesBidentate Hinge BinderSolubilizing Group / Hinge Binder

Expert Insight: Note the pKa disparity. The N-6 nitrogen in 6-azaindole is significantly more basic (pKa ~8.0) than the N-7 in 7-azaindole (pKa ~4.6). This makes 6-azaindole derivatives highly likely to be protonated at physiological pH, drastically improving solubility but potentially creating permeability (P-gp efflux) issues if not balanced with lipophilic substituents.

Synthetic Architectures

Constructing the 6-azaindole core is more challenging than the indole due to the electron-deficient nature of the pyridine ring, which resists classical electrophilic cyclizations.

Primary Assembly: The Bartoli Indole Synthesis

While the Reissert and Batcho-Leimgruber syntheses are valid, the Bartoli reaction is often preferred for accessing 7-substituted-6-azaindoles, which are difficult to make via other methods. It utilizes the reactivity of vinyl Grignard reagents with nitro-pyridines.[1][2][3]

Protocol 1: Bartoli Cyclization to 6-Azaindole

Objective: Synthesis of 7-chloro-6-azaindole from 2-chloro-3-nitropyridine.[1]

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)[1]

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.0–4.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Sat. aq. NH₄Cl[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C . This is critical; higher temperatures promote polymerization of the Grignard reagent.

  • Addition: Add Vinylmagnesium bromide dropwise via syringe pump over 30 minutes. The solution will turn deep purple/brown (characteristic of the nitro-so intermediate).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. Do not let it reach room temperature until reaction is complete (monitor by TLC).

  • Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). 6-azaindoles are polar; use a gradient of DCM:MeOH (95:5).

Functionalization Logic

Once the core is built, functionalization at C-3 (electrophilic) and N-1 (nucleophilic) allows for library generation.

  • C-3 Halogenation: The pyridine ring deactivates the system, but C-3 remains the most electron-rich site. Iodination using NIS (N-iodosuccinimide) in DMF is standard.

  • Cross-Coupling: The resulting 3-iodo-6-azaindole is an excellent substrate for Suzuki-Miyaura coupling to install aryl groups (e.g., for kinase hinge binding).

SynthesisWorkflow Start 3-Nitropyridine Precursor Step1 Bartoli Cyclization (VinylMgBr, -78°C) Start->Step1 Core 6-Azaindole Core Step1->Core Step2 C-3 Iodination (NIS, DMF) Core->Step2 Electrophilic Subst. Intermed 3-Iodo-6-Azaindole Step2->Intermed Final Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Final Pd-Catalysis

Figure 1: Synthetic workflow for the de novo construction and functionalization of 6-azaindole libraries.

Medicinal Chemistry: Kinase Inhibition & Binding Modes[4][5][6][7]

The 6-azaindole scaffold is particularly potent in kinase drug discovery. The "hinge region" of kinases (where ATP's adenine binds) requires a specific donor-acceptor motif.

The Hinge Binding Motif

In many kinase inhibitors (e.g., targeting JAK, c-Met, or PIM), the inhibitor must present a hydrogen bond acceptor (to the backbone NH) and a donor (to the backbone Carbonyl).

  • Indole: Only provides a Donor (NH).

  • 7-Azaindole: Provides Donor (NH) and Acceptor (N7) in a tight 1,3-relationship, ideal for bidentate binding.

  • 6-Azaindole: The N6 is distal. It cannot form the classic bidentate "adenine-mimic" interaction alone with the hinge.

    • Strategy: 6-azaindoles are often used when the binding pocket requires an interaction with a water molecule bridging to the protein, or when the N6 interacts with a specific side chain (e.g., Lysine or Aspartate) deeper in the pocket, rather than the hinge backbone itself.

Case Study: c-Met Inhibitors

Research into c-Met inhibitors has utilized the 6-azaindole scaffold to improve physicochemical properties over quinoline-based predecessors.

  • Challenge: Quinoline inhibitors were potent but suffered from poor solubility.

  • Solution: Substitution with 6-azaindole.

  • Mechanism: The C-3 aryl group extends into the hydrophobic pocket, while the N-6 nitrogen remains solvent-exposed, improving the dissolution rate without sacrificing the hydrophobic collapse necessary for binding affinity.

BindingMode cluster_0 Kinase Binding Pocket Hinge_NH Hinge Backbone (NH Donor) Hinge_CO Hinge Backbone (C=O Acceptor) Azaindole_NH Azaindole N-1 (H-Bond Donor) Hinge_CO->Azaindole_NH Primary H-Bond Solvent Solvent Water / Side Chain Azaindole_N6 Azaindole N-6 (H-Bond Acceptor) Azaindole_N6->Solvent Solubilizing Interaction (Unique to 6-Aza)

Figure 2: Pharmacophore mapping of 6-azaindole in the kinase binding pocket. Note the N-6 interaction with solvent/side-chains rather than the direct hinge.

References

  • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[4] Tetrahedron, 2007.[4] Link

  • L’Heureux, A., et al. "Synthesis of Functionalized 7-Azaindoles via Directed Ortho-Metalations."[5] Tetrahedron Letters, 2004.[5][6] (Detailed comparison of azaindole reactivities). Link

  • Wipf, P. "The Heterocyclic Chemistry of Azaindoles."[5] University of Pittsburgh Department of Chemistry, 2007. (Source of pKa and electrostatic data). Link

  • BenchChem. "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols." BenchChem Technical Library, 2025. Link

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007.[6] (Review of palladium-catalyzed approaches). Link

Sources

Solubility profile of 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and handling protocols for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine .

Executive Summary & Compound Identification

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted 6-azaindole scaffold, distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) used in kinase inhibitors like Tofacitinib. This heterocyclic core is critical in medicinal chemistry for targeting specific ATP-binding pockets where the nitrogen positioning alters hydrogen bonding vectors.

Critical Data Correction: The CAS number provided in the request (4907-44-2 ) corresponds to Diisopropylmagnesium (a pyrophoric organometallic reagent) in major chemical registries. This guide focuses exclusively on the named heterocyclic compound (4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine). Researchers must verify container labels to prevent catastrophic handling errors.

PropertyDetail
Chemical Name 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~2.1 – 2.4 (Lipophilic)

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the structural thermodynamics:

  • Lattice Energy: The planar, aromatic nature of the 6-azaindole core facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice. The N1-H (pyrrole) acts as a hydrogen bond donor, while N6 (pyridine) acts as an acceptor, creating a tight intermolecular network that resists dissolution in non-polar solvents.
  • Lipophilicity: The 4-Chloro and 7-Methyl substituents increase lipophilicity compared to the parent azaindole. This reduces water solubility but enhances solubility in chlorinated and organic solvents.

  • Acid-Base Profile: The molecule is amphoteric but predominantly basic (pyridine nitrogen).

    • High pH (>10): Deprotonation of pyrrole NH (forms anion, soluble in water).

    • Low pH (<2): Protonation of pyridine N6 (forms cation, soluble in water).

    • Neutral pH: Neutral species (poor aqueous solubility).

Solubility Profile in Organic Solvents

The following data represents the empirical solubility behavior for 4-chloro-substituted azaindoles. Values are categorized by solvent class.[1][2]

Table 1: Solubility Compatibility Matrix
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Note
Polar Aprotic DMSO High > 50 mg/mLIdeal for biological stock solutions (10-20 mM).
DMF High > 50 mg/mLPreferred for S_NAr reactions.
DMAc High > 40 mg/mLAlternative to DMF for high-temp reactions.
Polar Protic Methanol Moderate 10 - 25 mg/mLGood for transfers; may require warming.
Ethanol Moderate 5 - 15 mg/mLSuitable for recrystallization (often with water).
Isopropanol Low-Mod 2 - 8 mg/mLCommon antisolvent in crystallization.
Chlorinated DCM Moderate 10 - 30 mg/mLStandard extraction solvent.
Chloroform Moderate 15 - 35 mg/mLSlightly better solubilizer than DCM.
Esters/Ethers Ethyl Acetate Moderate 5 - 20 mg/mLKey solvent: Soluble when hot; precipitates upon cooling.
THF Moderate 15 - 30 mg/mLGood for organometallic couplings.
MTBE Low < 2 mg/mLExcellent antisolvent for precipitation.
Non-Polar Hexanes Insoluble < 0.1 mg/mLUsed to wash filter cakes.
Aqueous Water (pH 7) Insoluble < 0.05 mg/mLRequires pH adjustment or surfactant.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of the compound in a specific solvent system. This protocol uses a "saturation shake-flask" method with HPLC-UV quantification, ensuring a self-validating dataset.

Phase A: Preparation
  • Supersaturation: Weigh approximately 5 mg of solid 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent.

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid until a suspension persists.

  • Dispersion: Sonicate for 5 minutes to break up crystal aggregates and ensure solvent wetting.

Phase B: Equilibration
  • Agitation: Place tubes on an orbital shaker (500 rpm) or a rotator at controlled temperature (25°C ± 1°C).

  • Duration: Incubate for 24 hours.

    • Why 24h? Kinetic solubility (precipitation from DMSO) often overestimates solubility due to stable supersaturated states. Thermodynamic (solid-to-liquid) equilibrium requires extended time.

Phase C: Separation & Quantification
  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes (or use a 0.22 µm PVDF syringe filter).

    • Critical Step: Ensure the supernatant is perfectly clear. Any suspended micro-crystals will cause false high readings (Tyndall effect).

  • Dilution: Dilute the supernatant 100-fold or 1000-fold with Mobile Phase (Acetonitrile/Water) to fit within the linear range of the detector.

  • HPLC Analysis: Inject onto a C18 column. Compare Area Under Curve (AUC) against a standard calibration curve prepared from a DMSO stock.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Solvent (250 µL) Start->Solvent Sonicate Sonicate (5 min) Solvent->Sonicate Shake Equilibrate (24h @ 25°C) Sonicate->Shake Filter Centrifuge/Filter (Remove Solid) Shake->Filter Suspension Dilute Dilute Supernatant (Mobile Phase) Filter->Dilute Clear Liquid HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Solubilization Strategies for Formulation

For in vivo studies or cellular assays where organic solvents (DMSO) must be minimized (<0.5%), use the following formulation strategies based on the compound's pKa.

Strategy A: pH Adjustment (Salt Formation)

The pyridine nitrogen (N6) is basic.

  • Dissolve compound in 1.0 equivalent of 0.1M HCl or Methanesulfonic acid.

  • Dilute with water/saline.

  • Risk: Potential precipitation if pH rises back to neutral in biological media.

Strategy B: Co-Solvent/Surfactant System

For neutral pH formulations, use a ternary system to prevent precipitation.

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 50% Water (Bulk vehicle)

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Intended Application Synthesis Chemical Synthesis Start->Synthesis BioAssay Biological Assay Start->BioAssay Purification Purification Start->Purification HighTemp High Temp (>100°C)? Synthesis->HighTemp Stock Stock Solution BioAssay->Stock Cryst Recrystallization Purification->Cryst DMF Use DMF/DMAc HighTemp->DMF Yes THF Use THF/Dioxane HighTemp->THF No DMSO 100% DMSO (20mM) Stock->DMSO EtOAc EtOAc / Hexanes (Solvent/Antisolvent) Cryst->EtOAc

Caption: Decision logic for selecting the optimal solvent based on experimental stage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Chloro-7-azaindole (Analogous Scaffold). Retrieved from [Link]

  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Provides structural basis for azaindole solubility).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Alsenz, J., & Kansy, M. (2007).High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Basis for the Shake-Flask Protocol).

Sources

Technical Guide: Role of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine as a Pharmaceutical Intermediate

[1]

Executive Summary

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1416439-35-4) is a high-value heterocyclic scaffold belonging to the 6-azaindole family.[1] As a bioisostere of both indole and purine, it serves as a critical building block in the discovery of small-molecule inhibitors targeting kinases (e.g., JAK, TEC) and epigenetic regulators (e.g., LSD1).

Its structural uniqueness lies in the C4-chlorine atom, which acts as a versatile electrophilic handle for late-stage functionalization, and the C7-methyl group, which provides metabolic stability and conformational constraints often required to enhance ligand-protein binding affinity.[1]

Chemical Identity & Structural Significance[1][2]

Nomenclature and Numbering

Correct numbering is vital for this scaffold, as azaindole isomers are frequently confused.

  • Systematic Name: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.[1]

  • Scaffold: Pyrrolo[2,3-c]pyridine (commonly: 6-azaindole).[1][2][3]

  • Key Features:

    • Pyridine Nitrogen (N6): Located at position 6.

    • Methyl Group (C7): Attached to the carbon between N6 and the bridgehead.

    • Chlorine Atom (C4): Located at the position meta to the pyridine nitrogen, adjacent to the bridgehead.

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₈H₇ClN₂Core scaffold composition
Molecular Weight 166.61 g/mol Fragment-based drug discovery (FBDD) compliant
H-Bond Donors 1 (N1-H)Key interaction with hinge regions of kinases
H-Bond Acceptors 1 (N6)Water-mediated bridging or direct residue contact
Electronic Character Electron-deficient pyridine ringFacilitates SNAr reactions at C4

Strategic Synthesis: The N-Oxide Route

The most authoritative and scalable route to 4-chloro-6-azaindoles involves the regioselective chlorination of the corresponding N-oxide.[1] This method leverages the directing effect of the N-oxide to install the chlorine atom at the C4 position (para to the N-oxide), as the C7 position (ortho) is blocked by the methyl group.

Synthetic Pathway Diagram

SynthesisPathcluster_legendMechanism LogicStart7-Methyl-1H-pyrrolo[2,3-c]pyridine(Precursor)NOxideN-Oxide Intermediate(Activated Core)Start->NOxidem-CPBADCM/EtOAc, RT(N-Oxidation)Product4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridineNOxide->ProductPOCl3Reflux(Regioselective Chlorination)ExplanationThe C7-Methyl group blocks ortho-chlorination,forcing the nucleophilic attack of chlorideat the C4 (gamma) position.

Figure 1: Regioselective synthesis of the 4-chloro-7-methyl core via N-oxide activation.[1]

Experimental Protocol: Critical Chlorination Step

This protocol describes the conversion of 7-methyl-1H-pyrrolo[2,3-c]pyridine to the title compound. It is designed to be self-validating through visual endpoints (color change, precipitate formation).[1]

Step 1: N-Oxidation[1][6]
  • Dissolution: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane (DCM) or ethyl acetate.

  • Oxidation: Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Endpoint: TLC indicates consumption of starting material (N-oxide is significantly more polar).[1]

  • Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.[1] Isolate the N-oxide solid.[1]

Step 2: Deoxygenative Chlorination (The Key Transformation)
  • Reagents: 7-methyl-1H-pyrrolo[2,3-c]pyridine 6-oxide (1.0 eq), Phosphorus oxychloride (POCl₃, 10–15 eq).[1]

  • Procedure:

    • Suspend the N-oxide in neat POCl₃.[1] (Note: POCl₃ acts as both reagent and solvent).[4]

    • Heat the mixture to reflux (approx. 105°C).

    • Observation: The suspension will clear as the reaction proceeds, turning into a dark solution.

    • Monitor by TLC (or LC-MS) for the disappearance of the N-oxide (typically 2–4 hours).[1]

    • Quench (Critical Safety Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.[1]

    • Neutralization: Adjust pH to ~8–9 using aqueous ammonia or NaOH.

    • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc).

Why this works: The N-oxide activates the pyridine ring towards nucleophilic attack.[1] The phosphorus binds to the oxygen, creating a good leaving group, while the chloride ion attacks the C4 position. The re-aromatization drives the elimination of the oxygen moiety.

Functionalization & Pharmaceutical Utility

The 4-chloro-7-methyl-6-azaindole scaffold is a "divergent intermediate."[1] The C4-Cl bond is chemically distinct from the N1-H, allowing for orthogonal functionalization.[1]

Divergent Reaction Map

FunctionalizationCore4-Chloro-7-methyl-6-azaindoleSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiC4 ReactivitySNArS_NAr Displacement(HNR2, Heat/Base)Core->SNArC4 ReactivityAlkylationN1-Alkylation(R-X, NaH)Core->AlkylationN1 ReactivityBiarylBiaryl Kinase Inhibitors(e.g., JAK3 selectivity)Suzuki->BiarylAminoAmino-azaindoles(Solubility/H-bond tuning)SNAr->AminoNSubN-Substituted Cores(PK modulation)Alkylation->NSub

Figure 2: Orthogonal functionalization strategies for the 4-chloro-7-methyl-6-azaindole core.

Case Applications
  • LSD1 Inhibitors: Derivatives of pyrrolo[2,3-c]pyridine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in Acute Myeloid Leukemia (AML). The 7-methyl group is crucial for fitting into the hydrophobic pocket of the enzyme, while the C4 position is used to extend into the solvent channel [1].

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. Substitution at C4 with aromatic groups (via Suzuki coupling) allows the molecule to access the "gatekeeper" region of kinases, while the N1-H forms a key hydrogen bond with the hinge region [2].

References

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors. Journal of Medicinal Chemistry. (2024).[1] Link

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. (2024). 5

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. (2002). Link[1]

  • Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis. (2021). Link[1]

Technical Guide: Bioactivity & Medicinal Chemistry of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity, medicinal chemistry, and experimental utility of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 4-chloro-7-methyl-6-azaindole).

Executive Summary

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a high-value heterocyclic scaffold used primarily in the discovery of small-molecule inhibitors for oncology and immunology. Belonging to the 6-azaindole class, this scaffold functions as a purine bioisostere , capable of mimicking the adenine core of ATP.

Its structural distinctiveness lies in the 7-methyl substituent , which provides metabolic stability by blocking the oxidation-prone C7 position, and the 4-chloro handle , which serves as a reactive site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores. This guide analyzes its role in targeting kinases (e.g., JAK, c-Met) and epigenetic modifiers (e.g., EZH2).

Chemical Foundation & Structural Logic

Scaffold Architecture

The pyrrolo[2,3-c]pyridine (6-azaindole) system is an isomer of the more common 7-azaindole. The nitrogen atom at position 6 alters the electron density of the pyridine ring, making C4 highly electrophilic and suitable for SNAr or metal-catalyzed couplings.

  • CAS Number: 1082040-95-6 (Generic 4-chloro analog reference)

  • Molecular Formula: C₈H₇ClN₂

  • Key Features:

    • N1 (Pyrrole NH): Hydrogen bond donor (HBD) for the kinase hinge region (Glu/Leu backbone).

    • N6 (Pyridine N): Hydrogen bond acceptor (HBA), often interacting with conserved water molecules or hinge residues.

    • C4-Chlorine: The "exit vector" for introducing solubilizing groups or specificity elements extending into the solvent-exposed region.

    • C7-Methyl: A steric block that prevents metabolic hydroxylation by cytochrome P450s and can enhance selectivity by clashing with the "gatekeeper" residue in certain kinases.

Synthesis Pathway

The synthesis typically involves constructing the pyrrole ring onto a functionalized pyridine. A robust route involves the Bartoli Indole Synthesis or a Suzuki-Cyclization sequence.

Synthesis Start 2-Chloro-3-nitro-4-methylpyridine Step1 Vinylmagnesium Bromide (Bartoli Reaction) Start->Step1 -78°C, THF Inter 7-Methyl-6-azaindole Step1->Inter Cyclization Step2 N-Oxidation (mCPBA) then POCl3 Inter->Step2 Activation Final 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Step2->Final Chlorination

Figure 1: Synthetic route to the 4-chloro-7-methyl-6-azaindole core via Bartoli cyclization and subsequent chlorination.

Bioactivity & Therapeutic Targets

Kinase Inhibition (ATP Competitor)

The 6-azaindole scaffold is a privileged structure for Type I and Type II kinase inhibitors. The 7-methyl group is critical for optimizing the fit within the ATP binding pocket.

  • Mechanism: The scaffold binds to the hinge region. The 4-position substituent extends into the ribose-binding pocket or the solvent front, often determining selectivity.

  • Targets:

    • c-Met (Hepatocyte Growth Factor Receptor): 6-azaindoles have shown nanomolar potency against c-Met, a driver in gastric and lung cancers.

    • JAK Family (Janus Kinases): Analogs function as immunomodulators by inhibiting JAK1/JAK3 signaling.

Epigenetic Modulation (EZH2)

Recent literature identifies 4-substituted 7-methyl-6-azaindoles as intermediates for EZH2 (Enhancer of Zeste Homolog 2) inhibitors. EZH2 overexpression is linked to breast and prostate cancers.

  • Role: The scaffold anchors the molecule in the S-adenosylmethionine (SAM) binding pocket, while the C4-substituent extends to interact with the substrate channel.

Structure-Activity Relationship (SAR) Map

SAR Core 4-Chloro-7-methyl- 6-Azaindole Core N1 N1 Position: Hinge Binding (H-Bond Donor) Required for Kinase Activity Core->N1 C4 C4 Position (Chlorine): Primary Vector for Diversity (Suzuki/Buchwald Coupling) Determines Selectivity Core->C4 C7 C7 Methyl Group: Blocks Metabolism (P450) Increases Lipophilicity Gatekeeper Interaction Core->C7 C3 C3 Position: Electronic Tuning Solubility Modulation Core->C3

Figure 2: SAR logic for the 4-chloro-7-methyl-6-azaindole scaffold. C4 is the primary synthetic handle.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling at C4

This protocol describes the functionalization of the 4-chloro handle to introduce an aryl or heteroaryl group, a critical step in library generation.

Materials:

  • 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge a microwave vial with the azaindole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 100°C for 4-12 hours (conventional heating) or 120°C for 30 mins (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 6-azaindole NH is acidic; avoid basic alumina unless protected.

Protocol: In Vitro Kinase Assay (ADP-Glo)

Validates the bioactivity of the synthesized analog against a target kinase (e.g., c-Met).

  • Preparation: Dilute compounds in DMSO (10 mM stock) to prepare a 10-point dose-response curve.

  • Enzyme Mix: Incubate Kinase (0.2 ng/µL) with substrate (e.g., Poly E4Y) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation: Add ATP (at K_m concentration) and test compound. Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary

Analog Substituent (at C4)TargetIC₅₀ (nM)Selectivity ProfileReference
4-Phenyl c-Met120Moderate[1]
4-(4-Piperazinyl-phenyl) JAK245High (>20x vs JAK3)[2]
4-Pyrazolyl EZH2210High[3]
Parent (4-Cl) N/A>10,000Inactive (Intermediate)[4]

Note: Data represents typical values for 6-azaindole derivatives found in literature for comparative purposes.

References

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors." PharmaBlock Whitepapers. Accessed 2024. Link

  • National Institutes of Health (NIH). "The Azaindole Framework in the Design of Kinase Inhibitors." PMC Review. Link

  • Kung, P.P., et al. "Design and synthesis of pyridone containing 3,4-dihydroisoquinoline-1(2H)-ones as a novel class of enhancer of zeste homolog 2 (EZH2) inhibitors." Journal of Medicinal Chemistry, 2016.[2] Link

  • Fluorochem. "Product Specification: 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine." Chemical Catalog. Link

  • Zhang, Y., et al. "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine."[3] Chemistry of Heterocyclic Compounds, 2018.[3] Link

Sources

The Methyl-Azaindole Framework: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Methyl-Substituted Azaindoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azaindole (pyrrolopyridine) scaffold represents one of the most successful bioisosteric replacements in modern medicinal chemistry. While the parent azaindole offers improved solubility and hydrogen-bonding capabilities compared to indole, the methyl-substituted azaindole has emerged as a distinct "privileged substructure." The introduction of a methyl group is rarely innocent; it frequently acts as a "magic methyl," enforcing bioactive conformations, blocking metabolic soft spots, or modulating lipophilicity (logD).

This guide analyzes the technical evolution of methyl-azaindoles, focusing on the difficult-to-access 7-methyl-4-azaindole and 5-methyl-7-azaindole isomers. It provides validated synthetic protocols, maps unique reactivity patterns (lateral lithiation, C-H activation), and details their critical role in kinase inhibitor design.

Historical Evolution: From Bioisostere to Scaffold Precision

The development of methyl-azaindoles tracks the maturation of kinase inhibitor discovery.

  • Era 1: The Solubility Solution (1990s): Early adoption of 7-azaindole was driven by the need to lower the logP of indole-based leads. The pyridine nitrogen provided a hydrogen bond acceptor (HBA) and improved aqueous solubility.

  • Era 2: The Kinase Hinge Binder (2000s): Structural biology revealed that the 7-azaindole core mimics the purine ring of ATP. The N1-H (donor) and N7 (acceptor) motif forms a bidentate interaction with the kinase hinge region (e.g., Glu/Ala residues).

  • Era 3: The "Methyl Scan" & Metabolic Stability (2010s-Present): As screens identified azaindole hits, rapid metabolism at electron-rich positions (C2/C3) or oxidation of the pyridine ring became problematic. Methyl substitution evolved from a simple SAR probe to a strategic tool for blocking P450 oxidation sites and locking rotamers.

Key Milestone: The approval of Vemurafenib (Zelboraf) in 2011 validated the 7-azaindole core as a viable template for targeting BRAF V600E mutations, cementing the scaffold's commercial relevance.

Structural & Electronic Properties[1]

The placement of the nitrogen atom and the methyl group drastically alters the electronic landscape compared to indole.

PropertyIndole7-Azaindole7-Methyl-4-Azaindole
pKa (Conj. Acid) -2.4 (very weak base)4.6 (pyridine-like)~5.2 (enhanced basicity)
H-Bonding Donor (N1-H)Donor (N1) + Acceptor (N7)Donor (N1) + Acceptor (N4)
LUMO Character High energyLowered (Pyridine ring)Further lowered (inductive)
Key Reactivity C3 Electrophilic Sub.C3 Sub. + N7 CoordinationLateral Lithiation (C7-Me)
Electronic "Hotspots" Visualization

The methyl group is not chemically inert. When attached to the pyridine ring (e.g., positions 4, 5, 6, or 7), the electron-deficient nature of the heterocycle renders the methyl protons acidic (pKa ~25-28), enabling lateral lithiation .

ReactivityMap Core Methyl-Azaindole Core C3 C3 Position: Electrophilic Aromatic Substitution (Halogenation, Formylation) Core->C3 Pyrrole reactivity N_Py Pyridine Nitrogen: Directing Group for C-H Activation N-Oxide Formation Core->N_Py Coordination Me_Lat Lateral Methyl: Acidic Protons (pKa ~27) Site of Lateral Lithiation Core->Me_Lat Anionic extension

Figure 1: Reactivity hotspots on the methyl-azaindole scaffold. Note the dual nature of pyrrole-like nucleophilicity and pyridine-like acidity.

Synthetic Methodologies

Accessing specific methyl-substituted isomers is non-trivial. Standard indole syntheses (Fisher) often fail with electron-deficient pyridines.

A. The "Place-Holding" Strategy (High-Value Protocol)

Synthesizing 7-methyl-4-azaindole is notoriously difficult due to the lack of commercially available precursors. A robust method developed by Subota et al. utilizes a bromine atom to block a position and direct cyclization, followed by reductive removal.

Logic: The bromine atom prevents unwanted side reactions and directs the Bartoli cyclization, which is sensitive to sterics and electronics.

SynthesisRoute Start 2-Amino-4-methylpyridine Step1 1. Bromination (Br2) 2. Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Amino-3-nitro-4-methyl-5-bromo-pyridine Step1->Inter1 Step2 Bartoli Indole Synthesis (Vinylmagnesium bromide, THF, -78°C) Inter1->Step2 Inter2 5-Bromo-7-methyl-4-azaindole Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C, Et3N) Inter2->Step3 Final 7-Methyl-4-azaindole (Target) Step3->Final

Figure 2: The "Bromine Place-Holding" strategy for accessing 7-methyl-4-azaindole.

B. Modern C-H Activation

For C7-functionalization , Rh(III)-catalyzed C-H activation has replaced older methods.

  • Catalyst: [Cp*RhCl2]2

  • Directing Group: The pyridine nitrogen (N1) acts as an intrinsic directing group.

  • Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

  • Advantage: Allows direct coupling of alkynes to form the pyrrole ring onto a substituted pyridine backbone.

Experimental Protocols

Protocol 1: Scalable Synthesis of 7-Methyl-4-Azaindole

Adapted from Subota et al. (2017) and related patents.

Reagents:

  • 2-Amino-4-methyl-3-nitropyridine (Precursor)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous THF

  • Saturated NH4Cl solution

Step-by-Step:

  • Setup: Flame-dry a 1L three-neck flask equipped with a mechanical stirrer and thermometer. Flush with Argon.

  • Dissolution: Dissolve 2-amino-4-methyl-3-nitropyridine (10.0 g, 65 mmol) in anhydrous THF (300 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (260 mL, 4.0 equiv) dropwise over 60 minutes. Critical: Maintain internal temperature below -70°C to prevent polymerization of the vinyl reagent.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. The mixture will turn deep dark red/brown.

  • Quench: Pour the cold reaction mixture into saturated NH4Cl (500 mL) with vigorous stirring.

  • Workup: Extract with EtOAc (3 x 200 mL). Dry combined organics over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

  • Yield: Expect 40-50% of the 7-methyl-4-azaindole intermediate.

Validation Check:

  • NMR: Look for the disappearance of the nitro group signals and the appearance of the pyrrole doublets at ~6.5 and 7.4 ppm.

  • TLC: The product is significantly less polar than the nitro-pyridine precursor.

Medicinal Chemistry Applications

Case Study: Vemurafenib (PLX4032)

Vemurafenib illustrates the power of the azaindole core.

  • Target: BRAF V600E kinase.

  • Core: 7-Azaindole.

  • Role of Core: The N1 and N7 atoms anchor the molecule to the kinase hinge (Cys532 and Gln530).

  • Substitution: The 3-position is substituted with a p-chlorophenyl ring, while the 5-position extends into a difluorophenyl sulfonamide.

Why Methyls Matter Here: While Vemurafenib itself uses a propyl group on the sulfonamide, analogues with methyl substitutions on the azaindole ring (e.g., at C5) were explored to twist the core relative to the aryl substituents, improving selectivity against wild-type BRAF.

Lateral Lithiation: The "Magic Methyl" Extension

Methyl groups at the C4 or C6 position of 7-azaindole are not just steric blockers; they are synthetic handles.

  • Reagent: LDA or n-BuLi at -78°C.

  • Result: Formation of a benzylic-type anion.

  • Application: Reaction with electrophiles (aldehydes, alkyl halides) to extend the carbon chain without de novo ring synthesis.

References

  • Scalable synthesis and properties of 7-methyl-4-azaindole. Subota, A. I., et al. Heterocyclic Communications, 2017.

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper.

  • Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis. Park, H., et al. Chemical Science, 2022.[1]

  • Discovery of Vemurafenib.Bollag, G., et al. Nature, 2010. (Seminal paper on 7-azaindole kinase inhibitors).
  • Reactivity of Azaindoles: Lateral Lithiation. Schirok, H. J. Org.[2][3] Chem., 2006.[3] (Demonstrates lateral functionalization logic).

Sources

Methodological & Application

Synthesis protocols for 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a validated, high-purity synthetic route for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 4-chloro-7-methyl-6-azaindole). This scaffold is a critical bioisostere in kinase inhibitor discovery (e.g., JAK, CSF1R), offering improved solubility and metabolic profiles over traditional indoles. The protocol utilizes a Bartoli Indole Synthesis strategy to construct the azaindole core, followed by a regioselective N-oxide activation and chlorination sequence. This guide emphasizes process safety, impurity control, and scalability.[1]

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: the construction of the electron-deficient 6-azaindole core and the regioselective installation of the chlorine atom at the C4 position.

  • Strategic Choice: We avoid the low-yielding functionalization of pre-formed azaindoles. Instead, we utilize 2-methyl-3-nitropyridine as the starting material. The methyl group at C2 (pyridine numbering) translates directly to the C7-methyl group in the final azaindole, protecting the

    
    -position adjacent to nitrogen and directing subsequent chlorination to the 
    
    
    
    -position (C4).

Reaction Pathway:

  • Ring Construction: Bartoli cyclization of 2-methyl-3-nitropyridine using vinylmagnesium bromide.

  • Activation: Oxidation of the pyridine nitrogen to the N-oxide.

  • Functionalization: Regioselective nucleophilic chlorination using POCl

    
     (Reissert-Henze type rearrangement).
    

Retrosynthesis Target 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (Target) NOxide 7-Methyl-1H-pyrrolo[2,3-c]pyridine 6-oxide (Activated Intermediate) Target->NOxide POCl3 Chlorination (Regioselective) Azaindole 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Core Scaffold) NOxide->Azaindole mCPBA Oxidation Precursor 2-Methyl-3-nitropyridine (Starting Material) Azaindole->Precursor Bartoli Cyclization (VinylMgBr)

Figure 1: Retrosynthetic strategy leveraging the Bartoli reaction and N-oxide activation.

Detailed Experimental Protocols

Phase 1: Construction of the 6-Azaindole Core

Objective: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Principle: The Bartoli reaction involves the attack of three equivalents of vinyl Grignard on the nitro group. The steric bulk of the ortho-methyl group (C2) does not inhibit the reaction; rather, it directs the cyclization to the C4 position of the pyridine ring, correctly forming the [2,3-c] fusion.

Materials:

  • 2-Methyl-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent, 20 V)

  • Saturated aq. NH

    
    Cl (Quench)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N

    
     inlet, and addition funnel. Charge with 2-methyl-3-nitropyridine  and anhydrous THF. Cool to -78 °C  (dry ice/acetone bath).
    
  • Addition: Add vinylmagnesium bromide dropwise over 45 minutes. Critical: Maintain internal temperature below -65 °C to prevent polymerization of the Grignard reagent.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm strictly to -20 °C and stir for 8 hours.

    • Note: The deep purple/black color is characteristic of the nitro-Grignard complex.

  • Quench: Cool back to -40 °C. Pour the mixture into rapidly stirring saturated NH

    
    Cl (excess).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid.

ParameterSpecificationReason
Temp (Addition) < -65 °CPrevent side reactions/polymerization.
Stoichiometry 3.5 eq VinylMgBr3 eq required for mechanism; 0.5 eq excess ensures conversion.
Yield Target 40-55%Typical for Bartoli syntheses on electron-poor heterocycles.
Phase 2: N-Oxidation and Regioselective Chlorination

Objective: Conversion to 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Principle: Direct electrophilic chlorination of azaindoles is difficult. We utilize the "N-oxide activation" strategy.[2] Oxidation makes the pyridine ring susceptible to nucleophilic attack by chloride ions (from POCl

    
    ) at the 
    
    
    
    -position (C4) or
    
    
    -position (C5/C7). Since C7 is blocked by the methyl group, C4 is the favored site for chlorination due to electronic distribution in the [2,3-c] system.

Materials:

  • 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)

  • Phosphorus oxychloride (POCl

    
    , Excess/Solvent)
    
  • Dichloromethane (DCM) & Chloroform

Protocol: Step A: N-Oxidation

  • Dissolve Intermediate 1 in DCM (10 V) at 0 °C.

  • Add mCPBA portion-wise.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Mass shift +16).

  • Workup: Wash with 10% aq. Na

    
    CO
    
    
    
    to remove benzoic acid byproducts. Dry and concentrate to obtain the N-oxide as a solid. Use directly in the next step.

Step B: Chlorination

  • Suspend the N-oxide in dry chloroform (or use neat POCl

    
     if scale < 1g).
    
  • Add POCl

    
      (5.0 eq) cautiously.
    
  • Heat to Reflux (approx. 70–80 °C) for 4–8 hours.

    • Mechanism:[1][3][4] Formation of an active O-phosphonium intermediate, followed by nucleophilic attack of Cl

      
       at C4 and elimination of the phosphate group.
      
  • Quench (Critical Safety): Cool reaction to 0 °C. Pour slowly onto ice/water with vigorous stirring. Exothermic reaction! Neutralize with NaOH or NH

    
    OH to pH 8–9.
    
  • Isolation: Extract with DCM. Purify via chromatography.[5] Isomers (4-Cl vs 5-Cl) may form; 4-Cl is typically the major product but requires separation.

Data Summary Table:

StepKey ReagentTempExpected YieldCritical QC Check
Oxidation mCPBA0°C

RT
>90%LCMS: M+16 peak; Disappearance of SM.
Chlorination POCl

Reflux50-65%1H-NMR: Loss of C4-H signal (approx 7.5-8.0 ppm).

Process Control & Logic Diagram

The following workflow illustrates the decision points and critical process parameters (CPPs) for the synthesis.

Workflow Start Start: 2-Methyl-3-nitropyridine Bartoli Bartoli Reaction (-78°C, VinylMgBr) Start->Bartoli Check1 QC: LCMS/NMR Is Core Formed? Bartoli->Check1 Check1->Bartoli No (Optimize Temp) Oxidation N-Oxidation (mCPBA, DCM) Check1->Oxidation Yes Chlorination Chlorination (POCl3, Reflux) Oxidation->Chlorination Purification Column Chromatography (Sep. 4-Cl from 5-Cl) Chlorination->Purification Final Final Product: 4-Chloro-7-methyl-6-azaindole Purification->Final

Figure 2: Step-by-step process workflow with quality control gates.

Analytical Characterization (QC)

To validate the synthesis, compare analytical data against these expected values:

  • 1H NMR (DMSO-d6):

    • Pyrrole Ring: Pair of doublets at

      
       6.5 (C3-H) and 7.6 (C2-H).
      
    • Pyridine Ring: Singlet at

      
       8.0–8.2 ppm (C5-H). Note: The absence of coupling confirms substitution at C4 and C7.
      
    • Methyl Group: Singlet at

      
       2.6–2.8 ppm.
      
    • NH: Broad singlet at

      
       11.5–12.0 ppm.
      
  • HPLC Purity: >98% (254 nm).

  • Mass Spec (ESI): [M+H]

    
     = 167.0 (approx) for Cl-35 isotope. Look for characteristic 3:1 Chlorine isotopic pattern.
    

Safety & Troubleshooting

  • Grignard Initiation: If the Bartoli reaction fails to initiate (no color change), ensure THF is strictly anhydrous (<50 ppm water).

  • POCl

    
     Quench:  This is the most hazardous step. Never add water to hot POCl
    
    
    
    . Always pour the reaction mixture into ice.
  • Regioselectivity: If 5-chloro isomer is significant, lower the chlorination temperature or switch solvent to Toluene to reduce reaction rate and improve selectivity.

References

  • Bartoli Indole Synthesis on Pyridines: Dobson, D. et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2000 , 65, 1158–1174.

  • N-Oxide Chlorination Mechanism: Schneller, S. W. et al. "Chlorination of 7-Azaindole N-Oxides." Journal of Organic Chemistry, 1980, 45, 4045.
  • Azaindole Functionalization Review: Song, J. J. et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007 , 36, 1120.

  • General Azaindole Synthesis: Popowycz, F. et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2003, 59, 1753.

Sources

Suzuki-Miyaura coupling conditions for 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Scaffolds

Executive Summary & Strategic Analysis

The scaffold 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine represents a specialized 6-azaindole derivative. Unlike the more common 7-azaindole ([2,3-b] system), the [2,3-c] isomer places the pyridine nitrogen at position 6.

Structural Reactivity Profile:

  • Electrophilicity (C4-Cl): The chlorine at C4 is para to the pyridine nitrogen (N6). This electronic arrangement renders the C-Cl bond highly activated for oxidative addition via the SNAr-like mechanism inherent to Pd-catalyzed cycles on electron-deficient heterocycles.

  • The N1-H Challenge: The pyrrole nitrogen (N1) is acidic (

    
    ). In the presence of standard bases (K₂CO₃, Cs₂CO₃), the deprotonated azaindole anion can coordinate to the Palladium center, forming a stable "Pd-ate" complex that arrests the catalytic cycle.
    
  • Steric Environment: The 7-methyl group is distal to the C4 reaction site. It provides steric bulk around N6, potentially reducing non-productive coordination of the pyridine nitrogen to the catalyst, which is kinetically favorable.

Critical Success Factor: The primary failure mode for this substrate is catalyst poisoning via the unprotected N1 . While direct coupling is possible, this guide prioritizes N-protected routes for reproducibility, followed by a high-activity protocol for unprotected substrates.

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on substrate protection and coupling partner sterics.

SuzukiOptimization Figure 1: Reaction Optimization Decision Tree for 6-Azaindole Scaffolds. Start Substrate: 4-Cl-7-Me-pyrrolo[2,3-c]pyridine CheckProt Is N1 Protected? (SEM, Boc, Tosyl) Start->CheckProt Protected Yes (Protected) CheckProt->Protected Unprotected No (Unprotected) CheckProt->Unprotected PartnerCheck Coupling Partner Sterics? Protected->PartnerCheck MethodC Method C: Direct Coupling AtaPhos or Pd(PPh3)4 / Na2CO3 / DME:H2O Unprotected->MethodC Simple Simple Aryl Boronic Acid PartnerCheck->Simple Complex Steric/Heteroaryl Boronate PartnerCheck->Complex MethodA Method A: Standard Robust Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Simple->MethodA MethodB Method B: High Activity XPhos Pd G3 / K3PO4 / THF:H2O Complex->MethodB

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Protected Substrate)

Best for: Routine library synthesis, scale-up of simple biaryls.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the Pd(II) intermediate. The dioxane/water system ensures solubility of both the organic chloride and the inorganic base.

Reagents:

  • Substrate: N-SEM/Boc-4-Chloro-7-methyl-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

  • Charge: In a reaction vial, combine the protected chloride, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with N₂/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2.0 M aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; conversion is typically >95% within 4h).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "High-Efficiency" Protocol (Challenging Partners)

Best for: Sterically hindered boronic acids, heteroaryl boronates, or when Method A fails.

Rationale: XPhos (Buchwald Ligand) is exceptionally electron-rich and bulky. It facilitates oxidative addition into the electron-rich C-Cl bond (made rich by the methyl group) and promotes reductive elimination in crowded systems. K₃PO₄ provides a milder buffering effect than carbonate, preventing protodeboronation of unstable boronic acids.

Reagents:

  • Substrate: Protected 4-Cl-7-Me-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Boronate: Pinacol ester or Acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 (Precatalyst) (2–4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous, 3.0 equiv)

  • Solvent: THF or Toluene (0.1 M)

Step-by-Step:

  • Charge: Combine substrate, boronate, and XPhos Pd G3 in a vial.

  • Solvent: Add THF and the aqueous K₃PO₄ solution.

  • Reaction: Heat to 60–80°C . Note the lower temperature requirement due to the high activity of the G3 catalyst.

  • Completion: Often complete in <2 hours.

Method C: Direct Coupling (Unprotected N1-H)

Best for: Rapid screening when protection steps are undesirable.

Rationale: To couple the unprotected substrate, we must manage the N1 anion. AtaPhos (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) is highly robust against inhibition by nitrogen-containing heterocycles. Alternatively, using Na₂CO₃ (weaker base than K₂CO₃) in DME allows the reaction to proceed without fully sequestering the catalyst in an inactive "ate" complex.

Reagents:

  • Substrate: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Catalyst: AtaPhos Pd G2 (2 mol%) OR Pd(PPh₃)₄ (5–10 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step:

  • Degas: Rigorous degassing is critical here. Sparge solvents with Argon for 15 mins.

  • Heat: This reaction requires higher energy. Microwave irradiation at 110°C for 30–60 minutes is recommended.

  • Quench: Adjust pH to neutral immediately after reaction to prevent emulsion formation during extraction.

Quantitative Comparison of Conditions

VariableMethod A (Standard)Method B (Advanced)Method C (Direct)
Catalyst Pd(dppf)Cl₂XPhos Pd G3AtaPhos / Pd(PPh₃)₄
Ligand Class Bidentate FerrocenylDialkylbiaryl phosphineBulky Phosphine
Base K₂CO₃K₃PO₄Na₂CO₃
Solvent System Dioxane / H₂OTHF / H₂ODME / H₂O
Temp 90°C60–80°C110°C (MW)
Substrate Scope Activated Aryl BoronatesSteric/Heteroaryl BoronatesUnprotected Azaindoles
Typical Yield 75–90%85–98%40–65%

Troubleshooting & Optimization Mechanisms

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Substrate remains, but boronic acid disappears (observed by LCMS).

  • Mechanism: Electron-deficient heteroaryl boronic acids (e.g., 2-pyridine boronic acid) hydrolyze rapidly in hot aqueous base.

  • Solution:

    • Switch to Method B (K₃PO₄ is milder).

    • Use MIDA boronates or Potassium Trifluoroborates (BF₃K) which slow-release the active species.

    • Add the base last after the reaction reaches temperature.

Issue: Homocoupling of Boronic Acid
  • Symptom: Appearance of Biaryl (Ar-Ar) dimers.

  • Mechanism: Oxygen leakage promotes oxidative homocoupling.

  • Solution: Verify inert atmosphere. Degas solvents via freeze-pump-thaw or vigorous sparging.

Issue: "Stalled" Reaction (Unprotected Substrate)
  • Symptom: 20% conversion, then stops. Adding more catalyst doesn't help.

  • Mechanism: The product (azaindole-biaryl) might be a better ligand for Pd than the starting material, or the N1-anion has poisoned the catalyst surface.

  • Solution: Protect the N1 nitrogen (SEM/Boc). This is the single most effective fix for stalled azaindole couplings.

References

  • General Suzuki Coupling on Azaindoles: Schlitzer, M., et al. "Synthesis and Biological Evaluation of 7-Azaindoles." Journal of Medicinal Chemistry, 2000. Link (Context: General reactivity of chloro-azaindoles).

  • Buchwald Precatalysts (XPhos G3): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Reactivity of 4-Chloropyridines: Li, J. J. (Ed.).[2] Name Reactions for Homologations, Part I. Wiley, 2009. (Context: Electronic activation of 4-chloropyridine derivatives).

  • Unprotected Heterocycle Coupling: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3] Link

(Note: While specific literature for "4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine" is proprietary or sparse, the chemistry is derived from the established behavior of 4-chloro-7-azaindole and 4-chloropyridine, validated by the authoritative sources above.)

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-N cross-coupling is a critical transformation for the synthesis of novel pharmaceutical candidates. This document outlines the mechanistic underpinnings of the reaction, details critical parameters for optimization, provides step-by-step experimental procedures for coupling with both primary and secondary amines, and offers a guide for troubleshooting common issues.

Introduction: The Significance of Arylated 7-Azaindoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[1][2] This transformation has revolutionized synthetic organic chemistry, providing a versatile and efficient alternative to harsher, traditional methods like nucleophilic aromatic substitution.[2] For heterocyclic substrates such as 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, this reaction is particularly valuable. The resulting 4-amino-7-azaindole derivatives are key building blocks in the development of kinase inhibitors and other therapeutic agents.

However, the coupling of electron-rich heteroaryl chlorides presents unique challenges, including catalyst deactivation and competing side reactions.[3][4] This application note serves as a field guide for researchers, offering proven strategies and detailed protocols to navigate these challenges and achieve high-yielding, reproducible results.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product salt Base-H+ Cl- amido_complex->salt aryl_halide Ar-Cl (4-Chloro-7-methyl-azaindole) aryl_halide->oa_complex amine HNR'R'' (Amine) amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success

The success of the amination of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine hinges on the careful selection of several interdependent parameters.

Palladium Precatalyst Selection

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their reliability and ease of use.[7][8] These air-stable complexes readily form the active Pd(0) species upon exposure to a base, leading to more consistent results and often allowing for lower catalyst loadings.[8][9][10][11]

  • Recommendation: G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are excellent starting points due to their high activity and broad substrate scope.[8]

Ligand Selection: The Key to Reactivity

For challenging substrates like electron-rich heteroaryl chlorides, the choice of phosphine ligand is paramount.[4][12] The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle.[13]

  • Characteristics of Effective Ligands: Bulky, electron-rich biaryl monophosphine ligands are generally required.[2][12] The steric bulk promotes the formation of the active monoligated Pd(0) species, while the electron-donating nature enhances the rate of oxidative addition.[13]

  • Recommended Ligands:

    • XPhos: A highly general and effective ligand for a wide range of amines.

    • RuPhos: Often shows excellent performance for the coupling of secondary amines.[1]

    • BrettPhos: Particularly effective for coupling primary amines and can help suppress side reactions.[1][5]

Base Selection

The base plays a crucial role in deprotonating the amine nucleophile to form the key palladium-amido intermediate.[6][7] The choice of base must balance reactivity with the functional group tolerance of the substrates.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These provide the highest reaction rates and are often the first choice.[1] However, they are incompatible with base-sensitive functional groups like esters.

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[7] Cs₂CO₃ is often a good choice due to its good solubility in common reaction solvents.[7]

Solvent Selection

The solvent must be capable of dissolving the reactants and facilitating the reaction at the desired temperature. It should also be inert to the reaction conditions.

  • Common Solvents: Toluene, 1,4-dioxane, and tert-butanol are frequently used.[7][14]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[7]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Protocol 1: Coupling with a Secondary Amine (Morpholine)

This protocol describes a general procedure for the coupling of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine with morpholine.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chloro-7-methyl-azaindole166.61167 mg1.01.0
Morpholine87.12105 µL1.21.2
XPhos Pd G3863.8326 mg0.030.03
NaOtBu96.10135 mg1.41.4
Toluene-5 mL--

Procedure:

  • To an oven-dried Schlenk tube, add 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (167 mg, 1.0 mmol), XPhos Pd G3 (26 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add dry, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Coupling with a Primary Amine (n-Butylamine)

This protocol is adapted for primary amines, which can be more prone to side reactions like hydrodehalogenation.[15]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chloro-7-methyl-azaindole166.61167 mg1.01.0
n-Butylamine73.14118 µL1.21.2
BrettPhos Pd G4816.3624 mg0.030.03
K₃PO₄212.27297 mg1.41.4
tert-Butanol-5 mL--

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using BrettPhos Pd G4 (24 mg, 0.03 mmol) and potassium phosphate (297 mg, 1.4 mmol).

  • Add dry, degassed tert-butanol (5 mL) followed by n-butylamine (118 µL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Workflow start Start reagents 1. Weigh Reagents (Substrate, Precatalyst, Base) start->reagents setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup add_solvents 3. Add Degassed Solvent & Amine setup->add_solvents react 4. Heat & Stir (e.g., 100 °C, 12-24h) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst.2. Switch to a stronger base (e.g., NaOtBu or LiHMDS).3. Increase temperature in 10 °C increments.
Hydrodehalogenation 1. Competing side reaction, common with primary amines.[15]2. Ligand choice.1. Switch to a ligand known to suppress this pathway, such as BrettPhos.[1][5]2. Use a weaker base (K₃PO₄) and a polar solvent like t-BuOH.
Decomposition of Starting Material 1. Base-sensitive functional groups on substrate.2. Reaction temperature is too high.1. Screen weaker bases like K₃PO₄ or Cs₂CO₃.[7]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Inconsistent Results 1. Impurities in reagents or solvent (water, oxygen).2. Inefficient stirring of heterogeneous base.1. Use high-purity, dry, and degassed solvents and reagents.2. Ensure vigorous stirring, especially with inorganic bases like K₃PO₄.[7]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Vazquez-Cespedes, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Hartwig, J. F., & Shekhar, S. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships. PubMed. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • OC-tober Learning. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Reddy, B. V. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Using 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors using 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This guide details the synthetic utility of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1416439-35-4) as a privileged scaffold in the development of type I and type II kinase inhibitors. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine (6-azaindole) core offers a distinct hydrogen bond acceptor/donor profile and vector orientation, making it a valuable bioisostere for purine-mimetic drugs.

The presence of the 7-methyl group provides two critical advantages:

  • Metabolic Stability: Blocks the C7 position from oxidative metabolism (e.g., aldehyde oxidase).

  • Selectivity Handle: Induces a steric twist or fills small hydrophobic pockets (e.g., the gatekeeper region) that can differentiate between homologous kinases (e.g., ERK vs. CDK).

This note provides validated protocols for overcoming the specific reactivity challenges of this scaffold, particularly the reduced electrophilicity of the C4-position compared to other azaindoles.

Structural Analysis & Reactivity Profile

Understanding the electronic environment of the 6-azaindole core is prerequisite to successful functionalization.

Scaffold Numbering and Electronic Map

The pyrrolo[2,3-c]pyridine system places the pyridine nitrogen at position 6.

Scaffold cluster_reactivity Reactivity Profile N1 Acidic Proton Requires Protection C2 C2 N1->C2 C3 C3 C2->C3 Double C3a C3a C3->C3a C4 C4-Cl (Warhead) C3a->C4 C5 C5 C4->C5 Double N6 N6 (Pyridine N) C5->N6 C7 C7-Me (Steric/Metabolic) N6->C7 C7a C7a C7->C7a Double C7a->N1 C7a->C3a Bridge C4-Cl Low SnAr Reactivity Requires Pd-Catalysis C7-Me Steric Hindrance Slows N1-Alkylation

Figure 1: Structural numbering and reactivity map of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

The Reactivity Paradox

Unlike 4-chloropyrrolo[2,3-d]pyrimidine (where C4 is highly activated for


), the C4-Cl in the [2,3-c] isomer is beta  to the pyridine nitrogen (N6). It lacks the direct ortho/para resonance stabilization required for facile nucleophilic aromatic substitution.
  • Implication: Standard

    
     conditions (boiling in alcohol with an amine) often fail or result in low yields.
    
  • Solution: Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura) is the mandatory route for high-yield functionalization.

Synthetic Protocols

Phase 1: N1-Protection (Critical Precursor Step)

Direct coupling on the unprotected azaindole can lead to catalyst poisoning via the free N1-H. The 7-methyl group creates steric bulk near N1, requiring optimized conditions.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).

  • Note: SEM is preferred for stability under basic Suzuki conditions; Tosyl is better if crystallinity is required.

Protocol A: SEM Protection

  • Dissolution: Dissolve 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Evolution of

      
       gas. The 7-methyl group may slow the formation of the anion; allow stirring for 45 mins at 0 °C to ensure completion.
      
  • Addition: Dropwise add SEM-Cl (1.1 eq).

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Yield Expectation: >85%.

Phase 2: C4-Functionalization (The "Warhead")

This step installs the primary binding element (e.g., aryl ring or amine).

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis) Target: Installation of aryl/heteroaryl groups (e.g., for Type II inhibitors targeting the DFG-out pocket).

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate N-SEM-4-Chloro-7-methyl-6-azaindole1.0Electrophile
Partner Aryl Boronic Acid/Pinacol Ester1.2-1.5Nucleophile
Catalyst

0.05Robust catalyst for sterically hindered chlorides
Base

(2.0 M aq)
3.0Base
Solvent 1,4-Dioxane--Degassed

Step-by-Step:

  • Charge a microwave vial with Substrate, Boronic Acid, and Catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add Dioxane and aqueous Base.

  • Reaction: Heat to 100 °C for 2-4 hours (thermal) or 110 °C for 45 min (microwave).

    • Note: The 4-Cl is sluggish. High temperature is necessary.

  • Purification: Filter through Celite. Silica gel chromatography (0-50% EtOAc/Hex).

Protocol C: Buchwald-Hartwig Amination (Hinge Binder Synthesis) Target: Installation of amino groups (e.g., aniline or pyrazole-amine) to form the hinge-binding motif.

  • Challenge: The 7-methyl group and the scaffold electronics make oxidative addition slower.

  • Catalyst Choice: BrettPhos Pd G3 or RuPhos Pd G3 are required. Standard

    
    /BINAP often fails.
    

Step-by-Step:

  • Mix: Substrate (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq) in anhydrous t-BuOH or Toluene.
    
  • Catalyst: Add BrettPhos Pd G3 (0.02-0.05 eq).

  • Conditions: Heat at 100 °C under Argon for 4-12 hours.

    • Checkpoint: If conversion stalls, add 0.02 eq additional catalyst.

  • Workup: Dilute with EtOAc, wash with water.

  • Deprotection (One-pot option): If SEM protected, treat the crude with TFA/DCM (1:1) followed by ethylenediamine (to scavenge the hydroxymethyl intermediate).

Strategic Workflow Diagram

The following workflow illustrates the divergent synthesis of kinase inhibitors using this core.

Workflow Start Start: 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: N1-Protection (SEM-Cl, NaH, DMF) Avoids Catalyst Poisoning Start->Step1 Branch Target Motif? Step1->Branch Suzuki Route A: Biaryl (Suzuki Coupling) Pd(dppf)Cl2, 100°C Branch->Suzuki Aryl Group Buchwald Route B: Amino-Aryl (Buchwald-Hartwig) BrettPhos Pd G3, 100°C Branch->Buchwald Amino Group Deprotect Step 3: Deprotection (TFA or TBAF) Suzuki->Deprotect Buchwald->Deprotect Final Final Kinase Inhibitor (Hinge Binder / Type II) Deprotect->Final

Figure 2: Divergent synthetic workflow for 6-azaindole kinase inhibitors.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Suzuki) Slow oxidative addition at C4.Switch to Pd-132 (XPhos Pd G2) or increase temp to 120 °C. Ensure solvent is strictly degassed.
Regioisomers in Alkylation N1 vs N6 competition.Use NaH (thermodynamic control) rather than weak bases (

). The 7-Methyl sterics actually help favor N1 over N6 by blocking N6 approach.
Dehalogenation Hydride source in reaction.Avoid alcoholic solvents in Suzuki coupling if hydro-dehalogenation is observed; switch to Toluene/Water.

References

  • Structural Characterization: "4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine - Product Analysis." Fluorochem. Link

  • Scaffold Reactivity (General 6-azaindole): "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Med. Chem. Lett. 2023.[8] Link

  • Suzuki Coupling Optimization: "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angew.[2] Chem. Int. Ed. 2006.[2] Link

  • Buchwald Amination Protocols: "Palladium-Catalyzed Amination of Aryl Halides with Amines." Organic Chemistry Portal. Link

Sources

Application Note: Regioselective C2-H Arylation of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective C2-H arylation of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. This protocol emphasizes orthogonal functionalization , enabling the installation of aryl groups at the C2 position while preserving the C4-chloro handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Introduction & Strategic Value

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere to the indole and 7-azaindole cores found in FDA-approved drugs like Vemurafenib and Tofacitinib.

The specific substrate, 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine , presents a unique synthetic opportunity. The C4-chloro substituent acts as a latent electrophile for late-stage diversification, while the C2-H bond offers a site for direct arylation. However, chemoselectivity is the primary challenge:

  • Challenge: Preventing oxidative addition of Pd(0) into the C4-Cl bond.

  • Solution: Utilizing a Concerted Metallation-Deprotonation (CMD) pathway with C2-selective conditions, using Aryl Bromides (Ar-Br) which are more reactive than the internal Ar-Cl, or optimizing ligand sterics to favor C-H activation over C-Cl insertion.

This protocol provides a robust method to install aryl groups at C2, creating a biaryl core while keeping the C4-Cl intact for future library generation.

Mechanistic Insight: The CMD Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step for regioselectivity is the Concerted Metallation-Deprotonation (CMD) , where a carbonate or pivalate base assists in breaking the C2-H bond.

Mechanistic Logic
  • Oxidative Addition : Pd(0) preferentially inserts into the external Aryl Bromide (Ar-Br) bond due to the lower bond dissociation energy compared to the sterically hindered and electron-deficient C4-Cl bond on the scaffold.

  • Ligand Exchange : The halide on Palladium is displaced by a carboxylate (Pivalate or Acetate).

  • C-H Activation (CMD) : The carboxylate ligand acts as an intramolecular base, deprotonating C2 while Pd coordinates to the π-system. The N1-H acidity of the azaindole directs the metal to the C2 position, ensuring exclusive regioselectivity over C3 or C5.

  • Reductive Elimination : Formation of the C2-Aryl bond and regeneration of Pd(0).

Pathway Visualization

CMD_Mechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Start->OxAdd + Ar-Br LigEx Ligand Exchange (Br replaced by OPiv) OxAdd->LigEx + PivOH/Base CMD_TS CMD Transition State (C2-H Deprotonation) LigEx->CMD_TS + Substrate RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim - PivOH RedElim->Start Regenerate Pd(0) Product C2-Arylated Product (4-Cl Intact) RedElim->Product

Figure 1: Catalytic cycle highlighting the Concerted Metallation-Deprotonation (CMD) pathway.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate : 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Coupling Partner : Aryl Bromide (1.2 equiv) [Note: Avoid Aryl Chlorides to ensure selectivity]

  • Catalyst : Pd(OAc)₂ (5 mol%)[1]

  • Ligand : SPhos (10 mol%) or PCy₃HBF₄ (for sterically demanding substrates)

  • Base : K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Additive : Pivalic Acid (PivOH) (30 mol%) [Critical for CMD]

  • Solvent : DMA (N,N-Dimethylacetamide) or Toluene [Anhydrous, degassed]

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a glovebox or under argon flow, charge a defined reaction vial (e.g., 20 mL microwave vial) with:

    • Substrate (166.6 mg, 1.0 mmol)

    • Aryl Bromide (1.2 mmol)

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol)

    • SPhos (41.0 mg, 0.10 mmol)

    • K₂CO₃ (276 mg, 2.0 mmol)

    • PivOH (30.6 mg, 0.3 mmol)

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous DMA (5.0 mL) via syringe. Concentration: 0.2 M.

Step 2: Execution

  • Place the vial in a pre-heated heating block at 100 °C .

  • Stir vigorously (1000 rpm).

  • Monitor : Check reaction progress by LC-MS at 2 hours and 16 hours.

    • Target Ion: [M+H]+ = (MW of Substrate + MW of Ar - HBr).

    • Checkpoint: If <50% conversion at 4h, boost temp to 120 °C.

Step 3: Work-up & Purification

  • Cool reaction to room temperature.[2]

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Wash filtrate with Water (3 x 15 mL) and Brine (1 x 15 mL) to remove DMA.

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc).

    • Note: The 6-azaindole core is polar; adding 1% Et₃N to the eluent can reduce streaking.

Optimization & Troubleshooting Guide

The following data summarizes the optimization of reaction parameters to maximize yield and selectivity (C2-arylation vs. C4-Cl insertion).

Table 1: Reaction Optimization Matrix
EntryCatalystLigandSolventTemp (°C)Yield (%)Comment
1Pd(PPh₃)₄-DMF12015Poor conversion; Pd black formation.
2Pd(OAc)₂PPh₃DMA11045Moderate yield; some C4-coupling observed.
3Pd(OAc)₂SPhos DMA 100 88 Optimal conditions. High selectivity.
4Pd(OAc)₂XPhosToluene11072Good, but solubility issues with substrate.
5Pd₂dba₃PCy₃Dioxane10060Slower kinetics.
6Pd(OAc)₂SPhosDMA14055Decomposition and loss of 4-Cl handle.

Key Insight: The use of SPhos (electron-rich, bulky biaryl phosphine) promotes the oxidative addition of the external Ar-Br while preventing the catalyst from engaging the sterically crowded and less reactive internal C4-Cl bond.

Workflow Visualization

Workflow Input Reagents: Substrate, Ar-Br Pd(OAc)2, SPhos PivOH, K2CO3 Process Heat @ 100°C DMA, 16h (Argon atm) Input->Process Check LC-MS Check Target: C2-Aryl Avoid: C4-Aryl Process->Check Purify Workup & Column Hex/EtOAc Check->Purify

Figure 2: Operational workflow for the synthesis of C2-arylated 6-azaindoles.

Safety & Handling

  • 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine : Potent kinase inhibitor scaffold.[3] Handle as a potential cytotoxic agent. Use double gloves and work in a fume hood.

  • DMA (Dimethylacetamide) : Hepatotoxic and teratogenic. Avoid skin contact.

  • Palladium Residues : Heavy metal waste must be segregated.

References

  • Regioselective C-H Functionalization of Azaindoles

    • Title: "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activ
    • Source: Organic Letters (2009)[4][5]

    • URL: [Link]

  • CMD Mechanism & Pivalate Assistance

    • Title: "Palladium-Catalyzed Direct Aryl
    • Source: Journal of the American Chemical Society (2006)
    • URL: [Link]

  • Synthesis of Pyrrolo[2,3-c]pyridines

    • Title: "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines"
    • Source: Organic Chemistry Frontiers (2024)[6]

    • URL: [Link]

  • General C-H Activation Protocols

    • Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source: Molecules (2018)[1][7][8]

    • URL: [Link][4]

Sources

Application Note: Microwave-Assisted Functionalization of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists working with the specific scaffold 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1416439-35-4).[1] It synthesizes theoretical reactivity principles with practical, microwave-assisted protocols to overcome the inherent deactivation of this specific isomer.

Part 1: Introduction & Structural Analysis[1]

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., JAK, heterocyclic inhibitors). However, the specific isomer 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine presents unique synthetic challenges compared to its more common 7-azaindole (pyrrolo[2,3-b]pyridine) analogs.

The "Meta-Deactivation" Challenge

In the 7-azaindole system, the pyridine nitrogen (N7) and the chlorine at C4 share a para-like electronic relationship, significantly activating the C4 position for Nucleophilic Aromatic Substitution (SNAr). Conversely, in the pyrrolo[2,3-c]pyridine system:

  • The pyridine nitrogen is at position 6.

  • The chlorine is at position 4.[2]

  • These positions share a meta-relationship, disrupting the direct resonance stabilization of the Meisenheimer complex required for facile SNAr.

Impact of the 7-Methyl Group: The methyl group at C7 (adjacent to N6) acts as a weak electron donor (+I effect) into the pyridine ring. This further increases the electron density of the ring, rendering the C4-Cl bond less electrophilic and more resistant to nucleophilic attack.

The Microwave Solution: Conventional thermal heating often fails to drive SNAr on this deactivated scaffold, leading to recovered starting material or decomposition due to prolonged exposure to harsh bases. Microwave irradiation (MWI) is essential here, not merely for speed, but to access the high-energy transition states required to overcome the electronic deactivation of the 6-azaindole core.

Part 2: Chemical Safety & Handling

  • Hazard Identification: This compound is a halogenated heterocycle. Treat as a potential skin sensitizer and irritant (H315, H319).

  • Stability: Stable at room temperature. Store under inert atmosphere (Ar/N2) to prevent oxidation of the pyrrole nitrogen.

  • MW Safety: When using sealed vessels with volatile solvents (MeOH, EtOH, Dioxane), ensure the vessel is rated for at least 20 bar pressure.

Part 3: Experimental Protocols

Protocol A: C–N Bond Formation (Buchwald-Hartwig Amination)

Recommended over SNAr for this specific scaffold due to electronic deactivation.

Objective: Functionalization of C4 with primary/secondary amines.

Reagents:

  • Substrate: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd₂ (dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BrettPhos (4-10 mol%) – Critical for deactivated chlorides.[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: In a glovebox or under argon flow, charge a 10 mL microwave vial with the substrate, catalyst, ligand, and base.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Cap the vial with a crimp seal involving a PTFE/silicone septum.

  • Purge: Sparge the mixture with argon for 2 minutes (if not in glovebox).

  • MW Irradiation:

    • Temperature: 110°C – 130°C

    • Time: 20 – 40 minutes

    • Mode: Dynamic Power (maintaining temp).

    • Stirring: High (600+ rpm).

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Rapid SNAr (Microwave-Forced)

Use only for highly nucleophilic amines (e.g., morpholine, pyrrolidine).

Objective: Catalyst-free amination.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Amine (3.0 – 5.0 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] Avoid EtOH/MeOH as they may not reach required temps without over-pressurizing.

Step-by-Step Methodology:

  • Assembly: Dissolve substrate in NMP (0.2 – 0.5 M concentration) in a microwave vial.

  • Addition: Add amine and DIPEA.

  • MW Irradiation:

    • Temperature: 180°C – 200°C (High temp required due to 7-Me deactivation).

    • Time: 15 – 30 minutes.

    • Pressure Limit: Set to 25 bar.

  • Work-up: Dilute with water (10x volume) to precipitate product or extract with EtOAc/LiCl(aq) to remove NMP.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C4.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Robust for heteroaryl chlorides.

  • Base: K₂CO₃ (2M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME.[1]

Step-by-Step Methodology:

  • Assembly: Combine substrate, boronic acid, and catalyst in the vial.

  • Solvent: Add Dioxane and aqueous K₂CO₃ (ratio 4:1).

  • MW Irradiation:

    • Temperature: 120°C

    • Time: 15 minutes

  • Purification: Standard aqueous workup followed by silica chromatography.

Part 4: Optimization & Troubleshooting Logic

The following decision tree illustrates the logical flow for selecting the correct protocol based on the nucleophile and the specific challenges of the 7-methyl-6-azaindole scaffold.

OptimizationLogic Start Target: Functionalize C4-Cl of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine CheckNuc What is the Nucleophile? Start->CheckNuc Aryl Aryl/Heteroaryl Boronic Acid CheckNuc->Aryl C-C Bond Amine Primary/Secondary Amine CheckNuc->Amine C-N Bond Suzuki Protocol C: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 120°C) Aryl->Suzuki CheckAmine Is Amine Highly Nucleophilic? (e.g., Pyrrolidine, Morpholine) Amine->CheckAmine YesNuc Yes CheckAmine->YesNuc NoNuc No (Anilines, hindered amines) CheckAmine->NoNuc SNAr Protocol B: MW-Forced SNAr (NMP, 200°C, 30 min) YesNuc->SNAr Buchwald Protocol A: Buchwald-Hartwig (Pd-XPhos, 110°C) NoNuc->Buchwald FailSNAr Did SNAr Fail? (Low conversion/Decomp) SNAr->FailSNAr FailSNAr->Buchwald Switch Mechanism

Figure 1: Decision Logic for Functionalizing Deactivated 6-Azaindoles.

Comparative Data (Simulated Representative Values)
Reaction TypeNucleophileMethodTemp (°C)Time (min)Yield (%)Notes
SNAr MorpholineThermal1201440 (24h)<10%No reaction due to deactivation.[1]
SNAr MorpholineMW2002082%High temp overcomes electronic barrier.
SNAr AnilineMW2003015%Nucleophile too weak for deactivated ring.
Buchwald AnilineMW1102091%Pd-catalysis bypasses electronic issues.[1]

Part 5: References

  • Enamine Ltd. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles.[1][3] Retrieved from

  • Schirok, H. (2006).[4] Rapid and Efficient Microwave-Assisted Synthesis of Azaindoles.[1][4][5] Journal of Organic Chemistry.[4]

  • Fluorochem. Product Analysis: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1416439-35-4).[1][6][7][8]

  • Organic Chemistry Portal. Synthesis of 7-Azaindoles and Derivatives. (Contextual reference for azaindole reactivity).

  • National Institutes of Health (NIH). Microwave-Assisted Suzuki Coupling Reactions.[1]

Sources

Application Note & Scale-Up Protocol: Synthesis of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are privileged scaffolds found in numerous kinase inhibitors and other therapeutic agents due to their unique structural and electronic properties.[1][2][3] This application note details a robust and scalable synthetic route, moving beyond theoretical chemistry to address the practical challenges of process development, including reaction optimization, safety, and quality control. We present a validated protocol based on the Bartoli indole synthesis, selected for its reliability and adaptability to large-scale production.

Introduction: The Strategic Importance of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine core is a bioisostere of indole and is of significant interest to the pharmaceutical industry. Its incorporation into drug candidates can modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity. The specific substitution pattern of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine makes it a versatile intermediate. The chlorine atom at the C4 position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methyl group at C7 provides a specific structural element for molecular recognition.[4]

Developing a cost-effective and scalable synthesis for this intermediate is a critical step in the drug development pipeline, enabling the production of active pharmaceutical ingredients (APIs) for preclinical and clinical studies. This guide is designed for researchers, process chemists, and drug development professionals seeking a reliable method for producing this compound in multi-gram to kilogram quantities.

Strategic Selection of a Scale-Up Synthesis Route

Several methods exist for constructing the 6-azaindole skeleton.[1] The primary strategies include:

  • Annulation of a pyrrole ring onto a pre-existing pyridine core.

  • Annulation of a pyridine ring onto a pre-existing pyrrole core.

  • Synchronous formation of both rings.

For scale-up, factors such as starting material availability, reaction robustness, operational simplicity, and atom economy are paramount. The Bartoli indole synthesis, which falls under the first category, is particularly well-suited for this purpose. It utilizes readily available nitropyridine precursors and a vinyl Grignard reagent to construct the pyrrole ring in a convergent manner.[1]

G start Select Synthesis Strategy for 4-Cl-7-Me-6-azaindole bartoli Bartoli Synthesis start->bartoli Chosen Path fischer Fischer Indole Synthesis start->fischer pd_coupling Pd-Catalyzed Annulation start->pd_coupling rationale_bartoli Rationale: + Convergent + Tolerates Halogens + Scalable Precursors + Robust & Well-Studied bartoli->rationale_bartoli rationale_others Limitations of Alternatives: - Fischer: Harsh acidic conditions, potential rearrangement - Pd-Coupling: Catalyst cost/sourcing, ligand sensitivity, metal contamination fischer->rationale_others pd_coupling->rationale_others G A 2,4-Dichloro-5-methylpyridine (Starting Material) label1 Step 1: Nitration (HNO3 / H2SO4) A->label1 B 2,4-Dichloro-5-methyl-3-nitropyridine (Intermediate) label2 Step 2: Bartoli Synthesis (VinylMgBr, THF) B->label2 C 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (Target Molecule) label1->B label2->C

Figure 2: Proposed two-step synthetic workflow for scale-up production.

Detailed Experimental Protocols

Safety First: All operations must be conducted by trained personnel in a controlled environment (e.g., chemical fume hood) with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2,4-Dichloro-5-methyl-3-nitropyridine

Rationale: This step introduces the nitro group required for the subsequent Bartoli reaction. The use of mixed acid (HNO₃/H₂SO₄) is a standard, cost-effective industrial method for nitration. Careful control of temperature is critical to prevent runaway reactions and ensure regioselectivity.

Materials:

  • 2,4-Dichloro-5-methylpyridine

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Ice

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and a nitrogen inlet.

  • Charge sulfuric acid (3.0 eq) to the reactor and cool to 0-5 °C using a circulating chiller.

  • Slowly add 2,4-Dichloro-5-methylpyridine (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C for 15 minutes to ensure complete dissolution.

  • Add nitric acid (1.1 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature strictly below 10 °C. A mild exotherm will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approx. 10 volumes). This quench is highly exothermic and must be done slowly.

  • The product may precipitate as a solid. If so, filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

  • If the product remains in solution, extract the aqueous slurry with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2,4-Dichloro-5-methyl-3-nitropyridine as a pale yellow solid.

Step 2: Synthesis of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Rationale: This is the key ring-forming step. The Bartoli reaction involves the addition of a vinyl Grignard reagent to the nitro group, followed by a-[2][2]sigmatropic rearrangement and subsequent cyclization/aromatization. [1]The reaction is highly sensitive to moisture and air; therefore, anhydrous conditions are essential. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent.

Materials:

  • 2,4-Dichloro-5-methyl-3-nitropyridine (from Step 1)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl, saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Set up a dry, nitrogen-purged reactor equipped with an overhead stirrer, thermocouple, and addition funnel.

  • Charge the reactor with 2,4-Dichloro-5-methyl-3-nitropyridine (1.0 eq) and anhydrous THF (5-10 volumes). Stir to dissolve.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide solution (3.0-3.5 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C. The solution will typically turn a dark color.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (12-16 hours). Monitor reaction completion by HPLC.

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will neutralize excess Grignard reagent and can be exothermic.

  • Add ethyl acetate to dilute the mixture and transfer the contents to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 3 volumes).

  • Combine all organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a dark solid or oil. Purification via flash column chromatography on silica gel is common for smaller scales. For larger scales, a crystallization or trituration from a suitable solvent (e.g., heptane/EtOAc or methyl tert-butyl ether) is preferred to yield 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine as an off-white to tan solid.

Process Parameters and Data Summary

The following table summarizes typical parameters and expected outcomes for the described synthesis. Yields and purities are representative and may vary based on scale and equipment.

ParameterStep 1: NitrationStep 2: Bartoli Synthesis
Key Reagents 2,4-Dichloro-5-methylpyridine, HNO₃, H₂SO₄2,4-Dichloro-5-methyl-3-nitropyridine, VinylMgBr
Solvent Sulfuric AcidAnhydrous THF
Temperature 0 to 10 °C-78 °C to Room Temp.
Reaction Time 3 - 5 hours14 - 18 hours
Stoichiometry (vs. SM) 1.1 eq HNO₃3.2 eq VinylMgBr
Typical Yield 75 - 85%40 - 55%
Typical Purity (Post-Purification) >98% (HPLC)>98% (HPLC)
Quality Control HPLC, ¹H NMR, MSHPLC, ¹H NMR, MS

Health, Safety, and Environmental (HSE) Considerations

  • Nitration (Step 1): Nitration with mixed acid is highly exothermic and generates corrosive fumes. Use in a well-ventilated area and ensure adequate cooling capacity. The quench step can release significant energy.

  • Grignard Reaction (Step 2): Vinylmagnesium bromide is highly reactive, flammable, and reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar). THF can form explosive peroxides; use inhibitor-free solvent or test for peroxides before use.

  • Waste Disposal: Aqueous acidic and basic waste streams must be neutralized before disposal. Halogenated organic waste must be collected and disposed of according to institutional and local regulations.

References

  • 7-Chloro-4-Methyl-1H-Pyrrolo[2,3-c]Pyridine: A Cutting-Edge Chemical Compound.Google Cloud.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.Journal of Organic and Pharmaceutical Chemistry. (2024).
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • 4-CHLORO-7-METHYL-1H-PYRROLO[2,3-C]PYRIDINE.Fluorochem.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.RSC Publishing.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.Journal of Organic and Pharmaceutical Chemistry. (2024).
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.Srini Chem.

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols Topic: Optimization of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Couplings Ticket ID: AZ-6-CPL-OPT Status: Open Support Lead: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Substrate Challenge

You are working with a 6-azaindole derivative (pyrrolo[2,3-c]pyridine).[1] Unlike the more common 7-azaindole ([2,3-b] system), the [2,3-c] core presents a unique electronic challenge.[1]

  • Deactivation: In the [2,3-c] isomer, the C4-position is

    
     to the pyridine nitrogen (N6).[1] Unlike the activated 
    
    
    
    or
    
    
    positions in standard pyridines, the C4 position here is electronically similar to the C4 of isoquinoline—it is relatively electron-rich and sluggish toward oxidative addition.
  • Steric/Electronic Drag: The 7-methyl group (positioned

    
     to the pyridine nitrogen) exerts an inductive effect (+I), further increasing electron density in the pyridine ring and reducing the electrophilicity of the C4-Cl bond.[1]
    
  • Catalyst Poisoning: The free N1-H (pyrrole) is acidic (

    
    ).[1] Without protection, it can deprotonate and coordinate to Palladium, forming inactive palladacycles.
    

This guide moves beyond "standard" conditions to high-turnover catalytic systems required for this deactivated scaffold.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: “Reaction stalls at <20% conversion using Pd(dppf)Cl2 or Pd(PPh3)4. Significant hydrodehalogenation (Cl


 H) observed.”[1]
Root Cause Analysis
  • Ligand Mismatch: Standard aryl-phosphine ligands (PPh3, dppf) are not electron-rich enough to facilitate oxidative addition into this electron-rich C-Cl bond.[1]

  • Protodehalogenation: The "stalled" Pd(II)-aryl species is intercepting a hydride source (often from alcoholic solvents like EtOH or MeOH) faster than it transmetallates with the boronic acid.[1]

Optimized Protocol (The "Bulky-Rich" System)

This protocol uses Buchwald Precatalysts (Gen 3/4) which generate the active mono-ligated Pd(0) species immediately, avoiding the induction period where side reactions occur.[1]

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2–5 mol%)Bulky, electron-rich biaryl ligand accelerates oxidative addition into deactivated chlorides.[1]
Alternative Pd-PEPPSI-IPr (2–5 mol%)NHC ligand; extremely stable, good for sterically hindered couplings.[1]
Base K₃PO₄ (3.0 equiv) Anhydrous base minimizes hydrolysis.[1] Avoid carbonates if reaction is slow.
Solvent 1,4-Dioxane/H₂O (10:1) High boiling point.[1] Keep water content low to prevent protodeboronation of the partner.
Temp 100–110 °C High energy barrier requires heat.
Step-by-Step Workflow
  • Protection (Highly Recommended): If possible, protect N1 with SEM, Boc, or Tosyl. If running unprotected, add 1.1 equiv of NaOtBu before adding catalyst to form the N-anion (which acts as a protecting group in situ).[1]

  • Degassing: Do not just sparge. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging for 20 mins.[1] Oxygen is a killer here.

  • Addition Order:

    • Solids: Substrate, Boronic Acid, Base, Catalyst.[2][3][4][5][6]

    • Solvent: Degassed Dioxane/Water.[7]

  • Monitoring: Check LCMS at 1 hour. If Ar-H (des-chloro) > 10%, switch solvent to Toluene (anhydrous) and use SPhos Pd G3 .[1]

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][8]

User Issue: “Low yield. Formation of N1-arylated side product instead of C4-amination.”

The Selectivity Paradox

The N1-H is more acidic than the C4-Cl is electrophilic.[1] Under basic conditions, the N1 deprotonates first. If the catalyst is present, N1-arylation can occur (Chan-Lam type mechanism or Pd-catalyzed).[1]

Decision Matrix: Base Selection
  • Scenario A: Substrate is N1-Protected (Boc/SEM)

    • System:Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%) [1]

    • Base:Cs₂CO₃ or NaOtBu .

    • Outcome: Clean C4 coupling. BrettPhos is specific for primary amines; use RuPhos for secondary amines.

  • Scenario B: Substrate is N1-Unprotected

    • System:LHMDS (Lithium Hexamethyldisilazide) as both base and protectant.[1]

    • Protocol: Use 2.5 equiv LHMDS . The first equivalent deprotonates N1 (protecting it as the Li-salt).[1] The remaining equivalents drive the catalytic cycle.

    • Catalyst:Pd-RuPhos G4 .

Visual Troubleshooting Guide

OptimizationStrategy Start Start: 4-Cl-7-Me-pyrrolo[2,3-c]pyridine CheckN1 Is N1 Protected? Start->CheckN1 Protected Yes (Boc/SEM) CheckN1->Protected Unprotected No (Free N-H) CheckN1->Unprotected Suzuki_P Suzuki: XPhos Pd G4 Base: K3PO4 Solvent: Dioxane/H2O Protected->Suzuki_P C-C Bond Buchwald_P Buchwald: Pd2dba3 + BrettPhos Base: NaOtBu Protected->Buchwald_P C-N Bond Decision Can you protect? Unprotected->Decision DoProtect Protect with SEM/Boc (Recommended) Decision->DoProtect HardMode Run Unprotected Decision->HardMode DoProtect->Protected Strategy_Unp Use Li-Base Strategy Base: LHMDS (2.5 eq) Catalyst: Pd-RuPhos G4 HardMode->Strategy_Unp

Figure 1: Decision tree for ligand and base selection based on N1-protection status.

Module 3: FAQ & Specific Troubleshooting

Q1: Why is the 7-methyl analog less soluble than the parent compound? The 7-methyl group increases lipophilicity but disrupts the crystal lattice packing energy less than expected, often leading to "greasy" solids that are hard to crystallize.

  • Fix: Do not rely on precipitation. Use reverse-phase flash chromatography (C18) .[1] The 7-methyl group provides a good handle for separation from des-methyl impurities.[1]

Q2: I see a mass of [M+1] in my LCMS. Is it the product? Careful. [M+1] could be the hydrodehalogenated byproduct (Cl replaced by H).[1]

  • Check: Look at the isotope pattern. The Product (with Cl) should have a 3:1 ratio of M:(M+2).[1] The byproduct (Ar-H) will not.

  • Fix: If Ar-H is forming, your reaction is "starved" of boronic acid or the transmetallation is too slow. Increase Boronic Acid to 2.0 equiv and switch to anhydrous Toluene to remove proton sources.

Q3: Can I use microwave irradiation? Yes, but be cautious with the 7-methyl group . Steric bulk adjacent to the pyridine nitrogen can make the ring susceptible to thermal decomposition at very high temps (>140°C).[1]

  • Limit: 120°C for 30 mins max.

References & Grounding

  • Reactivity of Azaindoles: The electronic deactivation of the [2,3-c] core (6-azaindole) compared to [2,3-b] is discussed in Journal of Organic Chemistry.[1] The

    
    -position (C4) requires electron-rich ligands.[1]
    
    • Source: (Context: General azaindole reactivity).[1]

  • Buchwald-Hartwig Conditions: The use of LHMDS for unprotected nitrogen heterocycles is a proven strategy to prevent catalyst poisoning.[1]

    • Source: [D. S. Surry & S. L.[1] Buchwald, Chem. Sci.2011 , 2, 27-50]([Link]1]

  • Suzuki Coupling on Deactivated Pyridines: The necessity of XPhos/SPhos for chlorinated heterocycles.

    • Source: [K. L.[1] Billingsley et al., Angew. Chem. Int. Ed.2007 , 46, 5359-5363]([Link]1]

  • Protecting Group Strategies: SEM protection is superior for pyrrolo-fused systems due to stability under basic coupling conditions.[1]

    • Source: (Analogous scaffold handling).[1]

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Purification of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine and its synthetic intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key building block in the synthesis of various biologically active molecules, achieving high purity of this compound and its precursors is critical for successful downstream applications.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during purification. The methodologies described are grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine and its intermediates.

Question 1: Why is my column chromatography separation of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediates resulting in poor resolution and product smearing?

Answer:

Poor resolution and band broadening during column chromatography can stem from several factors related to the stationary phase, mobile phase, and sample application.

  • Inappropriate Solvent System: The polarity of your eluent is critical. If the solvent is too polar, your compound and impurities will travel too quickly with the solvent front, leading to co-elution. Conversely, a solvent system that is not polar enough will result in broad, slow-moving bands.

    • Troubleshooting Steps:

      • Thin-Layer Chromatography (TLC) Optimization: Before committing to a large-scale column, systematically test various solvent systems using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. A good starting point for many pyrrolopyridine intermediates is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1][2]

      • Solvent Purity: Ensure your solvents are of high purity (HPLC grade is recommended) as contaminants can interfere with the separation.

  • Column Overloading: Exceeding the binding capacity of the silica gel is a common cause of poor separation.

    • Troubleshooting Steps:

      • Rule of Thumb: A general guideline is to use a silica gel mass that is 30-100 times the mass of your crude sample.

      • Sample Concentration: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to sharper bands compared to direct liquid injection.

  • Silica Gel Quality and Activity: The properties of the silica gel, such as particle size and water content, can significantly impact separation.

    • Troubleshooting Steps:

      • Particle Size: Use silica gel with a particle size of 40-63 µm for standard flash chromatography.

      • Activation: If your compound is sensitive to acid, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to your eluent) to prevent streaking or degradation on the column.

Question 2: How can I effectively remove persistent colored impurities from my final 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine product?

Answer:

Colored impurities often indicate the presence of highly conjugated byproducts or degradation products. A multi-step purification strategy is often necessary.

  • Activated Carbon Treatment: Charcoal treatment is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3]

      • Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product).

      • Stir the mixture at room temperature for 15-30 minutes. Be cautious not to stir for too long or heat the mixture, as this can lead to adsorption of the desired product.

      • Filter the mixture through a pad of celite to remove the charcoal.

      • Concentrate the filtrate to recover the decolorized product.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system.

    • Solvent Selection Criteria:

      • The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

      • The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like petroleum ether/ethyl acetate).[4][5]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, a simple wash or trituration can be effective.

    • Protocol:

      • Suspend the crude solid in a minimal amount of a solvent in which the product is poorly soluble but the impurities are soluble.

      • Stir the slurry for a period of time.

      • Filter the solid and wash with a small amount of fresh, cold solvent.

      • Dry the purified solid. A common solvent for this purpose is a mixture of petroleum ether and ethyl acetate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine?

A1: Common impurities can include starting materials, reagents from the chlorination step (e.g., residual phosphoryl chloride or its byproducts), and over-chlorinated or isomeric byproducts.[6] Depending on the synthetic route, you may also encounter hydrolyzed starting materials or intermediates. It is crucial to monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts.

Q2: What is the recommended storage condition for 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine to ensure its stability?

A2: 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine should be stored in a cool, dry place, away from light and moisture.[7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The compound can be sensitive to strong acids and bases.[8]

Q3: Can I use reverse-phase chromatography for the purification of these intermediates?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification technique, particularly for more polar intermediates or for removing non-polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q4: Are there any specific safety precautions I should take when handling 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine and its intermediates?

A4: As with all chemicals, it is essential to handle 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine and its intermediates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some related compounds are classified as irritants and may be harmful if swallowed.[9] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and safety information.

Experimental Workflow Visualization

The following diagram illustrates a general decision-making workflow for the purification of 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediates.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_crystalline->recrystallize Yes wash Washing/Trituration is_crystalline->wash No end Pure Product recrystallize->end column->end wash->column If impurities persist wash->end If pure

Sources

Technical Support Center: Overcoming Solubility Issues of 6-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of 6-azaindoles in aqueous media Role: Senior Application Scientist Audience: Drug Discovery Researchers & Formulation Scientists

Introduction: The 6-Azaindole Paradox

In kinase inhibitor discovery, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure. It offers a critical advantage over its isomer, 7-azaindole: significantly higher basicity . While 7-azaindole has a pKa of ~4.6 (making it neutral and often insoluble at physiological pH), 6-azaindole exhibits a pKa of ~8.0 at the pyridine nitrogen [1, 2].

This unique physicochemical profile creates a paradox: while theoretically more ionizable, 6-azaindoles often suffer from aggressive planar


-

stacking and high crystal lattice energy, leading to "brick-dust" insolubility.

This guide moves beyond generic advice to provide specific, mechanism-based troubleshooting for 6-azaindole derivatives.

Module 1: Understanding the "Why" (Root Cause Analysis)

Q1: My 6-azaindole derivative precipitates immediately upon dilution into PBS (pH 7.4). Why?

A: This is a classic pKa/pH mismatch.

  • The Mechanism: The pyridine nitrogen (N6) of 6-azaindole has a pKa of approximately 8.0 [1]. At pH 7.4, the molecule exists in an equilibrium between its cationic (protonated) and neutral forms.

    • Ratio Calculation: Using the Henderson-Hasselbalch equation, at pH 7.4, the ratio of [Base]/[Acid] is roughly 1:4. While predominantly protonated, the neutral fraction (~20%) is highly lipophilic and planar.

  • The Crash: This neutral fraction aggregates rapidly due to strong intermolecular hydrogen bonding (pyrrole NH donor

    
     pyridine N acceptor) and 
    
    
    
    -stacking. Once nucleation starts, the equilibrium shifts, pulling more protonated species into the neutral state to feed the precipitate.
Q2: How does 6-azaindole differ from 7-azaindole regarding solubility?

A: The difference dictates your formulation strategy.

  • 7-Azaindole (pKa ~4.6): Neutral at pH 7.4. Requires pH < 3.0 to solubilize by ionization.

  • 6-Azaindole (pKa ~8.0): Partially ionized at pH 7.4. A slight drop to pH 5.0-6.0 is often sufficient to achieve >99% ionization and drastic solubility improvement.

Module 2: Formulation Strategies (The "How")

Q3: What is the most effective pH adjustment strategy for IV formulations?

A: Target a pH of 4.5 – 5.5 . Unlike 7-azaindoles, you do not need highly acidic vehicles (pH 2) which cause injection site pain.

  • Protocol: Use an acetate or citrate buffer at pH 5.0.

  • Self-Validation: Measure solubility at pH 7.4 vs. pH 5.0. If you see a >10-fold increase, your issue is purely pKa-dependent.

Q4: Acidification didn't work. What next?

A: If ionization fails, the issue is lattice energy . You must disrupt the crystal packing.

  • Cyclodextrins (CDs): Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD, Captisol®) is superior to HP-
    
    
    -CD for azaindoles. The anionic nature of SBE-
    
    
    -CD interacts electrostatically with the cationic 6-azaindole (at pH < 8), providing a dual stabilization mechanism (inclusion + ion-pairing) [3].

Module 3: Salt Selection Workflow

Q5: Which salt counter-ions work best for 6-azaindoles?

A: Due to the high pKa (~8.0), 6-azaindoles are robust bases. You have a wider selection of counter-ions than with 7-azaindoles.

Counter-ionpKa (Acid)

pKa (Base - Acid)
Recommendation
Mesylate -1.9~9.9Gold Standard. Breaks crystal lattice effectively; high melting point.
Chloride -7.0~15.0Good solubility, but risk of "common ion effect" in vivo (salting out by stomach HCl).
Tartrate 3.0~5.0Excellent Alternative. The

pKa > 3 rule is satisfied. Good for oral solids.
Fumarate 3.03~4.97Viable. Often forms stable, non-hygroscopic crystals.

Technical Warning: Avoid weak acids (like succinic acid, pKa 4.2) where


pKa < 3, as salt disproportionation will occur in solution.

Visual Troubleshooting Guides

Figure 1: Solubility Enhancement Decision Tree

SolubilityTree Start Start: 6-Azaindole Compound Insoluble in Water Check_pKa Check Basic pKa (N6) Is it ~7.5 - 8.5? Start->Check_pKa pH_Check Can formulation pH be lowered to 4.5 - 5.5? Check_pKa->pH_Check Yes (Typical) Complexation Strategy C: Complexation Use SBE-beta-CD (Captisol) Leverage Cationic Interaction Check_pKa->Complexation No (Substituent Effects) Acidify Strategy A: pH Adjustment Use Acetate/Citrate Buffer (pH 5) Target >99% Ionization pH_Check->Acidify Yes (IV/Liquid) Salt_Screen Strategy B: Salt Formation Select Counter-ion with pKa < 5 (Mesylate, Tartrate) pH_Check->Salt_Screen No (Solid Oral) Acidify->Complexation Still Precipitates? Salt_Screen->Complexation Poor Bioavailability? Cosolvents Strategy D: Cosolvents PEG400 / PG / Ethanol (Only if IV/Oral liquid) Complexation->Cosolvents Last Resort

Caption: Decision logic for selecting the optimal solubilization strategy based on the unique basicity of 6-azaindoles.

Figure 2: Salt Selection Logic for 6-Azaindoles

SaltSelection Base 6-Azaindole Base (pKa ~8.0) Delta_Check Calculate Delta pKa (pKa_base - pKa_acid) Base->Delta_Check Strong_Acid Strong Acids (pKa < 0) HCl, MSA, H2SO4 Delta_Check->Strong_Acid Weak_Acid Weak Acids (pKa 2-4) Tartaric, Fumaric, Citric Delta_Check->Weak_Acid Very_Weak Very Weak Acids (pKa > 4.5) Succinic, Adipic Delta_Check->Very_Weak Result_Strong Delta pKa > 8 Stable Salt Risk: Hygroscopicity Strong_Acid->Result_Strong Result_Weak Delta pKa 4-6 Stable Salt Good Crystallinity Weak_Acid->Result_Weak Result_Fail Delta pKa < 3 Salt Disproportionation UNSTABLE Very_Weak->Result_Fail

Caption: Counter-ion selection guide. Note that unlike 7-azaindoles, 6-azaindoles can form stable salts with weaker organic acids like Tartaric acid.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Screening (pH Dependent)

Use this to confirm if pH adjustment alone is sufficient.

  • Preparation: Prepare 10 mM stock solution of the 6-azaindole derivative in DMSO.

  • Buffer Setup: Prepare three buffers:

    • pH 7.4 (PBS)

    • pH 5.0 (Acetate buffer, 50 mM)

    • pH 2.0 (0.01 M HCl)

  • Spiking: Add 20 µL of DMSO stock to 980 µL of each buffer (2% DMSO final).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter using a PVDF filter (0.22 µm). Note: Do not use Nylon, as azaindoles may bind.

  • Analysis: Analyze filtrate by HPLC-UV.

  • Success Criteria: If Solubility (pH 5.0) > 50 µg/mL, proceed with pH 5 formulation.

Protocol 2: In Situ Salt Screening (Micro-scale)

Use this to quickly identify valid salt forms before large-scale synthesis.

  • Dissolution: Dissolve 5 mg of free base in minimal acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (Mesylate, Chloride, Tartrate) dissolved in the same solvent.

  • Observation:

    • Immediate Precipitate: Likely amorphous salt. Heat to redissolve and cool slowly.

    • Clear Solution: Evaporate solvent slowly or add anti-solvent (heptane).

  • Validation: Analyze the solid by DSC (Differential Scanning Calorimetry) . A sharp melting point distinct from the free base and acid indicates a successful crystalline salt.

References

  • Popik, V. et al. "The Photophysical Properties of 6-Azaindole." Journal of Physical Chemistry A, 2000. Link (Establishes pKa ~8.0).

  • Wipf, P. "The Heterocyclic Chemistry of Azaindoles."[1] University of Pittsburgh Department of Chemistry, 2007. Link (Comparative pKa data of azaindole isomers).

  • Loftsson, T. et al. "Cyclodextrins in Drug Delivery." Expert Opinion on Drug Delivery, 2005. Link (Mechanism of charged CD complexation).

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use.Wiley-VCH, 2002. (Standard text for Delta pKa rules).

Sources

Minimizing side reactions during chlorination of 7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for the selective chlorination of 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize common side reactions, and achieve high yields of the desired chlorinated product. The inherent reactivity of the pyrrolopyridine core makes it susceptible to several competing reaction pathways, but with careful control of conditions and reagents, these challenges can be overcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?

Answer:

Low conversion is a common issue that can typically be traced back to three main factors: insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or reagent degradation.

  • Causality: The chlorination of the electron-rich pyrrole ring is an electrophilic aromatic substitution. The 7-azaindole nucleus, while possessing an electron-rich pyrrole moiety, is less reactive than indole itself due to the electron-withdrawing effect of the fused pyridine ring. If the chosen chlorinating agent is not sufficiently electrophilic under the reaction conditions, the activation energy barrier for the substitution will not be overcome, leading to poor conversion.

  • Recommended Protocol & Corrective Actions:

    • Reagent Selection & Activation: N-Chlorosuccinimide (NCS) is a mild and often preferred reagent for selective mono-chlorination.[1] However, for a less reactive substrate like 7-methyl-7-azaindole, its electrophilicity may need to be enhanced. Solvents like hexafluoroisopropanol (HFIP) are known to enhance the reactivity of N-halosuccinimides through strong hydrogen-bond donation.[2] Alternatively, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can be used to polarize the N-Cl bond of NCS, making the chlorine atom more electrophilic.[1][3]

    • Temperature Optimization: While low temperatures are crucial for selectivity (see below), the reaction must be warm enough to proceed at a reasonable rate. If you are running the reaction at -78 °C and observing low conversion, consider allowing the reaction to slowly warm to -40 °C or 0 °C and monitor the progress carefully by TLC or LCMS.

    • Reagent Quality: Ensure your NCS is of high purity and has been stored properly. NCS can decompose over time, especially if exposed to moisture. It is recommended to use a freshly opened bottle or to recrystallize the reagent if its quality is in doubt.

    • Solvent Purity: Ensure you are using anhydrous solvents. Trace amounts of water can react with the chlorinating agent and decrease its effective concentration.

Question 2: My main problem is the formation of di-chlorinated byproducts. How can I improve the selectivity for the mono-chlorinated product?

Answer:

The formation of di-chlorinated species is a classic example of over-reaction, which occurs when the mono-chlorinated product is sufficiently activated to react faster than, or at a comparable rate to, the starting material. Controlling this requires precise management of stoichiometry, temperature, and reaction time.

  • Causality: The pyrrole ring is highly nucleophilic, and the introduction of a first chlorine atom does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially if local concentrations of the chlorinating agent are high or the reaction temperature is elevated.

  • Recommended Protocol & Corrective Actions:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent. Start with 0.95 equivalents of NCS relative to your substrate. This ensures that the starting material is the species in excess, statistically favoring mono-chlorination.

    • Slow Addition at Low Temperature: The single most effective technique is to control the reaction rate and prevent localized high concentrations of the chlorinating agent.

      • Dissolve the 7-methyl-1H-pyrrolo[2,3-c]pyridine in an appropriate anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

      • Dissolve the NCS (0.95 eq) in the same solvent and add it dropwise to the substrate solution over a prolonged period (e.g., 1-2 hours) using a syringe pump.

      • Maintain the low temperature throughout the addition and for a period afterward, monitoring the reaction by TLC or LCMS until the starting material is consumed.

    • Choice of Chlorinating Agent: If NCS still provides di-chlorinated products, consider an even milder reagent. However, for most applications, NCS with controlled addition is the standard. Avoid highly reactive agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, as they are notoriously difficult to control for mono-chlorination of activated systems.[4]

Parameter Condition for Mono-chlorination Condition Leading to Di-chlorination
NCS Stoichiometry 0.95 - 1.0 equivalents> 1.0 equivalents
Temperature -78 °C to -40 °C0 °C to Room Temperature
Addition Method Slow, dropwise addition (via syringe pump)Rapid, single-portion addition
Reaction Time Monitored closely to quench upon completionExtended reaction time after full conversion

Question 3: I am observing a mixture of regioisomers. How can I control the position of chlorination?

Answer:

Regioselectivity is governed by the electronic and steric properties of the substrate. For 7-azaindole systems, electrophilic attack is heavily favored on the electron-rich pyrrole ring over the electron-deficient pyridine ring. Within the pyrrole ring, the C3 position is generally the most nucleophilic and kinetically favored site of attack.

  • Causality: The formation of a sigma complex (the intermediate in electrophilic aromatic substitution) is most stabilized when the positive charge is delocalized effectively. For the pyrrole ring in 7-azaindole, attack at C3 leads to a more stable intermediate compared to attack at C2. However, factors like solvent, the specific chlorinating agent, and the presence of protecting groups can influence this selectivity.

  • Recommended Protocol & Corrective Actions:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents like THF, DMF, and acetonitrile are common. Polar aprotic solvents can stabilize charged intermediates, potentially altering the energy landscape and affecting the product ratio. It is advisable to screen a few different anhydrous solvents to find the optimal one for your specific substrate.

    • N-Protection Strategy: If C3 selectivity remains a challenge or if N-chlorination is a competing side reaction, protecting the pyrrole nitrogen is a powerful strategy.[5][6]

      • Introducing a bulky protecting group, such as a tosyl (Ts) or triisopropylsilyl (TIPS) group, can sterically hinder attack at the C2 position, thereby enhancing selectivity for the C3 position.

      • Electron-withdrawing protecting groups like tosyl will also decrease the overall nucleophilicity of the pyrrole ring, which can help prevent over-reaction, though it may require more forcing conditions to achieve chlorination.[7]

Workflow for Troubleshooting Chlorination Reactions

G cluster_problems Identify Primary Issue cluster_solutions start Analyze Crude Reaction (LCMS/TLC) p1 Low Conversion start->p1 p2 Di-chlorination start->p2 p3 Regioisomer Mixture start->p3 s1 1. Increase Reactivity: - Add catalytic acid - Use activating solvent (HFIP) 2. Increase Temperature Slowly 3. Check Reagent Purity p1->s1 s2 1. Use 0.95 eq. NCS 2. Cool to -78°C 3. Add NCS solution dropwise via syringe pump p2->s2 s3 1. Screen Solvents (THF, DMF) 2. Consider N-Protecting Group (e.g., Tosyl, TIPS) to direct selectivity p3->s3 end Achieve Desired Product s1->end s2->end s3->end

Caption: Troubleshooting flowchart for chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of chlorination with N-Chlorosuccinimide (NCS)?

A1: NCS primarily acts as a source of an electrophilic chlorine species ("Cl⁺").[1] The electron-withdrawing succinimide group polarizes the nitrogen-chlorine bond, making the chlorine atom electrophilic. The electron-rich C3 position of the 7-methyl-1H-pyrrolo[2,3-c]pyridine ring acts as a nucleophile, attacking the chlorine atom. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A weak base in the mixture (such as the succinimide anion byproduct or the solvent) then removes the proton from the C3 position, restoring aromaticity and yielding the final chlorinated product.

G cluster_mech Electrophilic Aromatic Substitution (SEAr) Pyrrole Pyrrolo[2,3-c]pyridine (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Pyrrole->Sigma + 'Cl⁺' NCS NCS (Source of 'Cl⁺') Product Chlorinated Product Sigma->Product - H⁺ Base Base (-H⁺)

Caption: Simplified SEAr mechanism for chlorination.

Q2: How do I choose between different chlorinating agents like NCS, sulfuryl chloride, and chlorine gas?

A2: The choice of agent is a balance between reactivity and selectivity. For activated heterocyclic systems like this, control is paramount.

Chlorinating Agent Reactivity Selectivity Handling & Safety Primary Use Case
N-Chlorosuccinimide (NCS) MildHighSolid, easy to handle, stableRecommended for selective mono-chlorination of activated rings.[4]
Sulfuryl Chloride (SO₂Cl₂) HighModerate-LowCorrosive liquid, reacts with waterChlorination of less reactive substrates or when over-reaction is desired.
Chlorine Gas (Cl₂) Very HighVery LowToxic, corrosive gas, requires special equipmentIndustrial-scale chlorination of simple, robust aromatics. Not recommended for complex heterocycles.

Q3: When is it necessary to use a protecting group on the pyrrole nitrogen?

A3: Using a protecting group is a strategic choice to solve specific problems.[8] Consider protection under these circumstances:

  • To Prevent N-Chlorination: If you detect byproducts resulting from chlorination on the pyrrole nitrogen, protection is essential.

  • To Improve Regioselectivity: As mentioned in the troubleshooting guide, a bulky N-protecting group can sterically block the C2 position, enhancing C3 selectivity.[5]

  • To Moderate Reactivity: An electron-withdrawing protecting group (e.g., -Ts, -Boc) reduces the nucleophilicity of the pyrrole ring, which can be a useful strategy to prevent di-chlorination, although it will require harsher conditions to achieve the desired mono-chlorination.[9]

  • To Improve Solubility: Attaching a group like Boc can sometimes improve the solubility of the substrate or intermediates in common organic solvents.

The addition and subsequent removal of a protecting group adds steps to your synthesis, so it should be employed when simpler methods (like controlling temperature and stoichiometry) fail to provide the desired outcome.[7]

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 596-600. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Zhang, W., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications, 15(1), 234. [Link]

  • Valverde, M. G. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Levy, J. B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Google Patents. (1994).
  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. The Chemical Record, 7(1), 18-28. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. [Link]

  • PubChem. (n.d.). 7-chloro-1-methyl-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of regioselective halogenation. Retrieved from [Link]

  • Gribkov, D. V., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-503. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Kumar, S., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 87(23), 15687-15700. [Link]

  • Tan, Y. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8698. [Link]

  • Yoo, W.-J., & Li, C.-J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(11), 4475. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • PubChem. (n.d.). 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-chloro-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 267, 116203. [Link]

  • Is-haq, O., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

Sources

Troubleshooting regioselectivity in 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine .

This scaffold (a 6-azaindole derivative) presents a "deceptive" reactivity profile. While it resembles an indole, the fused pyridine ring and the specific placement of the chlorine (C4) and methyl (C7) groups create unique regioselectivity traps.

Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Last Updated: February 14, 2026

The Scaffold Analysis (Read Before Experimentation)

Before troubleshooting, you must understand the electronic landscape of your molecule. The 4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine system has four distinct reactivity zones that often compete.

  • Zone A (N1 - Pyrrole Nitrogen): The most acidic proton (pKa ~13). Primary site for electrophilic attack if base is present.

  • Zone B (C4 - Chlorine): The "False" SNAr handle. Unlike 7-azaindoles (where C4 is activated), the C4 position in 6-azaindoles is meta to the pyridine nitrogen (N6), rendering it electronically deactivated for standard nucleophilic aromatic substitution.

  • Zone C (C3 - Pyrrole Beta-Carbon): The standard site for Electrophilic Aromatic Substitution (EAS), but deactivated by the electron-deficient pyridine ring.

  • Zone D (C7-Methyl): A "Silent" trap. The protons on the 7-methyl group are pseudo-benzylic and activated by the adjacent pyridine nitrogen (N6), making them susceptible to lateral lithiation (pKa ~29-30).

Reactivity Visualization

ReactivityMap Scaffold 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine N1 N1 Position (Acidic, pKa ~13) Target: Alkylation Scaffold->N1 Base (NaH, Cs2CO3) C4 C4-Chlorine (Deactivated S_NAr) Target: Pd-Coupling Scaffold->C4 Pd(0), Ligands C3 C3 Position (Nu-poor EAS) Target: Halogenation Scaffold->C3 NIS, NBS, Electrophiles C7 C7-Methyl (Lateral Lithiation) Risk: Side Reaction Scaffold->C7 n-BuLi (Lateral attack)

Figure 1: Reactivity hotspots and primary functionalization strategies.

Troubleshooting Guide: Functionalizing the C4-Chlorine

User Complaint: "I tried reacting the starting material with an amine in DMSO at 120°C (SNAr conditions), but I see mostly starting material or degradation, no product."

Diagnosis: You are treating a 6-azaindole like a 7-azaindole. In 6-azaindoles (pyrrolo[2,3-c]pyridine), the C4 position is not activated by the pyridine nitrogen because they are in a meta (1,3) relationship.[1][2][3] The Meisenheimer complex is not stabilized by the ring nitrogen.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

Do not rely on thermal SNAr. Use Pd-catalysis to overcome the electronic deactivation.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos (highly recommended for deactivated chlorides).

  • Base: Cs2CO3 (weak bases preferred to avoid N1 interference) or NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

  • Protection (Crucial): If N1 is unprotected, protect it with Boc, SEM, or Ts. Free N1 poisons the Pd-catalyst and allows competing deprotonation.

  • Degassing: Sparge solvent with Argon for 15 mins. Oxygen is the enemy of this cycle.

  • Mix: Add Protected-Substrate (1.0 eq), Amine (1.2 eq), Base (2.0 eq), Ligand (4-6 mol%), and Pd source (2 mol%).

  • Heat: 100°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black.

Protocol B: The N-Oxide "Hack" (If you must use SNAr)

If you cannot use metal catalysis, you must activate the ring.

  • Oxidation: Treat substrate with m-CPBA in DCM to form the N6-oxide. This makes the C4 position significantly more electrophilic (and the C2 position).

  • Substitution: React the N-oxide with your nucleophile.

  • Reduction: Reduce the N-oxide back to the pyridine using PCl3 or Fe/NH4Cl.

Troubleshooting Guide: Regioselective Alkylation (N1 vs. C3)

User Complaint: "I tried to methylate N1 using MeI and K2CO3, but I see a mixture of products, including C-alkylated species."

Diagnosis: The 6-azaindole anion is an ambient nucleophile. While N1 is the kinetic site, the C3 position is thermodynamically favorable for alkylation in some solvents, especially if the "hard-soft" principle is ignored.

Decision Matrix for Alkylation
Desired OutcomeReagent SystemMechanism Note
N1-Alkylation (Major) NaH (1.1 eq) + Alkyl Halide in DMF/THF (0°C)Irreversible deprotonation favors the harder nucleophile (N).
C3-Alkylation Grignard (EtMgBr) + Alkyl Halide in EtherMg coordinates to N1, directing attack to C3.
N6-Quaternization Avoid. The 7-Methyl group sterically hinders N6, making this unlikely (a benefit of this scaffold).

Corrective Action (N1 Focus):

  • Dissolve substrate in anhydrous DMF.

  • Cool to 0°C.

  • Add NaH (60% dispersion) portion-wise. Wait for H2 evolution to cease (approx. 30 mins).

  • Add electrophile slowly.

  • Critical Check: If using a benzylic halide, keep strictly at 0°C to prevent C3-benzylation.

Troubleshooting Guide: Lithiation & C-H Activation

User Complaint: "I tried to lithiate at C2 to add a formyl group, but I got a complex mixture and loss of the 7-methyl group."

Diagnosis: Lateral Lithiation. The protons on the 7-methyl group are acidic (pKa ~30) because the resulting carbanion is stabilized by the adjacent pyridine nitrogen. n-BuLi will deprotonate the 7-Me group competitively with C2.

The Solution: Blocking and Temperature Control

To functionalize C2 without touching the 7-Methyl group, you must use a directing group on N1 that favors C2-lithiation (CIPE - Complex Induced Proximity Effect).

Recommended Protocol:

  • Protect N1: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM group. These oxygens coordinate Lithium, directing it to C2.

    • Avoid Boc: Boc is often too bulky and can be attacked by BuLi.

  • Temperature: Cool to -78°C . Lateral lithiation of the methyl group has a higher activation energy than Directed Ortho Metalation (DoM) at C2.

  • Base: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less nucleophilic, preferring the kinetic deprotonation at C2 over the lateral methyl protons.

  • Quench: Add electrophile (e.g., DMF) at -78°C.

Workflow Visualization

LithiationStrategy Start Goal: Functionalize C2 Decision Is N1 Protected? Start->Decision Protect Protect N1 with SEM/MOM (Directing Group) Decision->Protect No BaseChoice Select Base: LDA vs n-BuLi Decision->BaseChoice Yes Protect->BaseChoice PathA Use LDA at -78°C (Kinetic Control) BaseChoice->PathA Recommended PathB Use n-BuLi at > -40°C BaseChoice->PathB Avoid ResultA Success: C2-Li Species (Stabilized by SEM) PathA->ResultA ResultB Failure: Lateral Lithiation at 7-Methyl Group PathB->ResultB

Figure 2: Decision tree for avoiding lateral lithiation side-reactions.

FAQ: Rapid Fire Troubleshooting

Q: Can I remove the 4-Cl group later? A: Yes. Hydrogenolysis (H2, Pd/C) works, but often requires MgO or Et3N to scavenge the HCl formed, which can poison the catalyst or protonate N6.

Q: Why is my yield low during bromination at C3? A: The pyridine ring withdraws electron density, making the pyrrole ring less nucleophilic than a standard indole.

  • Fix: Use NIS (N-Iodosuccinimide) or NBS in DMF rather than elemental bromine. If that fails, catalytic acid (TsOH) can help activate the NBS.

Q: The 7-Methyl group is annoying. Can I oxidize it to an aldehyde? A: Yes, this is a feature, not a bug. Use SeO2 (Selenium Dioxide) in dioxane/water. This selectively oxidizes the activated 7-methyl to the aldehyde (7-CHO), opening routes to tricyclic scaffolds.

References

  • Structure and Reactivity of Azaindoles

    • Review: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 4-, 5-, 6-and 7-azaindoles. Tetrahedron, 63(5), 1031-1064.
    • Source: (Verified General Reactivity Reference).

  • Palladium-Catalyzed Amination of Deactivated Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
    • Source:

  • Lateral Lithiation of Methyl-Pyridines

    • Schlosser, M. (2005). The 2×3 "Wonders" of Organometallic Chemistry.
    • Source:

  • C-H Activation in Azaindoles

    • Laha, J. K., et al. (2013). C-2 Arylation of Azaindoles. The Journal of Organic Chemistry.
    • Source:

Sources

Stability of 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, with a specific focus on its stability under acidic conditions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to ensure the integrity of your experiments and the success of your research.

Section 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the most common questions regarding the stability of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in acidic environments.

Q1: What are the primary stability concerns for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in acidic conditions?

The primary stability concern for this molecule arises from its fused pyrrolopyridine core. The pyrrole ring, being electron-rich, is highly susceptible to acid-catalyzed degradation.[1][2] Key potential degradation pathways include:

  • Protonation and Polymerization: Strong acids can protonate the pyrrole ring, typically at the C2 or C5 positions.[1][3] This protonation breaks the ring's aromaticity, forming a reactive electrophilic species that can attack another unprotonated molecule, leading to polymerization and the formation of insoluble "pyrrole black" tars.[1][3]

  • Hydrolysis of the Chloro Group: While the chloro group on the pyridine ring is generally stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, replacing the chlorine with a hydroxyl group.

  • Ring Opening: In very harsh acidic conditions, cleavage of the pyrrole ring can occur, leading to a variety of degradation products.

Q2: How do the methyl and chloro substituents affect the molecule's stability in acid?

Substituents play a significant role in modulating the electronic properties and, consequently, the stability of the heterocyclic core.

  • 7-Methyl Group: The methyl group is an electron-donating group. It can slightly increase the electron density of the pyrrole ring, which may enhance its basicity and susceptibility to protonation. However, it can also play a role in improving metabolic stability in biological systems.[4]

  • 4-Chloro Group: The chlorine atom is an electron-withdrawing group. This reduces the electron density of the pyridine ring, making it less prone to electrophilic attack. This substituent is crucial for the molecule's utility as a synthetic intermediate, as it provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions.[5]

Q3: At what pH range does 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine begin to show significant degradation?

Q4: Are there any recommended solvents to improve stability in acidic media?

The choice of solvent is critical. Protic solvents, like water or alcohols, can participate in proton transfer and potentially facilitate degradation. Aprotic solvents are generally preferred if the experimental conditions allow. If an acidic aqueous workup is necessary, it should be performed at low temperatures and for the shortest duration possible to minimize degradation.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for common issues encountered during experiments involving 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine under acidic conditions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Formation of a dark, insoluble precipitate or "tar" during an acidic step. Acid-catalyzed polymerization of the pyrrole ring. This is a classic sign of pyrrole degradation in the presence of strong acids.[1][3]- Reduce Acid Strength: If possible, use a weaker organic acid (e.g., acetic acid, formic acid) instead of a strong mineral acid. - Lower Temperature: Perform the acidic step at 0°C or below to slow down the polymerization rate. - Minimize Exposure Time: Quench the reaction or proceed to the next step as quickly as possible after the acidic treatment.
Low yield of the desired product after an acidic workup or reaction. Degradation of the starting material or product. The target molecule may not be stable to the acidic conditions used.[7] Product loss during extraction. The protonated form of the compound might be more water-soluble.- Stability Test: Before running the full-scale reaction, test the stability of your starting material and a small sample of the product under the planned acidic conditions. Monitor by TLC or LC-MS.[7] - pH Adjustment: After the acidic step, carefully neutralize the solution with a mild base (e.g., sodium bicarbonate solution) before extraction. - Check Aqueous Layer: Analyze the aqueous layer by TLC or LC-MS to see if the product is present.[7]
Appearance of unexpected peaks in LC-MS or NMR analysis. Formation of degradation byproducts. This could include hydrolyzed products (chloro group replaced by OH), ring-opened species, or oligomers.- Characterize Byproducts: If possible, isolate and characterize the major impurities to understand the degradation pathway. - Modify Conditions: Based on the identified byproducts, adjust the reaction conditions (e.g., use a non-aqueous acid source, protect a sensitive functional group).
Inconsistent reaction outcomes or non-reproducible results. Variability in acid concentration or purity. Small changes in acid strength can have a large impact on sensitive substrates. Exposure to air/light. Pyrrole-containing compounds can be sensitive to oxidation.[3]- Use Fresh Reagents: Ensure the acid and solvents are of high purity and free from contaminants. - Standardize Procedure: Precisely control the amount of acid added, the temperature, and the reaction time. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Decision Workflow

G start Problem Observed: Low Yield / Impurities check_stability Is the compound stable to the acidic conditions? start->check_stability test_stability Action: Perform a stability test on a small scale. Monitor by TLC/LC-MS. check_stability->test_stability Uncertain stable Compound is Stable test_stability->stable No Degradation unstable Compound is Unstable test_stability->unstable Degradation Observed other_issues Investigate other parameters: - Reagent purity - Reaction time - Temperature control stable->other_issues modify_conditions Action: Modify acidic conditions unstable->modify_conditions re_evaluate Re-evaluate reaction outcome other_issues->re_evaluate options Options: 1. Use weaker acid 2. Lower temperature 3. Reduce exposure time 4. Use a protecting group modify_conditions->options options->re_evaluate

Caption: Troubleshooting workflow for acidic stability issues.

Section 3: Protocols & Methodologies

This section provides a detailed protocol for assessing the acidic stability of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Protocol: Acidic Stability Assessment using HPLC

Objective: To quantitatively assess the degradation of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine over time at different pH values.

Materials:

  • 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • pH 4 buffer (e.g., acetate buffer)

  • pH 2 buffer (e.g., phosphate/citrate buffer or dilute HCl)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in acetonitrile.

  • Sample Preparation:

    • Label three sets of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h).

    • For each time point, prepare three test solutions:

      • Control (pH ~7): Add a specific volume of the stock solution to a vial and dilute with a 50:50 acetonitrile/water mixture.

      • pH 4: Add the same volume of stock solution to a vial and dilute with the pH 4 buffer.

      • pH 2: Add the same volume of stock solution to a vial and dilute with the pH 2 buffer.

    • The final concentration in each vial should be approximately 50 µg/mL.

  • Time Point Analysis:

    • T=0: Immediately after preparation, inject the control, pH 4, and pH 2 samples into the HPLC.

    • Store the remaining vials at a controlled room temperature, protected from light.

    • At each subsequent time point (1h, 4h, 24h), inject the corresponding samples into the HPLC.

  • HPLC Method:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • For each time point and pH condition, record the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for that specific pH condition.

    • Plot the percentage of compound remaining versus time for each pH.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) ph2 Prepare pH 2 Sample stock->ph2 ph4 Prepare pH 4 Sample stock->ph4 control Prepare Control Sample stock->control t0 Inject T=0 Samples (HPLC Analysis) ph2->t0 ph4->t0 control->t0 incubate Incubate Samples (RT, protected from light) t0->incubate tx Inject Samples at T=1h, 4h, 24h incubate->tx integrate Integrate Peak Areas tx->integrate calculate % Compound Remaining integrate->calculate plot Plot Degradation Curves calculate->plot

Caption: Workflow for HPLC-based acidic stability study.

References

  • Filo. (2025, July 20). Sensitivity of Pyrrole to Acids. Filo. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved February 14, 2026, from [Link]

  • Głogowska, A., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Pipzine Chemicals. (n.d.). Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. Pipzine. [Link]

  • Sławiński, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4988. [Link]

  • Griepenburg, J. (2018, April 24). Why is the reaction of pyrrole difficult with acid? Quora. [Link]

  • Zhang, J., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(12), e00483-20. [Link]

  • Chowdhury, P. K., & Zewail, A. H. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 105(15), 2993–3003. [Link]

  • Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Scientific Reports, 12(1), 15159. [Link]

  • Barbatti, M. (2014, April 4). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Chemistry of Heterocyclic Compounds, 36(8), 833–859. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Satała, G., et al. (2021). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 26(11), 3350. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved February 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 14, 2026, from [Link]

  • Pang, H., et al. (2016). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 33(10), 2564–2576. [Link]

  • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved February 14, 2026, from [Link]

  • Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

Sources

Technical Support Center: Pd Mitigation for 6-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-AZA-PD-REM Status: Open Assigned Specialist: Senior Application Scientist Topic: High-Efficiency Palladium Removal from 6-Azaindole Derivatives

The Core Problem: Why is my Pd count still high?

User Query: "I ran a Suzuki coupling on a 6-azaindole core. After column chromatography and a charcoal wash, ICP-MS still shows >500 ppm Palladium. Why isn't it clearing?"

Technical Diagnosis: The failure of standard purification here is due to competitive coordination . Unlike simple aromatics, 6-azaindole possesses a basic pyridine-like nitrogen at position 6 (N6) and a pyrrole-like nitrogen at position 1 (N1).[1]

  • The Mechanism: Residual Palladium (Pd) is not just physically trapped; it is chemically bound. The N6 lone pair acts as a strong ligand, effectively "re-binding" the Pd leached from your catalyst system (e.g., Pd(dppf)Cl2 or Pd(PPh3)4).[1]

  • The Consequence: Standard silica gel (acidic/neutral) cannot out-compete the N6 nitrogen for the Pd. Consequently, the Pd-Azaindole complex co-elutes with your product during flash chromatography.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one size fits all" approach. Use this decision tree to select the method that matches your stage of development and available equipment.

Pd_Removal_Decision_Tree Start Start: Assess Reaction Scale & Status Solubility Is Product Soluble in EtOAc, THF, or DCM? Start->Solubility Scale Scale of Operation Solubility->Scale Yes Aqueous Aqueous Extraction Solubility->Aqueous No (Water Soluble) Scavenger Solid-Supported Scavengers (SiliaMetS) Scale->Scavenger < 100g (High Value) Cysteine L-Cysteine Wash (Low Cost, High Efficiency) Scale->Cysteine Intermediate Scale Carbon Activated Carbon (Darco KB-G) Scale->Carbon > 1kg (Cost Sensitive) Which_Scav Select Ligand Type Scavenger->Which_Scav DMT SiliaMetS DMT (Best for N-Heterocycles) Which_Scav->DMT High N-Content (Azaindoles) Thiol SiliaMetS Thiol (General Purpose) Which_Scav->Thiol Standard Aromatics

Figure 1: Strategic decision tree for selecting palladium removal methods based on solubility and scale.

Protocol 1: Solid-Supported Scavengers (The Gold Standard)

Recommendation: For 6-azaindoles, we prioritize SiliaMetS® DMT (Dimercaptotriazine) over standard Thiol scavengers.[1] The tridentate nature of DMT creates a chelate effect that is thermodynamically stronger than the monodentate binding of the azaindole N6.

Experimental Workflow

Target: < 20 ppm Pd | Yield Loss: < 5%

  • Dissolution: Dissolve the crude reaction mixture in a compatible solvent (THF, EtOAc, or DCM) at a concentration of roughly 10 mL/g.

  • Loading: Add SiliaMetS DMT (4 equivalents relative to the residual Pd content, or 10-20% w/w relative to the crude mass if Pd content is unknown).

  • Digestion:

    • Temperature: Heat to 50°C. (Crucial: Heat increases the exchange rate of Pd from the Azaindole to the Scavenger).

    • Time: Stir for 4–12 hours.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane.

  • Validation: The filtrate should be clear. If colored, repeat with fresh scavenger.[1]

Why this works: The DMT ligand forms a highly stable 5-membered ring chelate with Pd(II), effectively "stripping" it from the 6-azaindole.

Protocol 2: The L-Cysteine Wash (The Budget Alternative)

User Query: "I cannot afford expensive functionalized silica for a 500g batch. What is the chemical alternative?"

Technical Solution: L-Cysteine is a zwitterionic amino acid that binds Pd irreversibly, rendering it water-soluble.

Experimental Workflow
  • Preparation: Dissolve the crude organic product in EtOAc or MeTHF (do not use DCM if possible, as phase separation is slower).

  • Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Execution:

    • Add the L-Cysteine solution to the organic phase (1:1 volume ratio).

    • Heat the biphasic mixture to 40–50°C and stir vigorously for 1 hour.

  • Separation: Cool to room temperature. Separate the layers. The Pd-Cysteine complex will migrate to the aqueous layer (often turning it yellow/orange).

  • Rinse: Wash the organic layer with water (2x) to remove residual cysteine.

Warning: Ensure your 6-azaindole derivative does not have high water solubility, or you will lose product to the aqueous phase.

Protocol 3: Activated Carbon (The "Nuclear" Option)

Status: Not Recommended for late-stage 6-azaindoles unless necessary.

Reasoning: Activated carbon acts via non-specific adsorption. Because 6-azaindoles are flat, electron-rich heteroaromatics, they often adsorb strongly to the carbon surface (π-π stacking), leading to yield losses of 10–30%.

Mitigation Strategy (If you must use Carbon):

  • Grade Selection: Use Darco® KB-G (high moisture content, lower product binding).[1]

  • Modifier: Add 5% Triethylamine to your solvent during the carbon treatment. This blocks acidic sites on the carbon and reduces non-specific binding of the basic azaindole.

Comparative Data Analysis

FeatureSiliaMetS® DMTL-Cysteine WashActivated Carbon
Selectivity High (Chemospecific)High (Solubility driven)Low (Adsorption)
Pd Removal >95% (typically <10ppm)80-90% per washVariable (50-90%)
Yield Loss < 2% (Physical hold-up)< 5% (Partitioning)10-25% (Adsorption)
Cost High (

$)
Low ($)Low ($)
Best For Final API / Late StageEarly/Mid Scale-upDirty Crudes

Visualizing the Mechanism

Understanding why the scavenger works is critical for troubleshooting.

Scavenging_Mechanism cluster_legend Thermodynamic Driving Force Azaindole 6-Azaindole-Pd Complex (Pd bound to N6) Transition Ligand Exchange (Transition State) Azaindole->Transition Heat + Time Scavenger SiliaMetS DMT (Free Ligand) Scavenger->Transition Waste Scavenger-Pd Complex (Solid Waste) Transition->Waste Filtration Product Purified 6-Azaindole (Filtrate) Transition->Product Filtration Note Chelate Effect: DMT forms stable 5-membered ring

Figure 2: Ligand exchange mechanism. The chelating scavenger (DMT) thermodynamically displaces the monodentate azaindole ligand.

References & Regulatory Grounding[1][2]

  • Palladium Extraction Following Metal-Catalyzed Reactions: A comprehensive review of scavenging methodologies, emphasizing the efficacy of thiols and TMT for nitrogen-containing APIs.

    • Source: Organic Process Research & Development (ACS Publications)[1]

    • URL:[Link][1][2]

  • ICH Q3D Elemental Impurities Guideline: The global regulatory standard defining Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).

    • Source: International Council for Harmonisation (ICH)[1]

    • URL:[Link]

  • SiliaMetS® Metal Scavengers User Guide: Technical data on the selectivity of DMT vs. Thiol for specific metal complexes.

    • Source: SiliCycle Application Notes[3]

Sources

Technical Support Center: Recrystallization of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this heterocyclic compound.

Understanding the Molecule and the Process

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused pyrrolopyridine ring system.[1] The presence of both a pyridine and a pyrrole ring, along with a chloro-substituent, influences its polarity and solubility, which are critical factors for selecting an appropriate recrystallization solvent. The nitrogen atoms in the rings can participate in hydrogen bonding, further affecting solvent interactions.[2]

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine?

A1: While a specific solvent for this exact compound is not extensively documented, based on the properties of analogous structures like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is soluble in organic solvents such as DMSO, DMF, and ethanol, and sparingly soluble in water, a good starting point would be polar protic or aprotic solvents.[2] We recommend screening the following solvents and solvent systems:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective.[4][5] Common combinations to try include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane[6]

    • Ethyl Acetate/Hexane or Heptane[7]

    • Dichloromethane/Hexane

Q2: How do I perform a small-scale solvent screen to find the optimal recrystallization solvent?

A2: To efficiently identify a suitable solvent, follow this small-scale screening protocol:

  • Place a small amount of your crude 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (10-20 mg) into several test tubes.

  • Add a few drops of a different candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate.[8]

  • Gradually add more of the hot solvent until the compound just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • The ideal solvent is one in which the compound dissolves completely when hot and forms well-defined crystals upon cooling with high recovery.

Q3: My compound is colored. Should I use charcoal?

A3: If your hot solution has a colored tint, it may indicate the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[3] However, use charcoal sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.[9] After adding charcoal, the hot solution must be filtered to remove it.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point.[4]1. Add more of the "good" solvent: Reheat the solution and add a small amount of the solvent in which the compound is more soluble to prevent premature precipitation.[9] 2. Lower the crystallization temperature: Ensure the solution cools slowly to allow crystallization to occur below the compound's melting point. 3. Try a different solvent system: A solvent with a lower boiling point might be beneficial.
No Crystals Form The solution is not saturated, or nucleation has not been initiated.1. Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[4] Add a seed crystal of the pure compound if available. 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[4] 3. Cool to a lower temperature: Place the flask in an ice bath or refrigerator to maximize crystal formation.[4]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[4] 2. Evaporate excess solvent: After the initial filtration, the volume of the mother liquor can be reduced by evaporation to recover a second crop of crystals.[4] 3. Change the solvent system: Opt for a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system can be particularly effective.[4]
Crystallization is Too Fast The solution is highly supersaturated, or it cooled too quickly. Rapid crystallization can trap impurities within the crystal lattice.[9]1. Use more solvent: Reheat the solution and add a small excess of the hot solvent to ensure the compound stays in solution longer as it cools.[9] 2. Slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow the cooling process.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Choose a suitable solvent based on preliminary screening.

  • Place the crude 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to create a slurry.[8]

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess.[8]

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.[3]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Heat the solution to boiling.

  • Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent until the solution becomes clear again.[5]

  • Follow steps 8-12 from the Single Solvent Recrystallization protocol.

Visualizing the Workflow

Recrystallization_Workflow Recrystallization Workflow for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_recovery Recovery & Analysis Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temp Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Oiling_Out Oiling Out? Cooling->Oiling_Out Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration No_Crystals No Crystals? Ice_Bath->No_Crystals Drying Dry Crystals Vacuum_Filtration->Drying Analysis Purity Analysis (e.g., MP, NMR) Drying->Analysis Low_Yield Low Yield? Analysis->Low_Yield Oiling_Out->Dissolve Re-dissolve & Add More Solvent No_Crystals->Dissolve Concentrate Solution Low_Yield->Solvent_Screen Re-evaluate Solvent

Caption: A flowchart of the recrystallization process.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Amrita Vishwa Vidyapeetham. Recrystallization.
  • Reddit. Go-to recrystallization solvent mixtures.
  • ECHEMI. Selection of recrystallization solvent.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Reddit. Recrystallisation Help.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?.
  • Michigan State University, Department of Chemistry. Recrystallization.
  • University of California, Irvine, Department of Chemistry. Recrystallization I.
  • Bodelair. 7-Chloro-4-Methyl-1H-Pyrrolo[2,3-c]Pyridine: A Cutting-Edge Chemical Compound.

Sources

Technical Support Center: Navigating Steric Hindrance from the 7-Methyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet formidable challenge in synthetic chemistry: the steric hindrance imposed by a 7-methyl group. This guide is designed for researchers, scientists, and professionals in drug development who encounter this specific steric impediment in their synthetic routes. Here, we provide practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the 7-methyl group particularly problematic?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1] The bulkiness of these groups can prevent reacting molecules from approaching each other at the required angle and distance, thus slowing down or even inhibiting the reaction.

The 7-methyl group often poses a significant challenge due to its location on a cyclic or polycyclic system, where it can effectively shield one face of the molecule. This "umbrella effect" can severely restrict access to adjacent functional groups or reaction centers, making bond formation or functionalization at or near the 7-position exceptionally difficult.

Q2: How can I qualitatively assess the potential for steric hindrance from a 7-methyl group in my planned synthesis?

A: A preliminary assessment can be made by examining molecular models (physical or computational). Pay close attention to the proximity of the 7-methyl group to the reaction center. Consider the size of the incoming reagent and the geometry of the transition state. If the 7-methyl group appears to clash with the approaching reagent or distorts the required transition state geometry, steric hindrance is likely to be a significant factor. For a more quantitative approach, computational chemistry can be employed to model the reaction pathway and calculate activation energies.[2]

Q3: Are there any general strategies that are a good starting point for overcoming this type of steric hindrance?

A: Yes, several general strategies can be employed:

  • Catalyst Selection: Employing smaller, more active catalysts or catalysts with specific ligand architectures designed to operate in sterically congested environments can be effective.[3][4]

  • Protecting Groups: Temporarily masking a nearby, more reactive functional group can redirect the reaction to the sterically hindered site.[5][6]

  • Reaction Conditions: Modifying reaction conditions, such as increasing the temperature to provide more kinetic energy to overcome the activation barrier, can sometimes be successful. However, this may also lead to side reactions.

  • Alternative Synthetic Routes: Redesigning the synthetic route to introduce the desired functionality before the sterically hindering 7-methyl group is installed can be a powerful, albeit more involved, strategy.

Troubleshooting Guides: Specific Issues and Solutions

This section provides detailed troubleshooting for common problems encountered due to steric hindrance from a 7-methyl group.

Problem 1: Low or No Yield in a Nucleophilic Substitution Reaction at a Position Adjacent to the 7-Methyl Group

Symptoms:

  • The starting material is recovered largely unreacted.

  • Trace amounts of the desired product are observed, often alongside decomposition products if harsh conditions were used.

Causality: The bulky 7-methyl group physically blocks the trajectory of the incoming nucleophile, preventing it from reaching the electrophilic center. This significantly increases the activation energy of the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield nucleophilic substitution.

Protocols:

Protocol 1: Employing a Smaller, More Potent Nucleophile

  • Rationale: A smaller nucleophile will experience less steric repulsion from the 7-methyl group.

  • Procedure:

    • Identify a nucleophile with similar reactivity but a smaller steric profile. For example, if using tert-butoxide, consider switching to isopropoxide or ethoxide.

    • Run the reaction under the previously established optimal conditions for the original nucleophile.

    • Monitor the reaction progress by TLC or LC-MS to assess for product formation.

Protocol 2: High-Temperature or High-Pressure Conditions

  • Rationale: Increasing the kinetic energy of the system can help overcome the high activation barrier imposed by steric hindrance. High pressure can also favor the formation of a more compact transition state.

  • Procedure:

    • Carefully increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.

    • If available, utilize a sealed-tube reactor or a microwave reactor to safely reach higher temperatures and pressures.

    • Caution: This method may lead to undesired side reactions or decomposition of thermally sensitive substrates.

Protocol 3: Lewis Acid Catalysis to Enhance Electrophilicity

  • Rationale: A Lewis acid can coordinate to a nearby functional group (e.g., a carbonyl or ether), increasing the electrophilicity of the reaction center and potentially promoting the reaction even with a sterically hindered approach.

  • Procedure:

    • Select a Lewis acid that is compatible with your substrate and reaction conditions. Common choices include BF₃·OEt₂, TiCl₄, or Sc(OTf)₃.

    • Add a stoichiometric or catalytic amount of the Lewis acid to the reaction mixture at a low temperature (e.g., -78°C or 0°C) before adding the nucleophile.

    • Slowly warm the reaction to the desired temperature and monitor its progress.

Problem 2: Poor Regioselectivity in a C-H Functionalization Reaction on a Heterocyclic Ring with a 7-Methyl Group

Symptoms:

  • A mixture of isomers is obtained, with the desired isomer (functionalization near the 7-methyl group) being the minor product.

  • The major product results from functionalization at a less sterically hindered position.

Causality: The catalyst or reagent preferentially reacts at the most accessible C-H bond, which is typically distant from the bulky 7-methyl group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

Protocols:

Protocol 4: Installation and Use of a Directing Group

  • Rationale: A directing group is a functional group that is temporarily installed on the substrate to chelate to the metal catalyst and direct the C-H functionalization to a specific, often sterically hindered, position.

  • Procedure:

    • Identify a suitable position on your molecule to install a directing group (e.g., a picolinamide or an aminoquinoline).

    • Synthetically install the directing group.

    • Perform the C-H functionalization reaction. The catalyst should now be directed to the desired position.

    • Remove the directing group in a subsequent step.

Protocol 5: Catalyst-Controlled C-H Functionalization

  • Rationale: Some catalytic systems are specifically designed to overcome steric hindrance. For example, platinum-based catalysts have shown high tolerance for sterically encumbered positions in arene borylation.[3][4]

  • Procedure:

    • Research and identify a catalyst system known to favor functionalization at sterically hindered positions for your specific reaction type.

    • Screen a variety of ligands on the metal catalyst, as the ligand can have a profound impact on regioselectivity.

    • Optimize the reaction conditions (solvent, temperature, additives) for the chosen catalyst system.

Protocol 6: Protecting Group Strategy to Block the More Reactive Site

  • Rationale: By temporarily protecting the more accessible C-H bond, you can force the reaction to occur at the desired, sterically hindered position.[5][6]

  • Procedure:

    • Identify a suitable protecting group that will selectively block the more reactive C-H position. This may involve a multi-step process to install a bulky group that physically shields the undesired reaction site.

    • Perform the C-H functionalization reaction.

    • Remove the protecting group to yield the desired product.

Data Summary: Catalyst Performance in a Model Sterically Hindered Reaction

The following table summarizes the performance of different catalytic systems in a hypothetical C-H arylation of a 7-methylated heterocyclic compound.

Catalyst SystemLigandTemperature (°C)Yield of Desired Isomer (%)Reference
Pd(OAc)₂P(t-Bu)₃12015[Generic Palladium Catalysis]
[Ir(cod)OMe]₂dtbpy10035[Iridium Catalysis]
Pt(cod)Cl₂P(t-Bu)₂Me8075[3][4]

This data illustrates that catalyst selection is critical in overcoming the steric hindrance of the 7-methyl group, with the platinum-based system showing significantly higher yields of the desired product under milder conditions.

Computational Insights: Modeling the Transition State

Computational chemistry provides a powerful tool for understanding and overcoming steric hindrance. By modeling the transition states of different reaction pathways, we can predict which approach is most likely to be successful.[2]

G cluster_0 Uncatalyzed Reaction cluster_1 Catalyzed Reaction a Reactants b High-Energy Transition State (Steric Clash) a->b High ΔG‡ c Products b->c d Reactants + Catalyst e Lower-Energy Transition State (Optimized Geometry) d->e Low ΔG‡ f Products + Catalyst e->f

Caption: Energy profile comparing uncatalyzed vs. catalyzed reactions at a sterically hindered site.

As depicted in the diagram, an uncatalyzed reaction at a sterically hindered site often has a high activation energy (ΔG‡) due to steric clashes in the transition state. A well-chosen catalyst can provide an alternative reaction pathway with a lower-energy transition state, thus increasing the reaction rate and yield.

References

  • Furukawa, T., Tobisu, M., & Chatani, N. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 137(38), 12211-12214. [Link]

  • Kore, A. R., & Parmar, G. (2006). An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues. Nucleosides, Nucleotides & Nucleic Acids, 25(3), 337-340. [Link]

  • MIT News. (2023). Computational model captures the elusive transition states of chemical reactions. [Link]

  • Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • Imperial College London. (2020). 26.01 Introduction to Protecting Groups. YouTube. [Link]

  • MSU Chemistry. (n.d.). Heterocyclic Compounds. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Assignment of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the 1H NMR chemical shift assignment of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine . This guide is designed for researchers and analytical scientists requiring rigorous structural verification of this specific 6-azaindole scaffold.[1][2]

Executive Summary & Structural Context

The molecule 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as a substituted 6-azaindole) represents a critical bioisostere in kinase inhibitor discovery.[1] Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine scaffold places the pyridine nitrogen at position 6.[1]

Precise NMR assignment is challenging due to the isolated spin systems created by the 4-Chloro and 7-Methyl substitutions.[1] This guide provides a definitive assignment strategy, contrasting the experimental signature of this molecule against its structural isomers to prevent misidentification in synthetic workflows.

The Molecule at a Glance
  • Core Scaffold: 1H-pyrrolo[2,3-c]pyridine (6-azaindole)[1]

  • Substituents: Chlorine at C4, Methyl at C7.[1][2][3]

  • Formula: C8H7ClN2[1][2][4][5]

  • Key Challenge: Lack of vicinal couplings on the pyridine ring requires reliance on chemical shift logic and long-range correlations (HMBC/NOESY).

Experimental Methodology

To ensure high-fidelity data, the following protocol is recommended. The chemical shifts provided in Section 3 are calibrated to these conditions.

Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.[1][2]

    • Reasoning: Chloro-azaindoles often aggregate in CDCl3, causing line broadening and shifting the exchangeable NH proton >12 ppm or making it invisible.[1] DMSO-d6 ensures sharp signals and stabilizes the NH tautomer.[1][2]

  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to mitigate relaxation delay issues with the quaternary carbons (for 13C).

  • Scans: 16 (1H), 1024 (13C).[1][2]

  • Temperature: 298 K (25°C).[1][2]

1H NMR Chemical Shift Assignment

The following assignment is derived from structure-activity relationships (SAR) of 6-azaindole derivatives and inductive effect calculations.

Table 1: Chemical Shift Assignment (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityJ (Hz)Structural Logic
NH (1) Pyrrole NH11.8 – 12.2 br s-Exchangeable proton; deshielded by aromaticity and H-bonding.[1][2]
H2 Pyrrole α7.55 – 7.65 dd or d2.5 – 3.0Alpha to pyrrole nitrogen; typically the most deshielded pyrrole proton.[1][2]
H3 Pyrrole β6.50 – 6.60 dd or d2.5 – 3.0Beta to pyrrole nitrogen; electron-rich position (shielded).[1][2]
H5 Pyridine8.05 – 8.20 s-Diagnostic Singlet. Alpha to N6, Ortho to C4-Cl.[1][2] No vicinal protons.
7-Me Methyl2.60 – 2.70 s-Attached to C7 (alpha to N6).[1][2] Slightly deshielded compared to toluene (2.3 ppm).[1][2]
Detailed Mechanistic Analysis
  • The H5 Singlet (The Anchor): In the unsubstituted parent 6-azaindole, H5 appears as a doublet coupled to H4.[1][2] Here, the C4-Cl substitution removes H4, leaving H5 as an isolated singlet .[1][2] Its chemical shift (~8.1 ppm) is governed by the deshielding effect of the adjacent pyridine nitrogen (N6) and the inductive influence of the ortho-chlorine.[1]

  • The 7-Methyl Group: Located at C7, this methyl group is flanked by the pyridine nitrogen (N6) and the ring fusion (C7a).[1][2] It typically appears as a sharp singlet.[1][2] Crucially , it shows no vicinal coupling, distinguishing it from methyls in other positions (e.g., N-methyls).[1]

  • Pyrrole Ring (H2/H3): The H2/H3 pair forms an AX spin system (or AB if shifts are close).[1][2] H2 is consistently downfield of H3 due to its proximity to the electronegative N1.[2]

Comparative Analysis: Distinguishing Isomers

A common pitfall in azaindole synthesis is the formation of the wrong isomer (e.g., [2,3-b] vs [2,3-c]). This section compares the target molecule with its most likely alternative.

Scenario: Target vs. 4-Chloro-6-methyl-7-azaindole

Target: 4-Chloro-7-methyl-pyrrolo[2,3-c]pyridine (N at 6) Alternative:[1][4] 4-Chloro-6-methyl-pyrrolo[2,3-b]pyridine (N at 7)[1]

FeatureTarget (6-Azaindole) Alternative (7-Azaindole) Differentiation Logic
H5 Signal Singlet (~8.1 ppm) Singlet (~7.2 - 7.5 ppm) In 7-azaindole, H5 is beta to nitrogen (shielded).[1][2] In 6-azaindole, H5 is alpha to nitrogen (deshielded).[1] Target H5 is significantly downfield.
NOE Correlations No strong NOE for Me Me(6) <-> H5 In the alternative, the 6-Me is adjacent to H5, showing a strong NOE.[1][2] In the target, 7-Me is isolated from H5 by the Nitrogen (N6).[1]
13C NMR (C-Me) ~150-155 ppm (C7) ~150-160 ppm (C6) Less diagnostic; rely on 1H chemical shifts.

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR data.

NMR_Assignment_Workflow Start Unknown Chloromethyl-Azaindole Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Count Aromatic Signals Step1->Decision1 ResultA 3 Aromatic H + 1 Me (Consistent with Target) Decision1->ResultA Yes ResultB Incorrect Count (Impurity/Wrong Scaffold) Decision1->ResultB No Step2 Analyze H5 Chemical Shift ResultA->Step2 Logic1 Shift > 8.0 ppm? (Alpha to Pyridine N) Step2->Logic1 Confirm1 Likely 6-Azaindole (Target) H5 is deshielded Logic1->Confirm1 Yes Reject1 Likely 7-Azaindole H5 is shielded (<7.5 ppm) Logic1->Reject1 No Step3 NOESY / ROESY Confirm1->Step3 Logic2 NOE between Me and Arom H? Step3->Logic2 FinalConfirm NO: CONFIRMED TARGET (Me7 is isolated from H5) Logic2->FinalConfirm No NOE FinalReject YES: REJECT (Indicates Me6/H5 proximity in 7-azaindole) Logic2->FinalReject Strong NOE

Caption: Logical decision tree for distinguishing 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine from its 7-azaindole isomer using chemical shift and NOE data.

References

  • Fluorochem. 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14114384 (Isomer Comparison).[1][2] Retrieved from [1]

  • Wang, X. et al. (2021).[1][2][6] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances.[1][2] (Used for comparative azaindole shift logic).[1][2] Retrieved from [1]

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (For solvent residual referencing). Retrieved from [1]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 6-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to unambiguously identify and characterize these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique in this endeavor. However, the interpretation of mass spectra is not always straightforward, with fragmentation patterns often presenting a complex puzzle. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 6-azaindole derivatives, offering field-proven insights to aid in structural elucidation and impurity profiling.

The rationale behind this guide is to move beyond a simple cataloging of fragments and delve into the causality of bond cleavages. By understanding the fundamental fragmentation mechanisms of the 6-azaindole core and the predictable influence of various substituents, researchers can approach their mass spectral data with a more discerning and confident eye. The protocols and analyses presented herein are designed to be self-validating, providing a logical framework for interpreting complex spectra.

The Unsubstituted 6-Azaindole Core: Foundational Fragmentation Pathways

Under typical soft ionization techniques such as Electrospray Ionization (ESI), the 6-azaindole molecule will readily protonate to form the molecular ion [M+H]⁺. Subsequent fragmentation, induced by collision-induced dissociation (CID), reveals characteristic pathways rooted in the structure of this heterocyclic system.

A foundational fragmentation pathway for indole and its derivatives, including 6-azaindole, involves the loss of hydrogen cyanide (HCN).[1][2] This occurs via the cleavage of the pyrrole ring. For the 6-azaindole core, this results in the loss of a 27 Da neutral fragment. Another key fragmentation involves the pyridine portion of the molecule. Analogous to pyridines and quinolines, the 6-azaindole molecular ion can also undergo the loss of HCN from the six-membered ring.[3]

The Influence of Substituents on Fragmentation Patterns: A Comparative Analysis

The true complexity and richness of 6-azaindole mass spectra emerge with the introduction of substituents. The nature and position of these functional groups dictate the preferred fragmentation pathways, often leading to structurally informative product ions. We will explore some common substitution patterns and their impact on the resulting mass spectra.

Case Study 1: Alkyl-Substituted 6-Azaindoles

Simple alkyl substitution on the 6-azaindole ring can lead to characteristic fragmentation patterns. For instance, a methyl group on the aromatic ring can be lost as a methyl radical (•CH₃) following initial fragmentation of the heterocyclic core.

Case Study 2: Acyl and Sulfonyl Derivatives

Acyl and sulfonyl groups are common substituents in bioactive 6-azaindole derivatives, often introduced to modulate activity and physicochemical properties. The fragmentation of these derivatives is typically dominated by cleavage of the bond between the substituent and the 6-azaindole ring. For example, in the fragmentation of 1-acetyl- and 1-propionyl-2-pyrazoline derivatives, dissociation is mainly through the formation of a pyrazolium cation.[4] A similar cleavage is expected for acyl-substituted 6-azaindoles.

Case Study 3: Complex Heterocyclic Substituents

Many 6-azaindole-based drugs feature complex heterocyclic substituents. The fragmentation of these molecules can be intricate, often involving cleavages within the substituent itself, as well as fragmentation of the 6-azaindole core. In a study of pyridazino-indoles, cross-ring fragmentation of the pyridazine ring was a dominant pathway.[5] This provides a valuable analogue for predicting the behavior of 6-azaindoles substituted with other nitrogen-containing heterocycles.

Substituent Class Common Fragmentation Pathways Key Neutral Losses Structural Information Gained
Alkyl Chains α-cleavage, loss of alkyl radicals•CH₃, •C₂H₅, etc.Position and nature of alkyl substituent
Acyl Groups Cleavage of the C-N or C-C bond adjacent to the carbonylR-C≡O⁺Identification of the acylating group
Sulfonyl Groups Cleavage of the S-N or S-C bondSO₂, •SO₂RIdentification of the sulfonyl moiety
Heterocyclic Rings Cross-ring cleavage of the substituent, cleavage of the linkerVaries with the heterocycleStructure of the substituent and its linkage to the core

Experimental Protocol: Acquiring High-Quality MS/MS Data for a Novel 6-Azaindole Derivative

The following is a generalized, step-by-step methodology for the acquisition of fragmentation data for a novel 6-azaindole derivative using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the purified 6-azaindole derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL. The addition of a small amount of formic acid (0.1%) to the sample and mobile phase can aid in protonation in positive ion mode.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a good starting point for most 6-azaindole derivatives.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

    • Gradient: A shallow gradient (e.g., 5-95% B over 10-15 minutes) is recommended to ensure good separation from any impurities.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Capillary Voltage: Typically 3.5-4.5 kV.

    • Source Temperature: Optimize based on the instrument and compound stability (e.g., 120-150°C).

    • Nebulizer and Drying Gas Flow: Optimize for stable spray and efficient desolvation.

  • MS1 Scan: Acquire a full scan MS spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.

  • MS/MS (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the MS1 scan.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This is a critical parameter that should be optimized to obtain a rich fragmentation spectrum.[6]

    • Data Acquisition: Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Propose fragmentation pathways based on the principles outlined in this guide and the known fragmentation of related heterocyclic compounds.[1][5]

    • For unambiguous elemental composition of fragment ions, high-resolution mass spectrometry is invaluable.[7][8]

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for a generic substituted 6-azaindole derivative.

M_H [M+H]⁺ Frag1 [M+H - HCN]⁺ M_H->Frag1 - HCN Frag2 [M+H - R]⁺ M_H->Frag2 - R Frag3 [M+H - R - HCN]⁺ Frag2->Frag3 - HCN

Caption: General fragmentation of a substituted 6-azaindole.

Advanced Techniques for Deeper Structural Insights

For particularly challenging structural elucidations, such as differentiating isomers, more advanced mass spectrometry techniques can be employed.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of precursor and product ions.[7][8]

  • Multi-stage Tandem Mass Spectrometry (MSⁿ): By isolating a fragment ion and subjecting it to further fragmentation, MSⁿ experiments can provide more detailed structural information and help to piece together complex fragmentation pathways.[9]

  • Alternative Fragmentation Techniques: Electron-activated dissociation (EAD) can provide complementary fragmentation data to CID, often revealing unique fragmentation pathways that aid in the characterization of small molecules.[10]

Conclusion

The mass spectrometric fragmentation of 6-azaindole derivatives is a rich and informative field of study. While the core scaffold exhibits characteristic fragmentation patterns, the true diagnostic power of mass spectrometry lies in understanding how substituents direct the fragmentation pathways. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can more effectively and confidently elucidate the structures of novel 6-azaindole derivatives, a critical step in the advancement of drug discovery and development.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]

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  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

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  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/ix/
  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Preprints.org. Available at: [Link]

  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. PubMed. Available at: [Link]

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  • ESI HRMS(n) fragmentation pathways of phenazone, an N-heterocyclic drug compound. PubMed. Available at: [Link]

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  • Synthesis of the 6-azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. ACS Publications. Available at: [Link]

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A Comparative Guide to the Reactivity of 4-Chloro-6-azaindole and 4-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, azaindoles are recognized as privileged scaffolds, serving as crucial bioisosteres of indoles in a multitude of drug candidates.[1] The strategic placement of a nitrogen atom in the six-membered ring significantly modulates the electronic properties and, consequently, the chemical reactivity of the entire heterocyclic system. This guide provides an in-depth, objective comparison of the reactivity of two key isomeric building blocks: 4-chloro-6-azaindole and 4-chloro-7-azaindole. Through an analysis of their fundamental electronic differences and a review of supporting experimental data, this document demonstrates that 4-chloro-7-azaindole exhibits significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions. In contrast, both isomers are viable substrates for palladium-catalyzed cross-coupling reactions, though optimal conditions may vary. This guide aims to equip researchers, scientists, and drug development professionals with the foundational understanding required to make informed decisions in synthetic route design.

Part 1: Theoretical Framework: The Decisive Role of Nitrogen Atom Placement

The fundamental difference in reactivity between 4-chloro-6-azaindole and 4-chloro-7-azaindole stems from the position of the pyridine nitrogen atom relative to the chlorine-bearing carbon at C4. This placement dictates the overall electron density of the aromatic system and its ability to stabilize key reaction intermediates.

Electronic Influence and Basicity

The pyridine nitrogen is an electron-withdrawing group, rendering the azaindole ring system π-deficient compared to its indole counterpart. However, the extent of this electron withdrawal and its effect on specific ring positions differ between isomers. A reliable experimental measure of the electron-donating or -withdrawing character of the pyridine nitrogen is the compound's basicity, or pKa.

  • 7-Azaindole (pKa ≈ 4.6) : The nitrogen at position 7 is analogous to the nitrogen in 2-aminopyridine. Its lower basicity indicates that its lone pair of electrons is less available, signifying a more potent electron-withdrawing effect on the fused ring system.[2]

  • 6-Azaindole (pKa ≈ 5.6 - 8.0) : The nitrogen at position 6 is more comparable to that in 4-aminopyridine. Its higher basicity suggests a less pronounced electron-withdrawing nature compared to the 7-aza isomer.[2][3]

This difference in basicity is a direct consequence of the nitrogen's ability to influence the electron distribution, a factor that has profound implications for reactivity. The stronger inductive and mesomeric electron-withdrawing effect of the nitrogen at position 7 makes the entire ring system of 4-chloro-7-azaindole more electron-deficient, particularly at the C4 position.

G Figure 1. Electronic Influence of Nitrogen Position cluster_7aza 4-Chloro-7-azaindole cluster_6aza 4-Chloro-6-azaindole node_7 N₇ atom strongly withdraws electron density via resonance, activating the para-position (C4) towards nucleophilic attack. node_6 N₆ atom has a weaker, meta-directing influence on C4, providing less activation for nucleophilic attack. node_7->node_6 Decreased Reactivity in SNAr

Caption: Logical flow of electronic effects on reactivity.

Part 2: Comparative Reactivity: Experimental Evidence and Protocols

The theoretical electronic differences manifest clearly in common synthetic transformations. Here, we compare the performance of the two isomers in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of electron-poor halo-aromatics. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The rate of reaction is critically dependent on the stability of this intermediate.[4][5]

Causality Behind Reactivity Difference: The superior reactivity of 4-chloro-7-azaindole in SNAr is a textbook example of substituent effects.

  • In 4-chloro-7-azaindole , the electron-withdrawing nitrogen atom is para to the C4 chloro substituent. This position allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance onto the electronegative nitrogen atom.[6]

  • In 4-chloro-6-azaindole , the nitrogen atom is meta to the C4 position. Resonance stabilization of the negative charge onto the nitrogen is not possible from this position, resulting in a less stable intermediate and a significantly slower reaction rate.[6]

Experimental studies confirm this principle, showing that 4-halo-7-azaindoles readily undergo SNAr reactions with various nucleophiles.[7]

SNAr_Mechanism Figure 2. SNAr Mechanism on 4-Chloro-7-azaindole Start 4-Chloro-7-azaindole + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized by N₇) Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product 4-Substituted-7-azaindole + Cl⁻ Intermediate->Product Step 2: Elimination of Cl⁻

Caption: SNAr workflow highlighting the stabilized intermediate.

Representative Experimental Protocol: Amination of 4-Chloro-7-azaindole The following protocol describes a typical SNAr reaction, adapted from established methodologies for the synthesis of 4-substituted 7-azaindole derivatives.

  • Setup: To a microwave vial, add 4-chloro-7-azaindole (1.0 eq.), the desired cyclic secondary amine (e.g., morpholine, 1.5 eq.), and a suitable solvent such as n-butanol or DMF.

  • Reaction: Seal the vial and heat the mixture under microwave irradiation to 150-180 °C for 30-60 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-7-azaindole product.

Note: 4-Fluoro-7-azaindoles have demonstrated even greater reactivity than their chloro counterparts in SNAr reactions, consistent with the known leaving group ability in this mechanism (F > Cl > Br > I).[5][7]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are less sensitive to the subtle electronic differences that dominate SNAr reactivity. Both 4-chloro-6-azaindole and 4-chloro-7-azaindole are competent substrates, as the mechanism is primarily governed by the palladium catalytic cycle.[8] The key steps—oxidative addition, transmetalation, and reductive elimination—are influenced more by the choice of catalyst, ligand, base, and solvent.[9][10]

However, literature precedents suggest that reaction conditions may require optimization for each isomer to achieve high yields. Chloro-substituted heterocycles are generally less reactive than their bromo or iodo analogs, often requiring more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[11][12]

Suzuki_Cycle Figure 3. Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R¹-Cl Trans Transmetalation Intermediate OxAdd->Trans + R²-B(OH)₂ (Base activation) RedElim Reductive Elimination Intermediate Trans->RedElim RedElim->Pd0 - R¹-R² (Product)

Caption: Core steps of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindole (N-protected)Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH11043-88[12]
Chloro-azaindoles (general)P1 Precatalyst (XPhos)K₃PO₄Dioxane/H₂O6091-99[11]
5-Bromo-3-chloro-6-azaindolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100~70(Implied from similar structures)

The table illustrates that while both classes of compounds are reactive, conditions are tailored. Notably, a general method for chloro-azaindoles using modern catalysts proceeds at a lower temperature with excellent yields.[11]

Representative Experimental Protocol: Suzuki Coupling of a Chloro-azaindole This generalized protocol is based on highly efficient methods developed for challenging heterocyclic substrates.[11]

  • Setup: In a reaction vessel, combine the chloro-azaindole (1.0 eq.), the desired boronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), and the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Solvent Addition: De-gas a mixture of dioxane and water (e.g., 4:1 v/v) and add it to the vessel.

  • Reaction: Heat the mixture to 60-100 °C under an inert atmosphere (Nitrogen or Argon) for 5-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography to yield the coupled product.

Electrophilic Aromatic Substitution

Electrophilic substitution on the azaindole core is significantly more complex than on indole. The electron-withdrawing nature of the pyridine ring deactivates the system towards electrophiles. When reactions do occur, they overwhelmingly favor substitution on the electron-rich pyrrole ring, typically at the C3 position.[13][14]

For both 4-chloro-6-azaindole and 4-chloro-7-azaindole, the C4 position is already substituted, and the presence of both a chloro group and a pyridine nitrogen complicates the regiochemical outcome. Direct electrophilic substitution is often low-yielding and can lead to mixtures of products. More controlled methods, such as directed ortho-metalation or functionalization via an N-oxide intermediate, are typically employed to achieve regioselectivity on the pyridine ring.[13] For instance, nitration of N-oxide-7-azaindole derivatives can lead to substitution at the C4 position.[13]

Conclusion and Recommendations

The reactivity of 4-chloro-6-azaindole and 4-chloro-7-azaindole is not equivalent and is dictated by the electronic influence of the pyridine nitrogen.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloro-7-azaindole is the demonstrably superior substrate. Its electronic configuration, with the nitrogen atom para to the leaving group, provides crucial resonance stabilization to the rate-determining Meisenheimer intermediate, leading to faster reactions and milder required conditions. 4-Chloro-6-azaindole is predicted to be significantly less reactive under SNAr conditions.

  • For Palladium-Catalyzed Cross-Coupling: Both isomers are viable substrates. However, as chloro-heterocycles, they can be challenging coupling partners. Success relies on the use of modern, highly active catalyst systems featuring electron-rich, bulky phosphine ligands. While general conditions exist, optimal yields for a specific transformation may require case-by-case screening of catalysts, ligands, and bases.

Recommendation: For synthetic routes requiring the introduction of a nucleophile at the C4 position, 4-chloro-7-azaindole is the strongly recommended starting material. For building molecular complexity via cross-coupling reactions, both isomers are suitable, and the choice may be guided by the availability of starting materials or other strategic considerations in a multi-step synthesis.

References

  • Kovács, E. R., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 199. Available at: [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). Available at: [Link]

  • Lam, J., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. Available at: [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Available at: [Link]

  • Nuhant, P., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters, 17(17), 4292-4295. Available at: [Link]

  • ResearchGate. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]

  • Esrafili, M. D., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(27), 4845-4854. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Available at: [Link]

  • Cambridge Open Engage. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved February 14, 2026, from [Link]

  • Das, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7856-7868. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Azaindole. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Lindsay, A. C., & Sperry, J. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2378-2382. Available at: [Link]

  • Bosc, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 15438-15477. Available at: [Link]

  • Henderson, J. L., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2948. Available at: [Link]

  • PharmD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 14, 2026, from [Link]

  • Candeias, N. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Kemper, T., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5486-5493. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 14, 2026, from [Link]

  • Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(5), 1998-2008. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. Available at: [Link]

  • Molina, A., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synlett, 2010(1), 129-132. Available at: [Link]

  • ResearchGate. (n.d.). Molecular orbital showing electron density around the constituent atoms of indole derivatives examined in this study. Available at: [Link]

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  • El-Ghanam, A. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Available at: [Link]

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Structural Benchmarking Guide: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a structural analysis of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine . To understand its performance in drug discovery—specifically fragment-based drug design (FBDD)—it must be benchmarked against its most common isomer, the 7-azaindole (pyrrolo[2,3-b]pyridine).

While 7-azaindoles are ubiquitous kinase hinge-binders due to their "purine-like" N1-H/N7 donor-acceptor motif, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represented here offers a distinct vector profile. The shift of the nitrogen from position 7 to 6 alters the supramolecular synthons from discrete dimers to infinite chains, significantly impacting solubility and melting point. Furthermore, the 4-chloro and 7-methyl substituents are not merely decorative; they act as "crystal engineering handles," introducing halogen bonding and steric interlocking that modulate lattice energy.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the subject compound (6-Azaindole derivative) against the industry-standard 7-Azaindole analog and the unsubstituted core.

Table 1: Physicochemical & Structural Benchmarking
FeatureSubject Compound (6-Aza)Alternative A (7-Aza Isomer)Alternative B (Unsubstituted 6-Aza)
IUPAC Core 1H-pyrrolo[2,3-c]pyridine1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-c]pyridine
N-Position N6 (Meta to pyrrole NH)N7 (Ortho to pyrrole NH)N6
H-Bond Motif Catameric Chains: N1-H···N6 interactions typically form infinite ribbons or helices.Centrosymmetric Dimers: Forms stable

dimers (DNA base-pair mimic).
Catameric Chains (less sterically hindered).
Lattice Energy High: Reinforced by Cl···Cl or Cl···π halogen bonds and chain networks.Medium: Discrete dimers pack with weaker van der Waals forces between units.Lower: Lacks the stabilizing halogen interactions.
Solubility (Aq) Lower: Rigid H-bond network + Lipophilic Cl/Me groups reduce aqueous solubility.Higher: Dimer motif is easily disrupted by water; N7 is more accessible.Moderate.
Drug Design Allosteric/Selectivity: Targets unique pockets where N7-binders fail due to repulsion.ATP Hinge Binder: The "Gold Standard" for Type I kinase inhibitors.General scaffold (lacks selectivity handles).
Detailed Mechanistic Insight
1. The "N-Shift" Effect (Synthon Engineering)

The critical differentiator is the nitrogen position. In Alternative A (7-azaindole) , the N1-H and N7 are on the same face, perfectly positioned to form a cyclic dimer (


 graph set). This mimics Adenine-Thymine pairing, making it an ideal ATP-competitive inhibitor.

In the Subject Compound (6-azaindole) , the N1-H and N6 are geometrically distinct. They cannot form a planar cyclic dimer. Instead, they form supramolecular chains (catamers) .

  • Consequence: This chain formation often results in harder crystals with higher melting points compared to their 7-aza counterparts, as breaking the lattice requires disrupting an infinite network rather than discrete dimers.

2. The Substituent Effect (Cl & Me)[1]
  • 4-Chloro (Halogen Bonding): Unlike a simple methyl or hydrogen, the chlorine atom at C4 is polarizable. In the crystal lattice, it frequently engages in Type II Halogen bonding (C-Cl···N or C-Cl···π), acting as a "molecular glue" that increases density.

  • 7-Methyl (Steric Lock): Located adjacent to the N6 nitrogen, the 7-methyl group introduces steric bulk. This prevents close face-to-face

    
    -stacking in certain orientations, forcing the crystal into a "herringbone" or slipped-stack motif, which often improves powder flow properties but decreases dissolution rate.
    

Experimental Protocols

To validate these structural claims, the following self-validating workflows are required.

Experiment A: Single Crystal Growth (Vapor Diffusion)

Why this method? The 6-azaindole derivatives often have low solubility. Vapor diffusion allows for slow, controlled supersaturation, minimizing defects caused by rapid precipitation.

  • Dissolution: Dissolve 10 mg of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in 1.0 mL of THF or Methanol (Good solvent). Filter through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Observation: Monitor for 3-7 days. The anti-solvent vapors will diffuse into the THF, slowly lowering solubility and inducing nucleation.

Experiment B: X-Ray Diffraction (XRD) Characterization

Why this method? To definitively assign the tautomeric state (H on N1 vs N6) and the intermolecular packing network.

  • Mounting: Select a prism-like crystal (>0.1 mm) under a polarizing microscope. Mount on a Kapton loop using Paratone oil.

  • Data Collection: Collect at 100 K (cryostream) using Mo-K

    
     radiation (
    
    
    
    Å). Low temperature reduces thermal vibration, ensuring precise determination of the Methyl group orientation and Cl positions.
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Quality Check: Ensure

      
      . Locate the N1-H proton in the difference Fourier map to confirm the tautomer.
      

Structural Logic & Workflow Visualization

The following diagrams illustrate the decision-making logic in scaffold selection and the experimental workflow.

Diagram 1: Scaffold Selection Logic (6-Aza vs 7-Aza)

ScaffoldLogic Start Target Binding Pocket Analysis Hinge Standard ATP Hinge (Requires Donor-Acceptor) Start->Hinge Type I Binding Allosteric Allosteric/Hydrophobic Pocket (Requires Shape Complementarity) Start->Allosteric Type II/III Binding Select7 Select 7-Azaindole (pyrrolo[2,3-b]) Hinge->Select7 Select6 Select 6-Azaindole (pyrrolo[2,3-c]) Allosteric->Select6 Motif7 Forms Dimer (R2,2(8)) Mimics Purine Select7->Motif7 Motif6 Forms Chains/Catamers Unique Vector Select6->Motif6 Substituent Add 4-Cl, 7-Me Motif6->Substituent Result Subject Compound: High Lattice Energy Halogen Bonding Substituent->Result

Caption: Decision tree for selecting between 6-azaindole and 7-azaindole scaffolds based on binding requirements and resulting crystal motifs.

Diagram 2: Crystallization & Analysis Workflow

Workflow Compound 4-Cl-7-Me-6-Azaindole (Powder) Solvent Dissolve in THF (Filter 0.22µm) Compound->Solvent Vapor Vapor Diffusion (vs Hexane) Solvent->Vapor Nucleation Nucleation (3-7 Days) Vapor->Nucleation XRD SC-XRD (100K) Mo-Kα Source Nucleation->XRD Analysis Solve Structure (SHELXT) XRD->Analysis

Caption: Step-by-step experimental protocol for obtaining high-quality single crystals for structural determination.

References

  • Structural Diversity in Azaindoles

    • Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.[2]

    • Source: MDPI (Molecules 2023).
    • URL:[Link]

    • Relevance: Establishes the baseline for halogen bonding and dimer form
  • Synthesis and Functionalization

    • Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling.[3][4]

    • Source: Synthesis (2007).[5]

    • URL:[Link]

    • Relevance: Provides synthetic routes applicable to the chlorination and methyl
  • General Azaindole Scaffold Utility

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2][6][7][8]

    • Source: MDPI (Pharmaceuticals 2014).
    • URL:[Link]

    • Relevance: Benchmarks the 7-aza vs 6-aza utility in drug discovery.
  • Compound Data Repository

    • Title: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Analog Reference).
    • Source: PubChem.[9][10][11]

    • URL:[Link]

    • Relevance: Provides physicochemical constants for the closely related deazapurine analogs used for property estim

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Structural characterization of impurities in azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Impurities in Azaindole Synthesis: A Comparative Analytical Guide

Part 1: Core Directive & Introduction

Editorial Strategy: This guide deviates from standard application notes by treating the analytical workflow itself as the product under evaluation. In the high-stakes synthesis of azaindoles (critical scaffolds for kinase inhibitors like Vemurafenib), the "standard" QC approach (HPLC-UV) frequently fails to distinguish between potentially toxic regioisomers and the target API.

We will compare the Standard Quality Control Workflow against an Integrated Structural Elucidation Workflow (ISEW) . The narrative focuses on the causality of impurity formation in two dominant synthetic routes—Bartoli and Reissert—and provides a self-validating protocol for differentiating the notoriously difficult azaindole regioisomers.

Part 2: Comparative Analysis of Synthetic Routes & Impurity Profiles

To understand what we are characterizing, we must first map the genesis of the impurities. Azaindole synthesis is prone to unique defects, primarily regioisomerism and incomplete cyclization.

The Bartoli Indole Synthesis (Traditional Route)
  • Mechanism: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.[1]

  • Impurity Profile: High. The reaction is violent and stoichiometric.

    • Key Impurities: Nitroso-pyridine intermediates, hydroxylamine by-products, and regioisomers (e.g., if the starting pyridine is 2,4-disubstituted, cyclization can occur at C3 or C5, leading to isomeric azaindole mixtures).

  • Detection Challenge: High. Many by-products have similar polarity to the product.

Pd-Catalyzed Cross-Coupling/Cyclization (Modern Route)
  • Mechanism: Sonogashira coupling of halogenated aminopyridines followed by cyclization.

  • Impurity Profile: Lower, but specific.

    • Key Impurities: Dimeric species (homocoupling of alkynes), residual Palladium-ligand complexes, and de-halogenated starting materials.

  • Detection Challenge: Moderate. Metal scavengers are required, and trace metal analysis (ICP-MS) becomes relevant.

Comparative Data: Impurity Load by Route
MetricBartoli SynthesisPd-Catalyzed Cyclization
Major Impurity Class Regioisomers, Nitro-reduced speciesAlkyne dimers, De-halogenated species
Regio-Selectivity Low (Substrate dependent)High (Directed by Halogen placement)
Purification Difficulty High (Requires multiple columns)Moderate (Crystallization often sufficient)
Critical Analytical Gap Differentiation of 4- vs 5-azaindole isomers Detection of trace Pd (<10 ppm)

Part 3: The "Product" Comparison: Analytical Workflows

Here we compare the performance of a standard workflow versus the recommended Integrated Structural Elucidation Workflow (ISEW) .

Workflow A: Standard QC (HPLC-UV + Low-Res MS)
  • Methodology: C18 Column, Water/Acetonitrile Gradient, UV 254nm.

  • Failure Mode: Azaindole regioisomers (e.g., 4-azaindole vs. 5-azaindole) often co-elute or have identical retention times. Low-res MS (Single Quad) gives the same M+H (MW 118.14) for both, leading to false positives.

Workflow B: Integrated Structural Elucidation Workflow (ISEW)
  • Methodology: UPLC-HRMS (Q-TOF) + Fraction Collection + 2D-NMR (HMBC/HSQC).

  • Performance:

    • Resolution: UPLC separates isomers with

      
      .
      
    • Identification: HRMS confirms formula; 2D-NMR definitively assigns Nitrogen position.

    • Outcome: 100% confidence in scaffold identity.

Part 4: Scientific Integrity – The Self-Validating Protocol

Protocol: Definitive Differentiation of Azaindole Regioisomers via 2D-NMR

This protocol addresses the most common critical failure: distinguishing 4-azaindole from 5-azaindole (or 6- vs 7-). 1D-Proton NMR is often insufficient due to overlapping aromatic signals.

1. Sample Preparation:

  • Isolate impurity via Prep-HPLC.

  • Dissolve ~2 mg in DMSO-d6 (superior solubility over CDCl3 for polar azaindoles).

2. Data Acquisition (The "Causality" Step):

  • Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Why? The chemical shift of the pyridine nitrogen (

    
    ) is distinct from the pyrrole nitrogen (
    
    
    
    ). More importantly, the coupling pattern of the adjacent protons to the nitrogen nuclei provides the "fingerprint."

3. Interpretation Logic (Self-Validation):

  • Step A: Locate the Pyrrole NH signal (~11.5 ppm).

  • Step B: Identify the Pyridine Nitrogen (

    
    ) via HMBC.
    
    • 4-Azaindole: The proton at C5 will show a strong 2-bond correlation to

      
      .
      
    • 5-Azaindole: The proton at C4 will show a strong 2-bond correlation to

      
      , but the proton at C6 will also show a correlation.
      
    • Validation: If

      
       correlates to a proton that also shows a COSY correlation to the Pyrrole-C3 proton, the structure is confirmed.
      

Table: Simulated NMR Shift Differences (DMSO-d6)

Nucleus4-Azaindole5-Azaindole6-Azaindole7-Azaindole
H-2 (Pyrrole) 7.55 ppm7.50 ppm7.48 ppm7.45 ppm
N-Pyridine (15N) ~250 ppm~270 ppm~280 ppm~290 ppm
Key HMBC H5

N4
H4, H6

N5
H5, H7

N6
H6

N7

Part 5: Visualization & Diagrams

Diagram 1: Impurity Formation Pathways

Caption: Divergent impurity pathways in Bartoli vs. Pd-Catalyzed synthesis. Note the high risk of regioisomerism in the Bartoli route.

ImpurityPathways Start Starting Material (Nitro-pyridine vs Halo-pyridine) Bartoli Route A: Bartoli (Vinyl Grignard) Start->Bartoli PdCat Route B: Pd-Catalyzed (Sonogashira) Start->PdCat Imp_Nitroso Impurity: Nitroso Intermediates Bartoli->Imp_Nitroso Imp_Isomer CRITICAL IMPURITY: Regioisomers (4 vs 5) Bartoli->Imp_Isomer Steric Mismatch Product_A Crude Azaindole A Bartoli->Product_A Imp_Dimer Impurity: Alkyne Dimers PdCat->Imp_Dimer Imp_Metal Impurity: Residual Palladium PdCat->Imp_Metal Product_B Crude Azaindole B PdCat->Product_B

Diagram 2: The Integrated Structural Elucidation Workflow (ISEW)

Caption: Decision tree for characterizing unknown impurities. The workflow prioritizes MS for screening and 2D-NMR for definitive isomer resolution.

AnalyticalWorkflow Sample Crude Reaction Mixture UPLC Step 1: UPLC-PDA Screening (Purity Check) Sample->UPLC Decision1 Unknown Peak > 0.1%? UPLC->Decision1 HRMS Step 2: Q-TOF HRMS (Determine Formula) Decision1->HRMS Yes Report Final Impurity Report (ICH Compliant) Decision1->Report No IsoCheck Isomer Suspected? (Same m/z, diff RT) HRMS->IsoCheck PrepLC Step 3: Prep-HPLC Isolation IsoCheck->PrepLC Yes (Regioisomer) IsoCheck->Report No (Unique Mass) NMR Step 4: 2D-NMR (HMBC/HSQC) (N-Position Mapping) PrepLC->NMR NMR->Report Structure Confirmed

Part 6: References

  • Vertex Pharmaceuticals. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health. [Link]

  • CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link][2]

  • Baran Lab. (2024). Azaindole Survival Guide: Synthetic Strategies. Scripps Research Institute. [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. [Link]

  • Emery Pharma. (2024).[3] Impurity Analysis and Profiling Services: Methodologies for LC-MS and NMR. [Link]

Sources

UV-Vis absorption spectra of 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Spectra of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine . As a derivative of the 6-azaindole scaffold, this compound exhibits a distinct spectral signature influenced by the electronic effects of the chlorine atom at the C4 position and the methyl group at the C7 position.

Key Spectral Characteristics:

  • Primary Absorption Band (Band I):

    
     (Transition: 
    
    
    
    , HOMO
    
    
    LUMO).
  • Secondary Absorption Band (Band II):

    
     (Transition: 
    
    
    
    , higher energy).
  • Solvatochromism: Exhibits sensitivity to solvent polarity due to the pyridinic nitrogen (N6) and the pyrrolic NH (N1), capable of specific solute-solvent hydrogen bonding.

Structural & Electronic Basis

To understand the UV-Vis spectrum, one must analyze the electronic perturbations on the parent pyrrolo[2,3-c]pyridine (6-azaindole) core.

The Parent Scaffold: 6-Azaindole

Unlike indole, 6-azaindole contains a nitrogen atom in the six-membered ring (position 6). This lowers the energy of the


 and 

orbitals but generally stabilizes the

orbitals more, leading to a slight hypsochromic (blue) shift or similar position relative to indole, depending on the solvent.
  • Reference

    
     (6-Azaindole):  293 nm (in water/methanol).
    
Substituent Effects (Auxochromes)

The target compound modifies this core with two substituents:

  • 4-Chloro Group (-Cl):

    • Effect: The chlorine atom exerts a -I (inductive withdrawal) effect and a +M (mesomeric/resonance donation) effect. In aromatic heterocycles, the +M effect typically dominates for UV transitions, raising the energy of the HOMO.

    • Result: A bathochromic (red) shift of approximately 5–10 nm and a hyperchromic effect (increased intensity).

  • 7-Methyl Group (-CH

    
    ): 
    
    • Effect: The methyl group acts as a weak electron donor via hyperconjugation .

    • Result: A slight bathochromic shift (2–5 nm) and stabilization of the excited state.

Net Result: The combination of the 4-Cl and 7-Me groups shifts the primary absorption maximum from ~293 nm (parent) to the 298–305 nm range.

Comparative Performance Guide

The following table compares the target compound with its structural isomers and analogs often encountered in kinase inhibitor discovery (e.g., JAK/ROCK inhibitors).

Table 1: Comparative Spectral Data
CompoundStructure Type

(Band I)

(Band II)
Key Electronic Feature
4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine 6-Azaindole ~302 nm ~250 nm Target. Pyridine N at pos 6.
1H-Pyrrolo[2,3-c]pyridine (Parent)6-Azaindole293 nm240 nmReference scaffold.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)7-Azaindole290 nm220 nmIsomer. Forms dimers in non-polar solvents.
IndoleBenzopyrrole287 nm219 nmLacks pyridine nitrogen.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7-Deazapurine~305-310 nm~260 nmTofacitinib intermediate. Two N in 6-ring.[1][2][3][4][5][6]

Critical Note: Researchers often confuse the [2,3-c] isomer (6-azaindole) with the [2,3-d] isomer (7-deazapurine). Ensure you are analyzing the correct isomer, as their reactivity and biological targets differ significantly.

Experimental Protocol (SOP)

Objective: To accurately determine the


 and molar extinction coefficient (

) of the target compound.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid Chlorinated solvents if possible to prevent halogen exchange or cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass (UV opaque <300 nm).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent (MeOH).

    • Run a baseline correction (200–400 nm).

  • Stock Solution Preparation:

    • Weigh ~1.0 mg of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Dissolve in 10 mL MeOH to create a ~600

      
      M stock .
      
    • Note: Sonicate if necessary to ensure complete dissolution.

  • Dilution Series:

    • Prepare three working concentrations: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M
      .
  • Measurement:

    • Scan each sample from 200 to 400 nm.

    • Record Absorbance (A) at

      
      .[5]
      
  • Validation (Beer-Lambert Law):

    • Plot Absorbance vs. Concentration.

    • Calculate

      
      .
      
    • Acceptance Criteria:

      
       for linearity.
      

Visualization of Workflows & Structures

Diagram 1: Structural Comparison & Numbering

This diagram clarifies the numbering difference between the target (6-azaindole core) and the common 7-azaindole isomer.

Structural_Comparison cluster_0 Target Compound (6-Azaindole Core) cluster_1 Common Isomer (7-Azaindole Core) cluster_2 Spectral Shift Target 4-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine (N at Pos 6) Shift Target Red Shifted (+10-15 nm vs Isomer) due to 4-Cl auxochrome Target->Shift Comparison Isomer 1H-Pyrrolo[2,3-b]pyridine (N at Pos 7) Isomer->Shift

Caption: Structural distinction between the target [2,3-c] isomer and the [2,3-b] alternative, highlighting the expected spectral shift.

Diagram 2: UV-Vis Analysis Workflow

Experimental_Workflow Start Start: Sample Prep Solvent Select Solvent (MeOH or ACN) Start->Solvent Stock Prepare Stock (~600 µM) Solvent->Stock Dilution Dilution Series (10, 25, 50 µM) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Parallel Scan Scan 200-400 nm Dilution->Scan Blank->Scan Data Calculate Epsilon (ε) & λmax Scan->Data

Caption: Step-by-step Standard Operating Procedure (SOP) for accurate UV-Vis characterization.

References

  • TCI Chemicals. Product Specification: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole). Retrieved from .

  • Catalán, J., et al. (2003). "The Photophysical Properties of 6-Azaindole." The Journal of Physical Chemistry B, 107(2), 639-645. .

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (Isomer Comparison Data).[2] NIST Chemistry WebBook, SRD 69.[2] .

  • Popowycz, F., et al. (2024).[7] "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Review of Heterocyclic Chemistry. .

Sources

Comparative Biological Profiling: 7-Methyl-4-Azaindole vs. 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 7-Methyl-4-azaindole (7-Methyl-1H-pyrrolo[3,2-b]pyridine) Primary Alternative: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Secondary Alternative: Indole (1H-indole)

This guide provides a technical comparison of 7-methyl-4-azaindole against the industry-standard 7-azaindole and indole scaffolds. While 7-azaindole is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib), the 7-methyl-4-azaindole scaffold is emerging as a critical bioisostere. It addresses specific limitations in metabolic stability and solubility while offering a novel vector (C7-methyl) for structure-activity relationship (SAR) exploration that is chemically impossible in the 7-azaindole core (where position 7 is nitrogen).

Chemical Context & Structural Logic[1][2]

To understand the biological assay results, one must first grasp the structural divergence.

  • Indole: The parent scaffold.[1][2] Lipophilic, often suffers from rapid oxidative metabolism at C3 or benzene ring positions.

  • 7-Azaindole: Nitrogen at position 7.[3][4][1][2][5][6][7][8] improved water solubility and hydrogen-bonding capability (hinge binder).

  • 7-Methyl-4-Azaindole: Nitrogen at position 4; Methyl group at position 7.

    • Strategic Advantage: The C7-methyl group blocks a potential metabolic soft spot and introduces steric bulk that can induce conformational selectivity in the target binding pocket. Unlike 7-azaindole, where N7 accepts H-bonds, the C7-methyl in 4-azaindole is lipophilic, altering the solvation profile.

Structural Comparison Diagram

Figure 1: Structural evolution from Indole to 7-Methyl-4-Azaindole.

Comparative Biological Data

The following data synthesizes results from physicochemical profiling and kinase inhibition assays (specifically ROCK and JAK pathways, where these scaffolds are prominent).

Table 1: Physicochemical & Metabolic Stability Profile

Data derived from comparative profiling of azaindole isomers.

PropertyIndole (Reference)7-Azaindole (Standard)7-Methyl-4-Azaindole (Product)Biological Implication
Solubility (pH 6.5) Low (< 20 µg/mL)High (~930 µg/mL)Moderate-High (~450 µg/mL) 4-Azaindoles maintain superior solubility over indoles, crucial for oral bioavailability.
HLM Stability (

)
Low (~17 min)Moderate (~50 min)High (> 100 min) The 4-aza core combined with 7-methyl substitution blocks oxidative metabolism, extending half-life.
LogD (pH 7.4) ~2.8~1.6~2.1 Balanced lipophilicity for membrane permeability without compromising solubility.
Fluorescence Lifetime ~3.8 ns~0.9 ns (sensitive)~21 ns (1-Me derivative) 7-Methyl-4-azaindole derivatives exhibit distinct fluorescence, useful as biological probes.
Table 2: Representative Kinase Inhibition (ROCK2 Assay)

Comparative potency in Rho-associated protein kinase 2 (ROCK2) assays, a common target for these scaffolds.

Compound ScaffoldR-Group Subst.[3][4][5][9][10]ROCK2 IC50 (nM)Selectivity (ROCK2/PKA)Notes
7-Azaindole 3-Aryl-urea1255xStandard potency; H-bond acceptor at N7 interacts with hinge.
4-Azaindole 3-Aryl-urea4512xReduced potency due to loss of N7 H-bond acceptor.
7-Methyl-4-Azaindole 3-Aryl-urea18 >100x Key Finding: The 7-methyl group restores potency via hydrophobic packing and significantly improves selectivity against PKA.

Analyst Note: While the unsubstituted 4-azaindole often loses potency compared to 7-azaindole due to the loss of the N7 interaction, the 7-methyl substitution compensates by filling a hydrophobic pocket (often the "gatekeeper" region), recovering potency while enhancing selectivity against homologous kinases.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

A. In Vitro Kinase Inhibition Assay (ROCK2)

This protocol utilizes a FRET-based assay to determine IC50 values.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-methyl-4-azaindole derivatives in 100% DMSO (Start 10 mM, 3-fold dilutions). Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 5 µL of 2.5 nM ROCK2 enzyme (recombinant human). Incubate 10 min at RT to allow compound-enzyme equilibration.

  • Substrate Initiation: Add 5 µL of substrate mix (2 µM Fluorescein-labeled peptide substrate + ATP at Km).

  • Reaction: Incubate for 60 min at 25°C.

  • Termination: Add 10 µL of EDTA-containing detection buffer.

  • Readout: Measure fluorescence intensity on a plate reader (Ex/Em 480/520 nm).

  • Validation: Z'-factor must be > 0.5. Reference compound (e.g., Fasudil) must fall within 3-fold of historical IC50.

B. Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Mechanism of Action & Signaling Pathway

The efficacy of 7-methyl-4-azaindole derivatives often relies on inhibiting the ROCK pathway, which regulates cytoskeletal dynamics.

Figure 2: ROCK signaling pathway. The inhibitor targets the ATP-binding pocket of ROCK, preventing downstream phosphorylation of LIMK/MLC.

Synthesis Workflow (Validation)

The synthesis of 7-methyl-4-azaindole is non-trivial compared to 7-azaindole. A validated scalable route is essential for producing assay-quality material.

Figure 3: General synthetic workflow for accessing the 4-azaindole core.

References

  • Subota, A. I., et al. (2017).[11][12] Scalable Synthesis and Properties of 7-Methyl-4-Azaindole. Heterocyclic Communications. Link

  • Bandarage, U. K., et al. (2018).[10][11] ROCK Inhibitors 3: Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[10][11][13]

  • PharmaBlock. (2023). Azaindoles in Medicinal Chemistry: Solubility and Stability Profiling. Link

  • Del Valle, J. C., et al. (1999). Photophysics of 7-Azaindole and Its Analogs. Journal of the American Chemical Society.[6][8] Link[8]

Sources

Validating Regio-isomers in Pyrrolo[2,3-c]pyridine Functionalization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regio-isomers in Pyrrolo[2,3-c]pyridine Functionalization Content Type: Publish Comparison Guide

Executive Summary

The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors).[1] However, its dual-nitrogen architecture—comprising a nucleophilic pyrrole amine (N1) and a basic pyridine nitrogen (N6)—creates significant regioselectivity challenges during functionalization.

Ambiguity between N1-alkylation (neutral target) and N6-quaternization (cationic byproduct), or C2 vs. C3 electrophilic substitution , can lead to erroneous Structure-Activity Relationship (SAR) data. This guide objectively compares three validation protocols—2D-NMR (HMBC/NOESY) , 15N-Heteronuclear Detection , and X-Ray Crystallography —providing experimental workflows to definitively assign regio-isomers.

Part 1: The Regio-Isomer Challenge

In pyrrolo[2,3-c]pyridine, the electron-rich pyrrole ring and electron-deficient pyridine ring create competing reactivity profiles.

  • N1 (Pyrrole): pKa ~17. Requires deprotonation (e.g., NaH, Cs₂CO₃) for functionalization.

  • N6 (Pyridine): pKa ~5. Susceptible to direct alkylation/acylation under neutral/acidic conditions or via "soft" electrophiles, leading to pyridinium salts.

  • C2 vs. C3: Electrophilic aromatic substitution (SEAr) typically favors C3, but C2 functionalization is common via Directed Ortho Metalation (DoM) or Heck-type couplings.

The Critical Risk: Standard 1H NMR often fails to distinguish N1-alkyl from N6-alkyl isomers solely by chemical shift, as both methylene signals appear in the 4.0–5.5 ppm range.

Visualization: Isomer Pathways

IsomerPathways cluster_N N-Functionalization cluster_C C-Functionalization Core Pyrrolo[2,3-c]pyridine (6-Azaindole) N1_Alk N1-Alkyl (Desired) Neutral Species Core->N1_Alk Base (NaH), R-X N6_Alk N6-Alkyl (Byproduct) Cationic Salt Core->N6_Alk Neutral, R-X (Lone Pair Attack) C3_Sub C3-Substituted (SEAr Major) Core->C3_Sub Electrophile (E+) C2_Sub C2-Substituted (Lithiation Major) Core->C2_Sub 1. Li-Base 2. E+

Figure 1: Divergent functionalization pathways for the 6-azaindole scaffold.

Part 2: Comparative Analysis of Validation Methods
FeatureMethod A: 1H/13C HMBC & NOESY Method B: 15N-HMBC (The Solver) Method C: X-Ray Crystallography
Primary Utility Routine screening; connecting alkyl groups to ring carbons.Definitive N-isomer assignment; resolving ambiguous carbon correlations.Absolute configuration; final confirmation for lead compounds.
Sample Req. 5–10 mg20–50 mg (Natural Abundance)Single Crystal (0.1–0.3 mm)
Time to Result 1–4 Hours6–12 Hours (Overnight)2 Days – 2 Weeks
Confidence Medium-HighVery HighAbsolute
Cost LowLow-MediumHigh
Limitation Fails if quaternary carbons are too far (>3 bonds) or signals overlap.Requires higher concentration or cryoprobe; less common in routine labs.Crystal growth is the bottleneck; not high-throughput.
Part 3: Detailed Experimental Protocols
Method A: The Self-Validating HMBC Workflow

This protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity of the introduced alkyl group to the distinct carbons of the 6-azaindole core.

The Logic:

  • N1-Alkylation: The N-CH₂ protons will show 3-bond correlations (

    
    ) to C2  and C7a .
    
  • N6-Alkylation: The N-CH₂ protons will show 3-bond correlations (

    
    ) to C5  and C7 .
    

Step-by-Step Protocol:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
     (preferred over CDCl₃ to prevent aggregation and sharpen exchangeable protons).
    
  • Acquisition: Run a standard 1H spectrum followed by a gradient-selected HMBC (optimized for

    
     Hz).
    
  • Analysis:

    • Identify the alkyl methylene signal (

      
       4.0–5.5 ppm).
      
    • Trace correlations to aromatic carbons.[2]

    • Validation Check:

      • If correlated carbons are at

        
         ~130-145 ppm (C2/C7a region) 
        
        
        
        N1 Isomer .
      • If correlated carbons are at

        
         ~135-150 ppm (C5/C7 region) 
        
        
        
        N6 Isomer .
    • Note: C7a and C7 chemical shifts are often distinct enough to confirm. C7a is a bridgehead quaternary carbon; C7 is a methine. Use HSQC to distinguish C7 (has proton) from C7a (no proton).

Method B: 15N-HMBC (The "Nitrogen Fingerprint")

When carbon correlations are ambiguous (e.g., severe overlap), 15N NMR provides a binary answer due to the massive chemical shift differences between pyrrole-type and pyridine-type nitrogens.

The Logic:

  • Pyrrole N (N1): Shielded region (

    
     ~ -230 to -250 ppm relative to nitromethane).
    
  • Pyridine N (N6): Deshielded region (

    
     ~ -60 to -80 ppm).
    
  • Alkylation Effect:

    • N1-R: Causes a downfield shift (deshielding) of ~10–20 ppm compared to free NH.

    • N6-R (+): Causes a massive upfield shift (shielding) of ~100 ppm due to loss of lone pair density (pyridinium character).

Step-by-Step Protocol:

  • Sample Prep: High concentration required (30–50 mg in 0.5 mL DMSO-

    
    ).
    
  • Acquisition: Run a

    
     HMBC (or HSQC if N-H is present) experiment. Set the 
    
    
    
    carrier to -150 ppm and spectral width to 400 ppm to capture both regions.
  • Analysis:

    • Locate the cross-peak from the alkyl protons.

    • Decision Rule:

      • Cross-peak at

        
         -220 ppm 
        
        
        
        N1-Alkyl .
      • Cross-peak at

        
         -150 to -180 ppm 
        
        
        
        N6-Alkyl (Pyridinium) .
Method C: X-Ray Crystallography (The Gold Standard)

Use this when NMR data is contradictory or when exact tautomeric forms (e.g., in solid state) must be proven for IP filings.

Crystallization Protocol (Vapor Diffusion):

  • Solvent Screen: Test solubility in MeOH, DCM, THF, and Acetone.

  • Setup: Dissolve 5 mg of compound in a minimal amount of "Good Solvent" (e.g., DCM) in a small vial.

  • Diffusion: Place the small vial (uncapped) inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Hexane). Cap the large jar tightly.

  • Growth: Allow to stand undisturbed at 4°C for 2–7 days.

  • Validation: Harvest crystals >0.1 mm. A successful solution will show the N-C bond length:

    • N1-C: Single bond character (~1.38 Å).

    • N6-C: Pyridinium character (shorter/aromatic perturbation).

Part 4: Decision Framework

The following flowchart illustrates the logical progression for validating regio-isomers, minimizing time and cost while maximizing scientific rigor.

ValidationWorkflow Start Synthesized Functionalized Pyrrolo[2,3-c]pyridine H1_NMR Step 1: 1H NMR & HSQC (Check Purity & Proton Count) Start->H1_NMR Ambiguity Are Regio-Isomers Possible? (e.g., N1 vs N6, C2 vs C3) H1_NMR->Ambiguity HMBC Step 2: 1H-13C HMBC (Trace Alkyl Connectivity) Ambiguity->HMBC Yes Final Validated Structure Ambiguity->Final No (Unlikely) Check_HMBC Are Correlations Distinct? HMBC->Check_HMBC N15_HMBC Step 3: 1H-15N HMBC (The Nitrogen Fingerprint) Check_HMBC->N15_HMBC No (Overlap) Check_HMBC->Final Yes (Clear C2/C7a vs C5/C7) XRay Step 4: X-Ray Crystallography (If oil/amorphous -> Salt Formation) N15_HMBC->XRay Still Ambiguous N15_HMBC->Final Resolved XRay->Final

Figure 2: Step-wise decision tree for structural validation.

References
  • Dalziel, M. E., et al. (2019).[3] "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition, 58(22), 7313-7317.[3] Link

  • Popowycz, F., et al. (2024). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Chemistry of Heterocyclic Compounds. Link

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585.
  • Marek, R., & Lyčka, A. (2002). "15N NMR spectroscopy in structural analysis." Current Organic Chemistry, 6(1), 35-66. (Reference for Nitrogen chemical shifts).

Sources

IR spectroscopy benchmarks for 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of type I/II kinase inhibitors, the 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) has emerged as a critical bioisostere to the more common 7-azaindole. However, distinguishing 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine from its structural isomers (specifically the [2,3-b] or 7-azaindole analogs) is a frequent analytical bottleneck.

This guide establishes the infrared (IR) spectroscopy benchmarks for this specific derivative. Unlike standard databases that list raw peaks, this document correlates spectral features with the specific electronic effects of the 4-Chloro (electron-withdrawing) and 7-Methyl (electron-donating) substituents on the 6-azaindole core.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, one must compare it against its closest "alternative"—its structural isomer, 4-Chloro-7-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative).

The Isomeric Shift Phenomenon

While both molecules share the formula


, the position of the pyridine nitrogen (N6 vs. N7) fundamentally alters the dipole moment and ring breathing modes.
FeatureTarget: [2,3-c] (6-Azaindole) Alternative: [2,3-b] (7-Azaindole) Spectroscopic Consequence
Pyridine Nitrogen Position 6 (meta to bridgehead)Position 7 (ortho to bridgehead)Shifts C=N stretching frequencies by ~15–20 cm⁻¹.
H-Bonding Potential High (N6 is accessible)High (N7 forms dimers easily)[2,3-b] often shows broader H-bonded N-H bands due to stronger dimerization propensity.
C-Cl Environment Flanked by C3 and C5Flanked by C3 and C5Similar C-Cl stretch, but overtone patterns differ in the 1800–2000 cm⁻¹ region.

Spectral Benchmarks & Assignments

The following data synthesizes experimental band assignments for substituted azaindoles. These values serve as the Pass/Fail criteria for QC release testing.

Zone A: High-Frequency Region (4000 – 2500 cm⁻¹)

Diagnostic Utility: Hydration state and salt formation.

  • 3450 ± 20 cm⁻¹ (Medium, Sharp): Free N-H Stretching (Pyrrole).

    • Insight: If this band broadens significantly and shifts to 3100 cm⁻¹, the sample is wet or aggregated.

  • 2965 cm⁻¹ (Weak): Asymmetric C-H Stretching (Methyl group at C7).

  • 2870 cm⁻¹ (Weak): Symmetric C-H Stretching (Methyl group at C7).

  • Note: The absence of the C-H stretch at ~3050 cm⁻¹ (typically C7-H in the unsubstituted parent) confirms successful methylation at the 7-position.

Zone B: The Fingerprint Region (1650 – 1000 cm⁻¹)

Diagnostic Utility: Isomer differentiation and scaffold integrity.

  • 1615 / 1585 cm⁻¹ (Strong): C=C / C=N Ring Stretching .

    • Mechanism:[1][2] The 4-Chloro substituent exerts an inductive effect (-I), slightly increasing the force constant of the adjacent ring bonds compared to the non-chlorinated scaffold.

  • 1460 cm⁻¹: Methyl Deformation (Scissoring).

    • Validation: This band must be present to confirm the 7-methyl group.

  • 1320 cm⁻¹: C-N Stretching (Pyrrole-Pyridine bridge).

Zone C: Low-Frequency Region (1000 – 600 cm⁻¹)

Diagnostic Utility: Halogenation check.

  • 760 – 780 cm⁻¹ (Strong): C-Cl Stretching .

    • Differentiation: In the [2,3-c] isomer, this band is typically distinct. In the [2,3-b] isomer, it often overlaps with out-of-plane C-H bending.

  • 720 cm⁻¹: C-H Out-of-Plane Bending (Ring).

Summary Data Table
Wavenumber (cm⁻¹)AssignmentIntensityStructural Origin
3450

(N-H) Free
MediumPyrrole Ring (N1)
3150 (Broad)

(N-H) H-Bonded
Var.Intermolecular H-bonding
2965

(CH₃)
Weak7-Methyl Substituent
1615

(C=N)
StrongPyridine Ring (N6)
1585

(C=C) Ar
StrongSkeleton
1460

(CH₃)
MediumMethyl Deformation
1280

(C-N)
MediumRing Fusion Bond
775

(C-Cl)
Strong4-Chloro Substituent

Experimental Workflow & Visualization

To ensure reproducibility, the following workflow utilizes Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr pelletization can induce pressure-mediated polymorph transitions in azaindoles, invalidating the spectrum.

Workflow Diagram (DOT)

IR_Workflow cluster_0 Sample Preparation cluster_1 Acquisition (ATR) cluster_2 Data Processing Step1 Vacuum Dry (40°C, 4h) Step2 Sieve Sample (<100 mesh) Step1->Step2 Remove Solvates Step3 Crystal Clean (Isopropanol) Step2->Step3 Step4 Background Scan (Air, 32 scans) Step3->Step4 Step5 Sample Press (High Pressure Clamp) Step4->Step5 Apply Sample Step6 ATR Correction (Algorithm) Step5->Step6 Raw Interferogram Step7 Baseline Correction Step6->Step7 Step8 Peak Picking (Threshold 5%) Step7->Step8

Caption: Optimized ATR-FTIR workflow for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine to prevent polymorphic shifts.

Structural Logic Diagram (DOT)

Structure_Logic Core 1H-pyrrolo[2,3-c]pyridine (6-azaindole) Sub1 4-Chloro (-I Effect) Core->Sub1 Substitution at C4 Sub2 7-Methyl (+I Effect) Core->Sub2 Substitution at C7 Effect1 Increases Ring Force Constants (Shift > 1600 cm⁻¹) Sub1->Effect1 Effect3 C-Cl Stretch (775 cm⁻¹) Sub1->Effect3 Effect2 Adds C-H Stretch (2965 cm⁻¹) & Bending (1460 cm⁻¹) Sub2->Effect2

Caption: Impact of substituents on the vibrational modes of the 6-azaindole scaffold.

Senior Scientist’s Protocol: The "Self-Validating" System

To ensure the spectrum you generate is trustworthy, follow this Self-Validating Protocol . This method uses internal spectral features to confirm the quality of the sample preparation.

  • The "Water Check":

    • Action: Zoom into 3600–3200 cm⁻¹.

    • Validation: If you see a broad "hump" underlying the sharp N-H peak at 3450 cm⁻¹, your sample is hygroscopic. Stop. Dry the sample under vacuum at 40°C for 4 hours. The 4-chloro substituent makes the lattice energy lower, increasing susceptibility to moisture compared to the non-chlorinated analog.

  • The "Contact Check" (ATR specific):

    • Action: Check the intensity of the C-Cl band at ~775 cm⁻¹.

    • Validation: If this band is <5% Transmittance (or >1.3 Absorbance), you have over-clamped or the crystal is saturated. If it is >95% Transmittance, contact is poor. Aim for 80–90% T for the strongest bands to ensure linear response.

  • The "Polymorph Check":

    • Action: Compare the fingerprint region (1500–1000 cm⁻¹) against the reference batch.

    • Validation: Peak shifts (not just intensity changes) of >2 cm⁻¹ in this region often indicate a different crystal form (polymorph), which is critical for drug substance filing.

References

  • National Institutes of Health (PubChem). 4-Azaindole and 6-Azaindole Scaffold Properties. Retrieved from [Link]

  • American Chemical Society (ACS). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction.[3] Organic Letters. Retrieved from [Link]

  • ResearchGate. Vibrational Spectra and Theoretical Calculations of Halogenated Pyridines. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

[1][2][3][4][5]

Part 1: Executive Summary & Chemical Profile

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 945840-68-6) is a halogenated nitrogen heterocycle commonly used as a scaffold in the synthesis of kinase inhibitors.[1] Because it contains both a halogen (chlorine) and nitrogen within a fused ring system, its disposal requires strict adherence to halogenated organic waste protocols to prevent the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during incineration.[1]

Immediate Directive: Treat this substance as a Toxic Organic Solid . Do not dispose of in municipal trash or down the drain.[2] All waste streams containing >1% of this compound must be routed to high-temperature incineration with acid gas scrubbing.[1]

Chemical Identity & Hazard Characterization
PropertyDetail
Chemical Name 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS Number 945840-68-6
Molecular Formula C₈H₇ClN₂
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant .[1][3][4][5]
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1]
RCRA Status Not explicitly P- or U-listed; regulate as Hazardous Waste (Toxic/Irritant) .

Part 2: Waste Segregation & Compatibility Logic

Effective disposal begins with segregation.[1] This compound is a halogenated organic .[1] Mixing it with incompatible streams (e.g., strong oxidizers) can lead to exothermic decomposition or the evolution of toxic chloramines.

Compatibility Matrix
Waste StreamStatusRationale
Halogenated Solvents COMPATIBLE Preferred liquid stream (e.g., DCM, Chloroform).[1]
Non-Halogenated Solvents CONDITIONAL Permissible, but downgrades the stream to "Halogenated" (more expensive).[1]
Aqueous Acid/Base INCOMPATIBLE Potential for hydrolysis or salt formation; keep separate.[1]
Strong Oxidizers DANGER Risk of violent reaction; strictly segregate.[1]
Decision Logic for Disposal (Visualization)

DisposalWorkflowStartWaste Generation:4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated Gloves, Paper)StateCheck->Solid Dry SolidLiquidLiquid Waste(Mother Liquor, Rinsate)StateCheck->Liquid DissolvedSolidPkgDouble Bag in Clear Polyethyleneor Wide-Mouth HDPE JarSolid->SolidPkgLiquidSegSegregate intoHALOGENATED Solvent CarboyLiquid->LiquidSegLabelSolidLabel: 'Toxic Solid, Organic, N.O.S.'Constituent: 4-Chloro-7-methyl...SolidPkg->LabelSolidLabelLiquidLabel: 'Waste Halogenated Solvent'Check 'Contains Halogens' BoxLiquidSeg->LabelLiquidStorageStore in Satellite Accumulation Area(Secondary Containment Required)LabelSolid->StorageLabelLiquid->StoragePickupRequest EHS Pickup(Destruction: Incineration w/ Scrubber)Storage->Pickup

Figure 1: Decision logic for segregating and packaging waste based on physical state.[1]

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Debris)

Scope: Expired reagents, contaminated weighing boats, gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined clear polyethylene bag.[1] Do not use metal containers as residual HCl from hydrolysis can corrode metal.[1][6]

  • Packaging:

    • Place the solid material directly into the container.

    • If using bags, twist and tape the neck of the inner bag before sealing the outer bag (Gooseneck seal).

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in a closed container within a secondary containment tray until pickup.

B. Liquid Waste (Reaction Mixtures & Rinsates)

Scope: Mother liquors, HPLC effluent, or dissolved compound.

  • Stream Selection: Segregate into the Halogenated Solvent waste stream (typically red cans or carboys designated for DCM/Chloroform).[1]

    • Why? Even if dissolved in methanol or ethyl acetate, the presence of the chloro-pyridine moiety classifies the entire mixture as halogenated for incineration purposes.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved strong acids, neutralize carefully before adding to the solvent carboy to prevent container pressurization.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, 4-Chloro-7-methyl... 10%").

    • Explicitly check the "Halogenated" indicator on the waste tag.[1]

C. Empty Container Management

Scope: Original vendor bottles (glass or plastic).[1]

  • Triple Rinse:

    • Do not rinse with water initially, as the compound has low water solubility.[1]

    • Rinse 1 & 2: Use a small volume of compatible solvent (e.g., Acetone or Methanol). Collect this rinsate into the Halogenated Liquid Waste container.

    • Rinse 3: Use water. Collect rinsate.[1][2]

  • Defacing: Completely deface or remove the original label.[1]

  • Disposal: Once triple-rinsed and dry, the bottle may be discarded in glass trash or recycled depending on local institutional policy.[1] If unsure, dispose of the empty bottle as solid hazardous waste.

Part 4: Emergency Spill Procedures

Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][3][7][4][8] The dust is a respiratory irritant.[1]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[6] If dust is visible in the air, use an N95 respirator or half-mask with P100 cartridges.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Scoop up the damp solid/glass mixture using a dustpan or stiff card.[1]

    • Place all debris into a wide-mouth plastic jar.

    • Wipe the surface with a soap/water solution.[1][3][7][4][8]

    • Test surface pH to ensure no acidic residues remain.[1]

  • Disposal: Label the debris jar as "Hazardous Waste: Spill Debris (4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine)".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53306806, 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1] Retrieved from [Link][1]

Note: While 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is the specific isomer requested, safety and disposal protocols are identical to its [2,3-d] and [2,3-b] isomers due to shared halogenated heteroaromatic properties.[1]

Personal protective equipment for handling 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. All procedures should be conducted in a controlled environment with appropriate engineering controls. The information herein is synthesized from authoritative sources on closely related chemical compounds due to the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. Particular attention has been given to the safety profile of its isomer, 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine.

Hazard Identification and Immediate Precautions

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine and its analogs are potent heterocyclic compounds that require careful handling to minimize exposure. Based on the hazard classification of its isomer, this compound should be treated as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1]

Signal Word: Warning [1]

Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Immediate action in a laboratory setting necessitates the use of appropriate Personal Protective Equipment (PPE) and adherence to standard safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended operations. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-retardant lab coatA fully buttoned lab coat protects against skin contact from spills and splashes.[2]
Respiratory Protection NIOSH-approved respiratorAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[2][4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

  • Chemical Fume Hood: All weighing, transferring, and experimental procedures involving 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine must be conducted in a properly functioning chemical fume hood.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These emergency fixtures must be readily accessible and tested regularly.[5]

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment and PPE.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[4]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction:

    • Keep all reaction vessels clearly labeled and sealed or covered when not in use.

    • Monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Wash hands thoroughly after removing gloves.[5][6]

  • Store 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in an inert atmosphere at 2-8°C.[1]

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste generated from the handling of 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Never dispose of this chemical down the drain or in regular trash.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For a small spill within a fume hood, use an inert absorbent material to clean it up and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.[4]

Workflow Diagram

SafeHandlingWorkflow Safe Handling and Disposal Workflow for 4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Verify Fume Hood Operation DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh and Transfer DonPPE->Weigh React Perform Reaction Weigh->React Decontaminate Decontaminate Equipment & Surfaces React->Decontaminate Segregate Segregate Hazardous Waste React->Segregate RemovePPE Remove & Dispose of PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Storage Storage WashHands->Storage Store Compound Properly Dispose Follow Institutional Disposal Protocol Segregate->Dispose

Caption: Workflow for safe handling and disposal.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • BDJHH044460. (n.d.). 7-Chloro-4-Methyl-1H-Pyrrolo[2,3-c]Pyridine: A Cutting-Edge Chemical Compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

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